Product packaging for 2,6-Dichloroisonicotinic acid(Cat. No.:CAS No. 5398-44-7)

2,6-Dichloroisonicotinic acid

Numéro de catalogue: B043916
Numéro CAS: 5398-44-7
Poids moléculaire: 192.00 g/mol
Clé InChI: SQSYNRCXIZHKAI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2,6-Dichloroisonicotinic acid (INA) is a well-characterized synthetic inducer of plant defense responses and a key tool for studying Systemic Acquired Resistance (SAR). This compound activates a broad-spectrum, long-lasting resistance in plants, mimicking the natural salicylic acid (SA) signaling pathway. Research demonstrates its efficacy in protecting a wide range of crops, including tomato, soybean, tobacco, and cucumber, against diverse bacterial, fungal, and viral pathogens. Key Research Applications: Plant Immunity Studies: INA is widely used to dissect the molecular mechanisms of SAR. It induces the expression of Pathogenesis-Related (PR) genes and enhances the activity of defense-related enzymes, providing a robust model for studying plant-pathogen interactions. Crop Disease Management Research: Field and greenhouse studies have shown that INA application can significantly reduce disease severity. For instance, it has been shown to reduce bacterial spot in tomato seedlings and white mold caused by Sclerotinia sclerotiorum in soybean by 20-70%, leading to corresponding yield increases. Biochemical Mechanism Investigation: INA functions by binding to and inhibiting key H 2 O 2 -scavenging enzymes, such as catalase and ascorbate peroxidase. This inhibition is proposed to lead to a transient increase in reactive oxygen species (ROS), which acts as a signal to activate defense gene expression. Chemical Profile: CAS Number: 5398-44-7 Molecular Formula: C 6 H 3 Cl 2 NO 2 Molecular Weight: 192.00 g/mol Appearance: White to off-white or pale brown crystalline powder. Melting Point: 209 - 212 °C Purity: ≥97% (by NMR) This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Cl2NO2 B043916 2,6-Dichloroisonicotinic acid CAS No. 5398-44-7

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2,6-dichloropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSYNRCXIZHKAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20202286
Record name 2,6-Dichloroisonicotinic acid
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Molecular Weight

192.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5398-44-7
Record name 2,6-Dichloroisonicotinic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloroisonicotinic acid
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Record name 5398-44-7
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Record name 2,6-Dichloroisonicotinic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 2,6-Dichloroisonicotinic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis and purification of 2,6-dichloroisonicotinic acid, a key intermediate in the development of various bioactive molecules. The document outlines a reliable synthetic protocol, purification strategies, and the analytical characterization of the final product, tailored for a research and development setting.

Introduction

This compound is a substituted pyridine (B92270) derivative that serves as a versatile building block in medicinal chemistry and materials science. Its structural features allow for diverse chemical modifications, making it a valuable precursor for the synthesis of novel compounds with potential therapeutic applications. For instance, it is a known inducer of systemic acquired resistance (SAR) in plants, a phenomenon that enhances their defense mechanisms against pathogens.[1] Given its utility, access to high-purity this compound is crucial for reproducible and reliable research outcomes. This guide details a well-established synthetic route and purification methods to obtain research-grade material.

Synthesis of this compound

The most commonly reported and high-yielding synthesis of this compound proceeds from citrazinic acid. This method involves a chlorination reaction using phosphorus oxychloride in the presence of a phase transfer catalyst.

Synthesis from Citrazinic Acid

This synthetic route provides a reliable and scalable method for the preparation of this compound with a reported yield of approximately 89%.[2][3]

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Citrazinic_Acid Citrazinic Acid Reaction Chlorination Citrazinic_Acid->Reaction POCl3 Phosphorus Oxychloride (POCl3) POCl3->Reaction Et4NCl Tetraethylammonium (B1195904) Chloride Et4NCl->Reaction Temperature 1. 130°C, 18h 2. 145°C, 2h Temperature->Reaction Product This compound Reaction->Product

Caption: Synthesis of this compound from citrazinic acid.

Experimental Protocol: Synthesis from Citrazinic Acid

The following protocol is based on established literature procedures.[1][2][3]

Materials:

  • Citrazinic acid

  • Tetraethylammonium chloride

  • Phosphorus oxychloride (POCl₃)

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate

  • Crushed ice

  • Deionized water

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add citrazinic acid (10.35 g, 66.7 mmol) and tetraethylammonium chloride (11.05 g, 66.7 mmol).

  • Suspend the solids in phosphorus oxychloride (20 mL, excess).

  • Heat the reaction mixture to 130°C and maintain for 18 hours with stirring.

  • Increase the temperature to 145°C and continue the reaction for an additional 2 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the cooled reaction mixture onto crushed ice (150 g) for quenching.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

Quantitative Data
Reactant/ProductMolecular Weight ( g/mol )Amount (g)Moles (mmol)Yield (%)
Citrazinic Acid155.1010.3566.7-
Tetraethylammonium Chloride165.7011.0566.7-
This compound192.0011.3459.189

Table 1: Quantitative data for the synthesis of this compound from citrazinic acid.[2]

Analytical Data

The product can be characterized by standard analytical techniques:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (s, 2H), 13.90 (br s, 1H, -OH).[2]

  • Melting Point: 209-212 °C.

Purification of this compound

For research applications requiring high purity, the crude product obtained from the synthesis should be further purified. A combination of extraction and recrystallization is generally effective.

General Purification Workflow

G Crude_Product Crude Product from Synthesis Dissolution Dissolve in Ethyl Acetate Crude_Product->Dissolution Filtration Filter to Remove Insolubles Dissolution->Filtration Washing Wash with Brine Filtration->Washing Drying Dry over Anhydrous MgSO4 Washing->Drying Concentration Concentrate in Vacuo Drying->Concentration Recrystallization Recrystallize from Suitable Solvent Concentration->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: General workflow for the purification of this compound.

Purification Protocol

A general procedure for purification is described in a patent for a related synthesis.[4] This can be adapted and is followed by a more specific recrystallization step.

Procedure:

  • Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.

  • Filter the solution to remove any insoluble impurities.

  • Transfer the filtrate to a separatory funnel and wash with brine (saturated NaCl solution) to remove any water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the solution under reduced pressure to obtain a solid.

  • Proceed with recrystallization.

Recrystallization

The choice of solvent is critical for effective recrystallization. For nicotinic acid derivatives, water and ethanol (B145695) are commonly used.[2] Given the chlorinated pyridine structure of this compound, a polar protic solvent or a mixture of solvents is likely to be effective.

Suggested Recrystallization Solvents:

  • Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Ethyl Acetate/Hexane (B92381): Dissolve the crude product in a minimal amount of hot ethyl acetate. Add hexane dropwise until persistent turbidity is observed. Reheat to obtain a clear solution and then allow to cool slowly.

Recrystallization Protocol (General):

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot recrystallization solvent (or the more soluble solvent in a binary system) to dissolve the solid completely.

  • If using a binary solvent system, add the second solvent (the "anti-solvent") dropwise to the hot solution until it becomes slightly cloudy. Reheat gently until the solution is clear again.

  • If the solution has colored impurities, a small amount of activated charcoal can be added, and the solution can be hot filtered.

  • Allow the flask to cool slowly to room temperature to promote the formation of large crystals.

  • Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Alternative Synthetic Routes

While the synthesis from citrazinic acid is robust, other routes have been reported, which may be advantageous depending on the availability of starting materials.

  • From 2,6-Dichloropyridine (B45657): This approach involves the carboxylation of 2,6-dichloropyridine. One method involves the direct allylation of 2,6-dichloropyridine followed by oxidation of the allyl side chain to a carboxylic acid.[5] Another potential route is the reaction of 2,6-dichloropyridine with carbon dioxide.[6]

  • From 2,6-Lutidine: This would likely involve the oxidation of the two methyl groups to carboxylic acids, followed by chlorination of the pyridine ring. However, detailed protocols for this specific transformation to the target molecule are not as well-documented as the citrazinic acid route.

Safety and Handling

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • This compound is an irritant. Avoid contact with skin and eyes.

  • Standard laboratory safety procedures should be followed at all times.

Conclusion

This technical guide provides a detailed and practical protocol for the synthesis and purification of this compound for research purposes. The described method starting from citrazinic acid is high-yielding and reproducible. The purification strategy, involving extraction and recrystallization, is designed to yield a product of high purity suitable for demanding applications in drug discovery and development. The provided data and workflows should enable researchers to confidently prepare and purify this valuable chemical intermediate.

References

An In-depth Technical Guide to 2,6-Dichloroisonicotinic Acid: Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloroisonicotinic acid (INA) is a chlorinated pyridine (B92270) derivative that serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structural characteristics are pivotal in the development of compounds with enhanced biological activity, making it a molecule of significant interest in medicinal chemistry and crop protection.[1] This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, offering valuable data and protocols for professionals in research and development.

Chemical and Physical Properties

This compound typically appears as a white to light brownish crystalline powder.[2][3] It is soluble in methanol (B129727) but insoluble in water.[2][4]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name 2,6-dichloropyridine-4-carboxylic acid[5]
Synonyms 2,6-Dichloropyridine-4-carboxylic acid, INA[2]
CAS Number 5398-44-7[1]
Molecular Formula C₆H₃Cl₂NO₂[1]
Molecular Weight 192.00 g/mol [1][5]
Melting Point 209-212 °C[2][3][6]
Boiling Point 437.8 °C at 760 mmHg[2]
Density 1.612 g/cm³[2]
pKa 2.63 ± 0.10 (Predicted)[2][7]
Appearance White to brown powder/crystal[1][2]
Solubility Soluble in Methanol, insoluble in water[2][4]

Chemical Stability and Storage

Detailed quantitative data on the chemical stability of this compound under various stress conditions, such as hydrolysis across a range of pH values, photolytic degradation with quantum yield, and thermal decomposition kinetics, is not extensively available in the public domain. However, based on its structure as a chlorinated pyridine carboxylic acid, some general stability considerations can be inferred. The electron-withdrawing nature of the two chlorine atoms and the carboxylic acid group on the pyridine ring suggests a degree of electronic stability.

For optimal preservation of its chemical integrity, this compound should be stored in a dry, dark place at room temperature or refrigerated at 2-8°C.[1][2][4] It should be kept in a sealed container to prevent moisture absorption.[2]

To rigorously determine the stability profile of this compound, a series of forced degradation studies would be required. These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. The typical conditions for such studies are outlined below.

Forced Degradation Studies (General Protocol)
  • Acid Hydrolysis: Treatment with 0.1 M HCl at elevated temperatures (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Exposure to 0.1 M NaOH at elevated temperatures (e.g., 60°C) for a specific duration.

  • Oxidative Degradation: Stirring in a solution of 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Heating the solid material at a high temperature (e.g., 105°C) for an extended time.

  • Photostability: Exposing the solid or a solution to UV and visible light, as per ICH Q1B guidelines.

Experimental Protocols

Synthesis of this compound from Citrazinic Acid

A common synthetic route to this compound involves the chlorination of citrazinic acid.[6][8]

Materials:

Procedure:

  • Suspend citrazinic acid (10.35 g, 66.7 mmol) and tetraethylammonium chloride (11.05 g, 66.7 mmol) in excess phosphorus oxychloride (20 mL).[6][8]

  • Heat the reaction mixture at 130°C for 18 hours, followed by an increase in temperature to 145°C for 2 hours.[6][8]

  • After the reaction is complete, cool the mixture to room temperature.[6][8]

  • Slowly pour the cooled reaction mixture onto crushed ice (150 g) to quench the reaction.[6][8]

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).[6][8]

  • Combine the organic phases and dry over anhydrous magnesium sulfate.[6][8]

  • Concentrate the organic phase under reduced pressure to yield the solid product, this compound.[6][8]

  • The product can be characterized by ¹H NMR (400 MHz, DMSO-d6): δ 7.85 (s, 2H), 13.90 (br s, OH).[6]

Stability-Indicating HPLC Method for Analysis

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be employed for the analysis of this compound and its potential degradation products. The following is a proposed starting method for development and validation.

Table 2: Proposed HPLC Method Parameters

ParameterSuggested Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and water (with 0.1% phosphoric acid or formic acid for MS compatibility)
Detection UV at an appropriate wavelength (to be determined by UV scan)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C

Mandatory Visualizations

Signaling Pathway

This compound is a well-known synthetic inducer of Systemic Acquired Resistance (SAR) in plants, a broad-spectrum defense mechanism. Its mode of action involves the inhibition of key enzymes responsible for scavenging reactive oxygen species (ROS), leading to a controlled oxidative burst that triggers downstream defense signaling.

SAR_Pathway INA This compound (INA) Catalase Catalase INA->Catalase APX Ascorbate Peroxidase (APX) INA->APX label_inhibition Inhibition H2O2 Increased Reactive Oxygen Species (ROS) (e.g., H₂O₂) Signaling_Cascade Downstream Signaling Cascade H2O2->Signaling_Cascade PR_Genes Activation of Pathogenesis-Related (PR) Genes Signaling_Cascade->PR_Genes SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: Proposed signaling pathway for INA-induced SAR in plants.

Experimental Workflow

The logical workflow for assessing the chemical stability of a compound like this compound involves a systematic progression from initial characterization to detailed forced degradation studies and the development of a validated analytical method.

Stability_Workflow start Start: Compound of Interest (this compound) physchem Physicochemical Characterization (Structure, MW, MP, pKa, Solubility) start->physchem method_dev Initial Analytical Method Development (e.g., HPLC-UV) physchem->method_dev forced_degradation Forced Degradation Studies method_dev->forced_degradation hydrolysis Hydrolysis (Acidic, Basic, Neutral) forced_degradation->hydrolysis oxidation Oxidation (e.g., H₂O₂) forced_degradation->oxidation thermal Thermal Stress (Solid State) forced_degradation->thermal photo Photostability (UV/Vis Light) forced_degradation->photo analysis Analysis of Stressed Samples hydrolysis->analysis oxidation->analysis thermal->analysis photo->analysis method_validation Stability-Indicating Method Validation (Specificity, Linearity, Accuracy, Precision) analysis->method_validation stability_profile Establishment of Stability Profile and Degradation Pathway method_validation->stability_profile

Caption: Logical workflow for chemical stability assessment.

References

The Biochemical Pathway Activated by 2,6-Dichloroisonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biochemical pathway activated by 2,6-Dichloroisonicotinic acid (INA), a potent synthetic inducer of Systemic Acquired Resistance (SAR) in plants. INA serves as a functional analog of the plant defense hormone salicylic (B10762653) acid (SA), offering a powerful tool for dissecting the molecular intricacies of plant immunity. This document details the signaling cascade, presents quantitative data, outlines key experimental protocols, and provides visual representations of the pathway and associated workflows.

Core Signaling Pathway

INA triggers a well-defined signaling cascade that culminates in the transcriptional reprogramming of the plant cell to mount a broad-spectrum defense response. The pathway is initiated by INA's inhibitory action on key reactive oxygen species (ROS) scavenging enzymes, leading to a controlled burst of ROS that acts as a secondary messenger. This signal is then transduced through the central regulator, NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1), which orchestrates a massive transcriptional activation of defense-related genes.

Initiation: Enzyme Inhibition and ROS Production

As a functional mimic of salicylic acid, this compound (INA) initiates the plant defense response by inhibiting the activity of key enzymes responsible for scavenging reactive oxygen species (ROS), namely catalase and ascorbate (B8700270) peroxidase. This inhibition leads to a transient accumulation of hydrogen peroxide (H₂O₂), which functions as a critical secondary messenger in the activation of downstream defense signaling.

Central Regulation: The Role of NPR1

The increased intracellular ROS levels trigger a cellular redox change that leads to the monomerization of the master regulator NPR1, which in its resting state exists as an oligomer in the cytoplasm. This monomeric form of NPR1 translocates to the nucleus, where it acts as a transcriptional co-activator. The entire INA-induced transcriptional reprogramming is critically dependent on NPR1.

Transcriptional Activation: The NPR1-TGA Complex

In the nucleus, NPR1 interacts with members of the TGA family of basic leucine-zipper (bZIP) transcription factors. This interaction is crucial for the recruitment of the transcriptional machinery to the promoters of defense-related genes. The binding of NPR1 to TGA factors enhances their ability to bind to specific cis-regulatory elements, such as the TGACG motif, present in the promoters of target genes. Furthermore, NPR1 facilitates the recruitment of histone acetyltransferases (HACs), which remodel chromatin to a more accessible state, thereby promoting gene transcription.

Downstream Effectors: PR Genes and Other Defense Components

The activation of the NPR1-TGA complex leads to the large-scale expression of a suite of defense-related genes. A hallmark of this response is the induction of Pathogenesis-Related (PR) genes, which encode proteins with antimicrobial activities, such as β-1,3-glucanases and chitinases, that can degrade pathogen cell walls. Additionally, the pathway activates the expression of other transcription factors, creating a hierarchical transcriptional network that amplifies and fine-tunes the defense response.

Quantitative Data

The following tables summarize key quantitative data related to the INA-activated pathway.

ParameterValueOrganismReference
IC₅₀ for Ascorbate Peroxidase Inhibition by INA 95 µMTobacco
IC₅₀ for Ascorbate Peroxidase Inhibition by SA 78 µMTobacco

Table 1: Enzyme Inhibition by this compound (INA) and Salicylic Acid (SA). This table presents the half-maximal inhibitory concentration (IC₅₀) values of INA and SA on the activity of ascorbate peroxidase, a key enzyme in the regulation of reactive oxygen species.

Interacting ProteinsInteraction AffinityMethodOrganismReference
NPR1 - TGA2 StrongYeast Two-HybridArabidopsis thaliana
NPR1 - TGA3 StrongYeast Two-HybridArabidopsis thaliana
NPR1 - TGA5 WeakerYeast Two-HybridArabidopsis thaliana
NPR1 - TGA6 WeakerYeast Two-HybridArabidopsis thaliana
NPR1 - TGA1 Little to no detectable interactionYeast Two-HybridArabidopsis thaliana
NPR1 - TGA4 Little to no detectable interactionYeast Two-HybridArabidopsis thaliana

Table 2: Differential Interaction of NPR1 with TGA Family Transcription Factors. This table summarizes the relative interaction affinities between the central regulator NPR1 and various members of the TGA transcription factor family, as determined by yeast two-hybrid analysis.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of the INA-activated pathway.

Plant Treatment with this compound

This protocol describes the application of INA to Arabidopsis thaliana seedlings to induce the SAR pathway for subsequent molecular analysis.

Materials:

  • Arabidopsis thaliana seedlings (e.g., Col-0 ecotype), typically 10-14 days old, grown on sterile 0.5X Murashige and Skoog (MS) medium.

  • This compound (INA) stock solution (e.g., 100 mM in DMSO).

  • Sterile water.

  • Liquid MS medium.

Procedure:

  • Prepare the INA working solution by diluting the stock solution in liquid MS medium to the desired final concentration (e.g., 100 µM). Prepare a mock control solution with an equivalent amount of DMSO.

  • Carefully transfer the seedlings from the solid medium to a flask containing the INA working solution or the mock control solution.

  • Incubate the seedlings in the solution for the desired time period (e.g., 24 hours) under standard growth conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

  • After the incubation period, harvest the plant material, flash-freeze it in liquid nitrogen, and store it at -80°C for subsequent RNA or protein extraction.

Chromatin Immunoprecipitation (ChIP) of NPR1

This protocol outlines the procedure for performing ChIP to identify the genomic regions bound by the NPR1 protein in response to INA treatment. This protocol is adapted from methodologies described for Arabidopsis thaliana.

Materials:

  • INA-treated and mock-treated Arabidopsis seedlings (from Protocol 3.1).

  • Formaldehyde (B43269) (37% w/v).

  • Glycine (B1666218) (2 M).

  • ChIP lysis buffer, ChIP dilution buffer, low salt wash buffer, high salt wash buffer, LiCl wash buffer, and elution buffer.

  • Anti-NPR1 antibody or an antibody against a tag fused to NPR1 (e.g., anti-GFP).

  • Protein A/G magnetic beads.

  • RNase A and Proteinase K.

  • Phenol:Chloroform:Isoamyl alcohol.

  • Ethanol (B145695).

  • Reagents for qPCR or library preparation for ChIP-seq.

Procedure:

  • Cross-linking: Submerge the seedlings in a 1% formaldehyde solution under vacuum for 15 minutes. Quench the cross-linking by adding glycine to a final concentration of 0.125 M and applying a vacuum for another 5 minutes.

  • Chromatin Extraction and Shearing: Grind the cross-linked tissue to a fine powder in liquid nitrogen. Extract the nuclei and lyse them to release the chromatin. Shear the chromatin to an average size of 200-500 bp using sonication.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the cleared chromatin with the anti-NPR1 antibody overnight at 4°C. Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

  • DNA Purification: Treat the sample with RNase A and Proteinase K. Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

  • Analysis: Analyze the enrichment of specific DNA sequences by qPCR or proceed with library preparation for ChIP-seq.

RNA Sequencing (RNA-seq) Analysis

This protocol provides a general workflow for analyzing the transcriptome of INA-treated plants to identify differentially expressed genes.

Materials:

  • INA-treated and mock-treated Arabidopsis seedlings (from Protocol 3.1).

  • RNA extraction kit suitable for plant tissues.

  • DNase I.

  • RNA quality assessment tools (e.g., Bioanalyzer).

  • RNA-seq library preparation kit.

  • Next-generation sequencing platform.

  • Bioinformatics software for data analysis (e.g., FastQC, Trimmomatic, HISAT2, featureCounts, DESeq2).

Procedure:

  • RNA Extraction and Quality Control: Extract total RNA from the frozen plant material using a suitable kit. Treat the RNA with DNase I to remove any contaminating genomic DNA. Assess the quality and integrity of the RNA using a Bioanalyzer.

  • Library Preparation: Prepare RNA-seq libraries from the high-quality RNA samples according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using FastQC.

    • Trimming: Remove low-quality bases and adapter sequences using a tool like Trimmomatic.

    • Alignment: Align the trimmed reads to the reference genome (e.g., Arabidopsis thaliana TAIR10) using a splice-aware aligner such as HISAT2.

    • Read Counting: Quantify the number of reads mapping to each gene using a tool like featureCounts.

    • Differential Expression Analysis: Identify differentially expressed genes between the INA-treated and mock-treated samples using a statistical package like DESeq2.

Visualizations

The following diagrams, generated using the DOT language, illustrate the core signaling pathway and experimental workflows.

INA_Signaling_Pathway cluster_Nucleus Nucleus INA This compound (INA) Catalase Catalase INA->Catalase APX Ascorbate Peroxidase INA->APX ROS Reactive Oxygen Species (ROS) ↑ Catalase->ROS APX->ROS NPR1_oligomer NPR1 (oligomer) Cytoplasm ROS->NPR1_oligomer Redox signal NPR1_monomer NPR1 (monomer) NPR1_oligomer->NPR1_monomer Nucleus Nucleus NPR1_monomer->Nucleus NPR1_TGA_HAC NPR1-TGA-HAC Complex PR_Genes Pathogenesis-Related (PR) Genes NPR1_TGA_HAC->PR_Genes Transcriptional Activation Defense_Response Systemic Acquired Resistance (SAR) PR_Genes->Defense_Response NPR1_monomer_n NPR1 (monomer) NPR1_monomer_n->NPR1_TGA_HAC TGA TGA Transcription Factors TGA->NPR1_TGA_HAC HAC Histone Acetyltransferases (HACs) HAC->NPR1_TGA_HAC

Caption: INA-activated signaling pathway leading to SAR.

ChIP_Seq_Workflow start INA-treated Arabidopsis crosslink 1. Formaldehyde Cross-linking start->crosslink chromatin_prep 2. Chromatin Extraction & Shearing crosslink->chromatin_prep ip 3. Immunoprecipitation (anti-NPR1) chromatin_prep->ip wash 4. Washes ip->wash elute 5. Elution & Reverse Cross-linking wash->elute purify 6. DNA Purification elute->purify library_prep 7. Library Preparation purify->library_prep sequencing 8. Sequencing library_prep->sequencing analysis 9. Data Analysis (Peak Calling) sequencing->analysis end NPR1 Binding Sites analysis->end

Caption: Experimental workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).

RNA_Seq_Workflow start INA-treated Arabidopsis rna_extraction 1. Total RNA Extraction start->rna_extraction qc1 2. RNA Quality Control rna_extraction->qc1 library_prep 3. Library Preparation qc1->library_prep sequencing 4. Sequencing library_prep->sequencing qc2 5. Read Quality Control sequencing->qc2 align 6. Alignment to Reference Genome qc2->align count 7. Read Counting align->count de_analysis 8. Differential Expression Analysis count->de_analysis end Differentially Expressed Genes de_analysis->end

Caption: Experimental workflow for RNA Sequencing (RNA-seq).

2,6-Dichloroisonicotinic Acid: A Functional Analog of Salicylic Acid for Plant Defense Induction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-dichloroisonicotinic acid (INA), a synthetic molecule that functions as a potent analog of the plant defense hormone, salicylic (B10762653) acid (SA). We delve into the core mechanisms of INA action, its role in inducing systemic acquired resistance (SAR), and its interactions with key components of the SA signaling pathway. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the comparative biochemistry, signaling cascades, and experimental methodologies used to study INA and SA. Quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols are provided for key assays. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the subject matter.

Introduction

Systemic acquired resistance (SAR) is a crucial induced defense mechanism in plants, providing broad-spectrum and long-lasting protection against a variety of pathogens.[1] The signaling molecule salicylic acid (SA) is a cornerstone of SAR, accumulating systemically after an initial pathogen infection and triggering a cascade of defense responses, including the expression of pathogenesis-related (PR) genes.[2][3] The exogenous application of SA can also induce these protective responses.[4][5]

This compound (INA) was one of the first synthetic compounds identified as an activator of SAR.[2][3] It has been instrumental as a research tool to dissect the SA signaling pathway.[6] A key characteristic of INA is its ability to induce SAR and PR gene expression in plants that are genetically engineered to be unable to accumulate SA, such as those expressing the bacterial nahG gene which encodes a salicylate (B1505791) hydroxylase.[1][7] This pivotal finding demonstrated that INA acts downstream of SA biosynthesis in the SAR signaling cascade.[7]

This guide will explore the functional similarities and differences between INA and SA, focusing on their biochemical interactions, the signaling pathways they activate, and the experimental approaches used to characterize their effects.

Biochemical Mechanisms and Molecular Interactions

Both INA and SA exert their effects through direct interactions with key regulatory proteins in the plant cell. These interactions initiate a signaling cascade that ultimately leads to a heightened defense state.

Inhibition of H₂O₂-Scavenging Enzymes

A primary mechanism of action for both INA and SA involves the inhibition of key enzymes responsible for scavenging reactive oxygen species (ROS), such as catalase and ascorbate (B8700270) peroxidase (APX).[6][8] This inhibition leads to a controlled increase in intracellular ROS levels, which then act as secondary messengers to activate downstream defense signaling.[8][9][10]

The inhibitory effects of INA and SA on these enzymes can be quantified and compared, providing a measure of their relative potency in initiating this aspect of the defense response.

Table 1: Comparative Inhibition of H₂O₂-Scavenging Enzymes by INA and Salicylic Acid

CompoundEnzymeIC₅₀ (µM)Plant SystemReference
This compound (INA)Ascorbate Peroxidase (APX)95Tobacco[7]
Salicylic Acid (SA)Ascorbate Peroxidase (APX)78Tobacco[7]
This compound (INA)CatalaseSimilar dose-response to SATobacco[9]
Salicylic Acid (SA)CatalaseInhibition demonstratedTobacco[9]
Interaction with NPR Proteins: The Master Regulators

The NONEXPRESSER OF PR GENES 1 (NPR1) protein is a master regulator of SA-mediated defense responses.[11][12] In the absence of SA, NPR1 exists as an oligomer in the cytoplasm. Upon SA accumulation, cellular redox changes lead to the monomerization of NPR1 and its translocation to the nucleus, where it interacts with TGA transcription factors to activate PR gene expression.[13]

More recently, the NPR1 paralogs, NPR3 and NPR4, have been identified as SA receptors that regulate NPR1 stability.[2][14] INA has been shown to function as a true SA agonist by promoting the interaction between NPR1 and NPR3 and competing with SA for binding to NPR3 and NPR4.[4]

Table 2: Competitive Binding of INA and Salicylic Acid to NPR Proteins

LigandReceptorInteractionAssay SystemReference
This compound (INA)NPR3Competes with [³H]-SA for bindingIn vitro[2]
This compound (INA)NPR4Competes with [³H]-SA for bindingIn vitro[2]
Salicylic Acid (SA)NPR3Binds with an IC₅₀ of 1811 nMIn vitro[15]
Salicylic Acid (SA)NPR4Binds with a Kᴅ of 46.2 nMIn vitro[2]

Signaling Pathways

The binding of INA or SA to their respective targets initiates a complex signaling network. Below are graphical representations of the core signaling pathway and the logical relationship between INA and SA in activating SAR.

SAL_INA_Signaling_Pathway cluster_stimulus External Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pathogen Pathogen SA SA Pathogen->SA Induces Biosynthesis Catalase Catalase SA->Catalase Inhibits APX Ascorbate Peroxidase SA->APX Inhibits NPR1_oligomer NPR1 (Oligomer) SA->NPR1_oligomer Promotes Monomerization NPR3 NPR3 SA->NPR3 Binds NPR4 NPR4 SA->NPR4 Binds INA INA (Exogenous) INA->Catalase Inhibits INA->APX Inhibits INA->NPR3 Binds INA->NPR4 Binds ROS ROS (H₂O₂) Catalase->ROS Scavenges APX->ROS Scavenges ROS->NPR1_oligomer Promotes Monomerization NPR1_monomer_cyto NPR1 (Monomer) NPR1_oligomer->NPR1_monomer_cyto NPR1_monomer_nucl NPR1 (Monomer) NPR1_monomer_cyto->NPR1_monomer_nucl Translocation TGA TGA Transcription Factors NPR1_monomer_nucl->TGA Co-activates NPR3->NPR1_monomer_nucl Regulates Degradation NPR4->NPR1_monomer_nucl Regulates Degradation PR_Genes Pathogenesis-Related (PR) Genes TGA->PR_Genes Activates Transcription SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Figure 1: Simplified signaling pathway of SA and INA in plant defense.

INA_SA_Relationship SA_Biosynthesis Salicylic Acid Biosynthesis SA_Signal Salicylic Acid (Endogenous Signal) SA_Biosynthesis->SA_Signal Downstream_Signaling Downstream Signaling Cascade (NPR1, TGA, etc.) SA_Signal->Downstream_Signaling INA_Application INA Application (Exogenous Stimulus) INA_Application->Downstream_Signaling Acts here SAR_Response Systemic Acquired Resistance (PR Gene Expression, Disease Resistance) Downstream_Signaling->SAR_Response

Figure 2: Logical relationship of INA and SA in the SAR pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the activity of INA and SA.

Plant Protein Extraction for Western Blot Analysis of PR Proteins

This protocol is adapted for the extraction of total proteins from plant leaf tissue for subsequent analysis of PR protein accumulation by Western blot.

Materials:

  • Plant leaf tissue (e.g., Arabidopsis thaliana)

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • Extraction Buffer: 700 mM sucrose, 500 mM Tris-HCl (pH 7.5), 50 mM EDTA, 100 mM KCl, 2% (w/v) β-mercaptoethanol, 1 mM PMSF (add fresh)

  • Phenol (B47542) (Tris-HCl buffered, pH 7.5)

  • Precipitation Solution: 0.1 M ammonium (B1175870) acetate (B1210297) in methanol (B129727)

  • Ice-cold acetone

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure:

  • Harvest approximately 1 gram of leaf tissue and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powder to a microcentrifuge tube and add 10 mL of ice-cold Extraction Buffer. Vortex vigorously on ice.

  • Add an equal volume of buffered phenol and stir the mixture for 30 minutes on ice.

  • Centrifuge at 5,000 x g for 30 minutes at 4°C.

  • Carefully transfer the upper phenol phase to a new tube.

  • Precipitate the proteins by adding five volumes of Precipitation Solution and incubate overnight at -20°C.

  • Pellet the precipitated proteins by centrifugation at 5,000 x g for 30 minutes at 4°C.

  • Wash the pellet three times with ice-cold 0.1 M ammonium acetate in methanol and twice with ice-cold acetone.

  • Air-dry the final pellet and resuspend in an appropriate sample buffer for SDS-PAGE.

Western Blot Analysis of PR Proteins

This protocol outlines the general steps for detecting PR proteins following protein extraction.

Materials:

  • Protein extract from Protocol 4.1

  • SDS-PAGE gels

  • Electrophoresis apparatus

  • Transfer apparatus (wet or semi-dry)

  • Nitrocellulose or PVDF membrane

  • Blocking Buffer: 5% non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Primary antibody specific to the PR protein of interest (e.g., anti-PR1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system (CCD camera or X-ray film)

Procedure:

  • Quantify the protein concentration of the extracts.

  • Separate 20-30 µg of total protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody (diluted in Blocking Buffer) overnight at 4°C.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

  • Detect the signal using an appropriate imaging system.

Western_Blot_Workflow Protein_Extraction Protein Extraction (Protocol 4.1) SDS_PAGE SDS-PAGE (Protein Separation) Protein_Extraction->SDS_PAGE Transfer Electrotransfer to Membrane SDS_PAGE->Transfer Blocking Blocking (Non-specific binding) Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-PR) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Analysis and Quantification Detection->Analysis

Figure 3: Experimental workflow for Western blot analysis of PR proteins.
RT-qPCR for PR Gene Expression Analysis

This protocol provides a framework for quantifying the expression of PR genes in response to INA or SA treatment.

Materials:

  • Plant tissue treated with INA, SA, or a control solution

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase kit for cDNA synthesis

  • qPCR instrument

  • SYBR Green or probe-based qPCR master mix

  • Primers specific for the PR gene of interest and a reference gene (e.g., Actin or Ubiquitin)

Procedure:

  • RNA Extraction: Extract total RNA from treated and control plant tissues using a commercial kit or a standard protocol.

  • DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit.

  • qPCR Reaction Setup: Prepare the qPCR reactions in a 96- or 384-well plate. Each reaction should contain cDNA, forward and reverse primers for the target or reference gene, and qPCR master mix. Include no-template controls and no-reverse-transcriptase controls.

  • qPCR Program: Run the qPCR plate on a real-time PCR instrument with a standard cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min). Include a melting curve analysis at the end to verify primer specificity.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target PR gene to the expression of the reference gene.

Disease Resistance Assay in Arabidopsis thaliana

This protocol describes how to assess the level of disease resistance induced by INA or SA treatment by challenging plants with the bacterial pathogen Pseudomonas syringae.[3]

Materials:

  • Arabidopsis thaliana plants (4-5 weeks old)

  • INA or SA solution for treatment

  • Pseudomonas syringae pv. tomato DC3000 (Pst DC3000) culture

  • 10 mM MgCl₂

  • 1 mL needleless syringes

  • Sterile water

  • Petri dishes with appropriate growth medium (e.g., King's B)

  • Homogenizer or sterile pestles

  • Microcentrifuge tubes

Procedure:

  • Plant Treatment: Spray Arabidopsis plants with the INA or SA solution, or a mock solution (e.g., water with 0.02% Silwet L-77) as a control. Allow the plants to dry and wait for 2-3 days for the induction of resistance.

  • Pathogen Preparation: Grow Pst DC3000 in liquid medium to an OD₆₀₀ of 0.8-1.0. Pellet the bacteria by centrifugation, wash with 10 mM MgCl₂, and resuspend in 10 mM MgCl₂ to a final concentration of 1 x 10⁵ colony-forming units (CFU)/mL.

  • Infiltration: Infiltrate the bacterial suspension into the abaxial side of at least three leaves per plant using a needleless syringe.

  • Bacterial Titer Determination: At 0 and 3 days post-infiltration (dpi), collect leaf discs of a known area from the infiltrated leaves.

  • Homogenize the leaf discs in 1 mL of 10 mM MgCl₂.

  • Perform serial dilutions of the homogenate and plate onto King's B medium.

  • Incubate the plates at 28°C for 2 days and count the number of colonies to determine the CFU per unit leaf area.

  • Data Analysis: Compare the bacterial growth in INA- or SA-treated plants to the mock-treated control plants. A significant reduction in bacterial growth indicates induced resistance.

Conclusion

This compound has proven to be an invaluable tool for understanding the intricacies of the salicylic acid-mediated defense pathway in plants. Its ability to activate systemic acquired resistance downstream of SA biosynthesis has allowed for the dissection of the signaling cascade. The quantitative data on its biochemical interactions and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the potential of modulating this critical plant defense pathway for crop protection and other applications. The continued study of INA and other functional analogs of SA will undoubtedly lead to new insights into plant immunity and the development of novel strategies to enhance plant health.

References

Unveiling a Plant Defense Elicitor: A Technical Guide to the Discovery and History of 2,6-Dichloroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloroisonicotinic acid (INA) stands as a seminal synthetic molecule in the field of plant pathology and immunology. Its discovery as a potent plant activator revolutionized the understanding of inducible plant defense mechanisms, particularly Systemic Acquired Resistance (SAR). This technical guide provides an in-depth exploration of the discovery, history, and mechanism of action of INA. It details the key experimental findings that established INA as a functional analog of the natural signaling molecule, salicylic (B10762653) acid (SA), and elucidates its role in activating a broad-spectrum, long-lasting resistance against a variety of pathogens. This document includes a compilation of quantitative data, detailed experimental protocols for pivotal assays, and visual representations of the associated signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in plant science and agrichemical development.

Introduction: The Dawn of Synthetic Plant Activators

The concept of actively "vaccinating" plants against diseases has been a long-standing goal in agriculture. The discovery of Systemic Acquired Resistance (SAR), a form of induced immunity in plants, provided a biological basis for this aspiration. SAR is characterized by a long-lasting, broad-spectrum resistance that is activated throughout the plant following an initial localized pathogen infection. A key endogenous signaling molecule in the SAR pathway was identified as salicylic acid (SA). However, the direct application of SA in agriculture was hampered by issues of phytotoxicity. This limitation spurred the search for synthetic compounds that could mimic the effects of SA without its detrimental side effects, leading to the discovery of this compound (INA) as the first commercially developed synthetic plant activator.[1][2]

Discovery and History

INA was one of the first synthetic compounds reported to induce a response in plants that phenotypically mirrors SAR.[3] Early research demonstrated that application of INA to various plant species, including tobacco, cucumber, and Arabidopsis, conferred enhanced resistance to a broad range of pathogens, including viruses, bacteria, and fungi.[3][4] A pivotal finding was that INA treatment induced the expression of the same set of pathogenesis-related (PR) genes that are characteristic of biologically induced SAR and SA treatment.[5]

Crucially, studies showed that INA could induce resistance and PR gene expression even in transgenic plants engineered to be unable to accumulate SA, such as those expressing the bacterial nahG gene which encodes a salicylate (B1505791) hydroxylase.[6] This key piece of evidence established that INA acts downstream of SA accumulation in the SAR signal transduction pathway, making it a powerful chemical tool to dissect this complex signaling network.[6] The development of INA and its derivatives paved the way for a new class of crop protection agents known as "plant activators" or "plant defense boosters."

Mechanism of Action: Mimicking the Salicylic Acid Signal

The efficacy of INA as a plant activator lies in its ability to function as a structural and functional analog of salicylic acid.[4] The primary mechanism of action of INA involves the inhibition of key hydrogen peroxide (H₂O₂)-scavenging enzymes, namely catalase and ascorbate (B8700270) peroxidase (APX).[7][8][9]

Inhibition of Catalase and Ascorbate Peroxidase

Research has shown that INA, similar to SA, binds to and inhibits the activity of catalase and ascorbate peroxidase.[7][8] This inhibition leads to a transient increase in the intracellular concentration of reactive oxygen species (ROS), particularly H₂O₂.[7][8] This controlled burst of ROS is believed to act as a secondary messenger, triggering a downstream signaling cascade that ultimately leads to the activation of defense gene expression, including the hallmark PR genes.[7] The correlation between the ability of INA analogs to inhibit these enzymes and their effectiveness in inducing PR-1 gene expression and disease resistance provides strong evidence for this mode of action.[7]

Activation of the SAR Signaling Pathway

INA treatment initiates a signaling cascade that largely overlaps with the SA-mediated SAR pathway. A central regulator in this pathway is the protein NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1). Upon an increase in SA levels (or mimicry by INA), NPR1 translocates to the nucleus. In the nucleus, NPR1 interacts with TGA transcription factors, which then bind to the promoters of defense-related genes, such as the PR genes, to activate their transcription. This transcriptional reprogramming leads to the production of antimicrobial proteins and enzymes that contribute to the enhanced resistance state of the plant.

INA_Signaling_Pathway cluster_outside INA INA

Quantitative Data

The effectiveness of this compound as a plant activator has been quantified in various studies. The following tables summarize key quantitative data related to its enzyme inhibition and efficacy in disease reduction.

Table 1: Inhibition of H₂O₂-Scavenging Enzymes by this compound (INA)

EnzymePlant SourceSubstrateIC₅₀ of INA (µM)Reference
Ascorbate Peroxidase (APX)Tobacco750 µM Ascorbic Acid95[7]

Table 2: Efficacy of this compound (INA) in Disease Reduction

Plant SpeciesPathogenDiseaseINA TreatmentDisease Reduction (%)Reference
TomatoXanthomonas perforansBacterial SpotSeed priming (1.0 mM)Significant reduction[9]
SoybeanSclerotinia sclerotiorumWhite MoldNot specified20-70[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Systemic Acquired Resistance (SAR) Bioassay in Arabidopsis thaliana

This protocol is adapted from established methods for inducing and quantifying SAR in the model plant Arabidopsis thaliana challenged with the bacterial pathogen Pseudomonas syringae pv. tomato DC3000.

SAR_Bioassay_Workflow Plant_Growth 1. Plant Growth Grow Arabidopsis thaliana plants for 4-5 weeks. INA_Treatment 2. INA Treatment Spray plants with INA solution (e.g., 100 µM) or a mock solution. Plant_Growth->INA_Treatment Pathogen_Challenge 3. Pathogen Challenge Infiltrate distal leaves with Pseudomonas syringae pv. tomato DC3000 (10^5 cfu/mL). INA_Treatment->Pathogen_Challenge Incubation 4. Incubation Incubate plants for 2-3 days under controlled conditions. Pathogen_Challenge->Incubation Disease_Assessment 5. Disease Assessment Quantify bacterial growth (CFU/leaf disc) and/or score disease symptoms. Incubation->Disease_Assessment

Materials:

  • Arabidopsis thaliana plants (e.g., ecotype Col-0), 4-5 weeks old

  • This compound (INA)

  • Pseudomonas syringae pv. tomato DC3000

  • King's B (KB) medium

  • 10 mM MgCl₂

  • Syringes (1 mL, needleless)

  • Cork borer

  • Sterile pestles and microcentrifuge tubes

  • Spectrophotometer

Procedure:

  • Plant Growth: Grow Arabidopsis thaliana plants in a controlled environment chamber with a 12-hour light/12-hour dark cycle at approximately 22°C.

  • INA Treatment: Prepare a stock solution of INA in a suitable solvent (e.g., DMSO) and dilute to the desired final concentration (e.g., 100 µM) in water containing a surfactant (e.g., 0.02% Silwet L-77). Spray the plants evenly with the INA solution or a mock solution (water with surfactant and the same concentration of solvent) 2-3 days prior to pathogen challenge.

  • Inoculum Preparation: Streak P. syringae pv. tomato DC3000 on KB agar (B569324) plates with the appropriate antibiotic and incubate at 28°C for 2 days. Scrape a single colony and grow it in liquid KB medium overnight at 28°C with shaking. Pellet the bacteria by centrifugation, wash twice with sterile 10 mM MgCl₂, and resuspend in 10 mM MgCl₂ to an optical density at 600 nm (OD₆₀₀) of 0.2, which corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL. Prepare a final inoculum of 1 x 10⁵ CFU/mL in 10 mM MgCl₂.

  • Pathogen Challenge: Select two to three fully expanded leaves from the upper, systemic part of the plant (leaves that were not directly treated if a localized induction method is used, or simply distal leaves). Using a 1 mL needleless syringe, gently infiltrate the bacterial suspension into the abaxial side of the leaves until the leaf appears water-soaked.

  • Disease Quantification:

    • Bacterial Growth Assay: At 2-3 days post-inoculation, collect leaf discs of a known area (e.g., using a cork borer) from the infiltrated leaves. Homogenize the leaf discs in 1 mL of 10 mM MgCl₂ using a sterile pestle. Plate serial dilutions of the homogenate on KB agar plates. Incubate at 28°C for 2 days and count the number of colonies to determine the CFU per unit leaf area. A significant reduction in bacterial growth in INA-treated plants compared to mock-treated plants indicates the induction of SAR.

    • Disease Symptom Scoring: Visually assess the development of disease symptoms (e.g., chlorosis, necrosis) at 3-4 days post-inoculation. A disease severity scale can be used, for instance, a scale from 0 (no symptoms) to 5 (severe necrosis and tissue collapse).[3]

Catalase Inhibition Assay

This spectrophotometric assay measures the activity of catalase by monitoring the decomposition of its substrate, hydrogen peroxide (H₂O₂).

Materials:

  • Plant leaf tissue

  • Extraction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA)

  • Assay buffer (50 mM potassium phosphate buffer, pH 7.0)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM in assay buffer)

  • This compound (INA) solutions of varying concentrations

  • Spectrophotometer capable of reading at 240 nm

Procedure:

  • Enzyme Extraction: Homogenize fresh or frozen plant leaf tissue in ice-cold extraction buffer. Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C for 15-20 minutes. The supernatant contains the crude enzyme extract.

  • Assay: The assay measures the decrease in absorbance at 240 nm as H₂O₂ is consumed. The reaction mixture should contain the assay buffer, the enzyme extract, and the desired concentration of INA.

  • Reaction Initiation: Add H₂O₂ to the reaction mixture to initiate the reaction.

  • Measurement: Immediately monitor the decrease in absorbance at 240 nm over time (e.g., for 1-3 minutes). The rate of decrease is proportional to the catalase activity.

  • Inhibition Calculation: To determine the IC₅₀ value, perform the assay with a range of INA concentrations. Plot the percentage of inhibition against the logarithm of the INA concentration. The IC₅₀ is the concentration of INA that causes 50% inhibition of the enzyme activity.

Ascorbate Peroxidase (APX) Inhibition Assay

This assay measures APX activity by monitoring the oxidation of ascorbate.

Materials:

  • Plant leaf tissue

  • Extraction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1 mM ascorbate)

  • Assay buffer (50 mM potassium phosphate buffer, pH 7.0)

  • Ascorbate solution (e.g., 0.5 mM in assay buffer)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 0.1 mM in assay buffer)

  • This compound (INA) solutions of varying concentrations

  • Spectrophotometer capable of reading at 290 nm

Procedure:

  • Enzyme Extraction: Follow the same procedure as for the catalase extraction, but include ascorbate in the extraction buffer to protect APX activity.

  • Assay: The assay measures the decrease in absorbance at 290 nm due to the oxidation of ascorbate. The reaction mixture should contain the assay buffer, ascorbate, the enzyme extract, and the desired concentration of INA.

  • Reaction Initiation: Add H₂O₂ to the reaction mixture to start the reaction.

  • Measurement: Immediately monitor the decrease in absorbance at 290 nm for a set period (e.g., 1-3 minutes). The rate of decrease is proportional to the APX activity.

  • Inhibition Calculation: Determine the IC₅₀ for INA as described for the catalase inhibition assay.

Quantitative Real-Time PCR (qRT-PCR) for PR Gene Expression

This protocol outlines the steps to quantify the expression levels of pathogenesis-related (PR) genes in response to INA treatment.

Materials:

  • INA-treated and mock-treated plant tissue

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and reagents for cDNA synthesis

  • Gene-specific primers for a PR gene (e.g., PR-1) and a reference gene (e.g., Actin or Ubiquitin)

  • SYBR Green qPCR master mix

  • qRT-PCR instrument

Procedure:

  • RNA Extraction: Harvest plant tissue at various time points after INA or mock treatment, immediately freeze in liquid nitrogen, and store at -80°C. Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol method), followed by DNase I treatment to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR: Set up the qRT-PCR reactions in triplicate for each sample and primer pair. Each reaction should contain the SYBR Green master mix, forward and reverse primers, and the cDNA template.

  • Data Analysis: Run the reactions on a qRT-PCR instrument. The relative expression of the target PR gene can be calculated using the ΔΔCt method, normalizing the expression to the reference gene. An increase in the relative expression of the PR gene in INA-treated samples compared to mock-treated samples indicates induction of the defense pathway.

Conclusion

This compound holds a significant place in the history of plant science as the first synthetic chemical that effectively activates the plant's own defense systems. Its discovery not only provided a novel tool for crop protection but also served as a crucial chemical probe for dissecting the intricate signaling network of Systemic Acquired Resistance. The detailed understanding of its mechanism of action, centered on the inhibition of H₂O₂-scavenging enzymes and the subsequent activation of the SA signaling pathway, continues to inform the development of new generations of plant activators. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the fascinating world of induced plant immunity and to develop innovative strategies for sustainable agriculture.

References

Molecular Targets of 2,6-Dichloroisonicotinic Acid in Plant Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2,6-Dichloroisonicotinic acid (INA) is a potent synthetic activator of plant defense mechanisms, functioning as a chemical analog of the natural signaling molecule, salicylic (B10762653) acid (SA). This technical guide provides a comprehensive overview of the known molecular targets of INA within plant cells and elucidates the intricate signaling pathways it triggers to establish a state of Systemic Acquired Resistance (SAR). This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular interactions and workflows to serve as a valuable resource for researchers in plant biology and crop protection.

Introduction

The induction of systemic acquired resistance (SAR) is a crucial defense mechanism in plants, providing broad-spectrum and long-lasting protection against a variety of pathogens.[1][2] Salicylic acid (SA) is a key endogenous signaling molecule that orchestrates this response.[3][4] this compound (INA) has been instrumental as a research tool and a potential agrochemical due to its ability to mimic SA and potently induce SAR.[2][5] Understanding the precise molecular targets of INA is paramount for dissecting the SA signaling pathway and for the rational design of novel plant defense activators. This guide details the direct and indirect molecular interactions of INA within the plant cell, leading to a robust defense response.

Primary Molecular Targets of INA

INA's primary mode of action involves the inhibition of key hydrogen peroxide (H₂O₂)-scavenging enzymes, leading to a controlled increase in reactive oxygen species (ROS), which then function as secondary messengers in the defense signaling cascade.[1][2][5]

Catalase

Catalase is a primary target of both INA and SA.[5][6] Inhibition of catalase activity by INA leads to an accumulation of cellular H₂O₂.[5] Studies have shown that the dose-response curves for catalase inhibition by INA and SA are similar, suggesting a shared mechanism of action.[2][6] This inhibition is a critical early event in the INA-induced signaling pathway.[5]

Ascorbate (B8700270) Peroxidase (APX)

Similar to catalase, ascorbate peroxidase (APX) is another crucial enzyme responsible for detoxifying H₂O₂ in plant cells.[1][5] INA has been demonstrated to be an effective inhibitor of APX activity.[1][5] The inhibition of both catalase and APX by INA ensures a significant and transient elevation of ROS levels, which is essential for the activation of downstream defense responses.[5]

The INA-Induced Signaling Pathway

The increase in ROS initiated by INA's inhibition of catalase and APX triggers a well-defined signaling cascade that converges on the master regulator, NONEXPRESSER OF PATHOGENESIS-RELATED GENES 1 (NPR1).

NPR1: The Master Regulator

NPR1 is a central component of the SA signaling pathway and is essential for INA-induced defense responses.[7][8] In unstimulated cells, NPR1 exists as an oligomer in the cytoplasm. Upon INA treatment and the subsequent change in cellular redox state, the NPR1 oligomer is reduced to a monomeric form.[9] This monomeric NPR1 then translocates to the nucleus, where it acts as a transcriptional co-activator.[7][8][9]

TGA Transcription Factors: The DNA-Binding Partners

Once in the nucleus, NPR1 does not bind to DNA directly. Instead, it interacts with members of the TGA family of basic leucine-zipper (bZIP) transcription factors.[10][11][12] This interaction is crucial for the activation of a large suite of defense-related genes, including the Pathogenesis-Related (PR) genes, which are hallmarks of SAR.[11] The NPR1-TGA complex binds to specific cis-regulatory elements in the promoters of these target genes, initiating their transcription.[10]

Cooperative Regulation by HAC1 and CDK8

Recent research has unveiled a more complex regulatory network involving other key proteins that cooperate with NPR1.

  • Histone Acetyltransferase 1 (HAC1): NPR1 and HAC1 have been shown to work together to regulate INA-induced histone acetylation at the promoters of target genes.[4] This epigenetic modification leads to a more open chromatin structure, facilitating gene transcription.[4]

  • CYCLIN-DEPENDENT KINASE 8 (CDK8): NPR1 recruits CDK8 to its own promoter and the promoters of its target genes. This recruitment is essential for facilitating the expression of both NPR1 itself and other defense-related genes, creating a positive feedback loop that amplifies the defense signal.

Quantitative Data

The following table summarizes the available quantitative data related to the molecular interactions of INA in plant cells.

ParameterMoleculeTargetValuePlant SpeciesReference
IC₅₀ This compound (INA)Ascorbate Peroxidase (APX)95 µMTobacco[1][5]
IC₅₀ Salicylic Acid (SA)Ascorbate Peroxidase (APX)78 µMTobacco[1][5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the molecular targets and signaling pathways of INA.

In Vitro Enzyme Inhibition Assay: Catalase and Ascorbate Peroxidase

This protocol is adapted from methodologies used to assess the inhibitory effect of INA on H₂O₂-scavenging enzymes.[1][13][14][15][16]

Objective: To determine the inhibitory effect of INA on the enzymatic activity of catalase or ascorbate peroxidase in vitro.

Materials:

  • Purified catalase or ascorbate peroxidase

  • 50 mM Potassium Phosphate (B84403) Buffer (pH 7.0)

  • Hydrogen Peroxide (H₂O₂) solution (e.g., 30%)

  • This compound (INA) stock solution (dissolved in a suitable solvent like DMSO)

  • For APX assay: Ascorbic acid (AsA)

  • Spectrophotometer capable of UV-Vis measurements

  • Cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of H₂O₂ in 50 mM potassium phosphate buffer. The final concentration in the assay will typically be in the micromolar to millimolar range (e.g., 10-25 mM for catalase, ~100 µM for APX).

    • For the APX assay, prepare a solution of ascorbic acid in the same buffer (e.g., 750 µM).

    • Prepare a series of dilutions of the INA stock solution in the phosphate buffer.

  • Assay for Catalase Activity:

    • In a cuvette, combine the phosphate buffer, the INA dilution (or solvent control), and the purified catalase enzyme.

    • Initiate the reaction by adding the H₂O₂ solution.

    • Immediately monitor the decrease in absorbance at 240 nm, which corresponds to the decomposition of H₂O₂.

    • Calculate the initial rate of the reaction.

  • Assay for Ascorbate Peroxidase Activity:

    • In a cuvette, combine the phosphate buffer, ascorbic acid solution, the INA dilution (or solvent control), and the purified APX enzyme.

    • Initiate the reaction by adding the H₂O₂ solution.

    • Monitor the decrease in absorbance at 290 nm, which corresponds to the oxidation of ascorbic acid.

    • Calculate the initial rate of the reaction.

  • Data Analysis:

    • Plot the enzyme activity as a function of the INA concentration.

    • Determine the IC₅₀ value, which is the concentration of INA required to inhibit 50% of the enzyme's activity.

Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq)

This protocol outlines the general steps for identifying the genomic targets of NPR1 in response to INA treatment, based on established methods in Arabidopsis.[17][18][19][20][21]

Objective: To identify the DNA regions that NPR1 binds to throughout the genome after INA stimulation.

Materials:

  • Arabidopsis thaliana seedlings (wild-type and/or expressing a tagged version of NPR1, e.g., NPR1-GFP)

  • INA solution

  • Formaldehyde (B43269) (for cross-linking)

  • Glycine

  • ChIP lysis and wash buffers

  • Antibody specific to NPR1 or the tag (e.g., anti-GFP)

  • Protein A/G magnetic beads

  • RNase A and Proteinase K

  • Reagents for DNA purification

  • Reagents and equipment for library preparation and next-generation sequencing

Procedure:

  • Plant Treatment and Cross-linking:

    • Treat Arabidopsis seedlings with INA or a mock solution for a specified time.

    • Cross-link proteins to DNA by incubating the seedlings in a formaldehyde solution under vacuum.

    • Quench the cross-linking reaction with glycine.

  • Chromatin Preparation:

    • Harvest and grind the plant tissue in liquid nitrogen.

    • Isolate nuclei and lyse them to release chromatin.

    • Shear the chromatin into fragments of 200-1000 bp using sonication.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the chromatin with the specific antibody overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein-DNA complexes.

    • Wash the beads extensively with a series of wash buffers (low salt, high salt, LiCl, TE) to remove non-specific binding.

  • Elution and DNA Purification:

    • Elute the chromatin from the beads.

    • Reverse the cross-links by incubating at 65°C.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the immunoprecipitated DNA and an input control DNA.

    • Perform high-throughput sequencing.

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Identify regions of the genome that are enriched in the immunoprecipitated sample compared to the input control (peak calling).

    • Annotate the peaks to identify the genes targeted by NPR1.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction

This protocol describes a method to verify the interaction between NPR1 and TGA transcription factors in vivo.[3][4][11]

Objective: To demonstrate the physical interaction between NPR1 and a TGA transcription factor in plant cells.

Materials:

  • Plant tissue co-expressing tagged versions of NPR1 (e.g., NPR1-HA) and a TGA protein (e.g., TGA-mRFP).

  • INA solution

  • Co-IP lysis and wash buffers

  • Antibody specific to one of the tags (e.g., anti-HA beads)

  • SDS-PAGE gels and Western blotting reagents

  • Antibodies for detecting both tagged proteins.

Procedure:

  • Plant Treatment and Protein Extraction:

    • Treat the plants with INA or a mock solution.

    • Harvest the tissue and extract total proteins using a Co-IP lysis buffer.

  • Immunoprecipitation:

    • Incubate the protein extract with antibody-conjugated beads (e.g., anti-HA beads) to pull down the "bait" protein (NPR1-HA) and any interacting partners.

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting:

    • Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and perform a Western blot.

    • Probe the membrane with antibodies against both the "bait" (anti-HA) and the potential "prey" (anti-mRFP) proteins.

  • Analysis:

    • A band corresponding to the "prey" protein (TGA-mRFP) in the immunoprecipitated sample indicates an in vivo interaction with the "bait" protein (NPR1-HA).

Electrophoretic Mobility Shift Assay (EMSA)

This protocol is for determining the in vitro binding of TGA transcription factors to a specific DNA sequence from a target gene promoter.[3][22][23][24][25][26]

Objective: To assess the ability of a TGA transcription factor to bind to a putative regulatory DNA element.

Materials:

  • Purified recombinant TGA transcription factor protein.

  • DNA probe: a short, labeled (e.g., with ³²P or a fluorescent dye) double-stranded DNA fragment containing the putative TGA binding site.

  • Unlabeled "cold" competitor DNA probe (identical to the labeled probe).

  • Non-specific competitor DNA (e.g., poly(dI-dC)).

  • Binding buffer.

  • Native polyacrylamide gel.

  • Electrophoresis apparatus.

  • Detection system (e.g., autoradiography film or fluorescence imager).

Procedure:

  • Binding Reaction:

    • In a small tube, combine the binding buffer, non-specific competitor DNA, and the purified TGA protein.

    • For competition assays, add an excess of the unlabeled cold competitor probe.

    • Add the labeled DNA probe and incubate at room temperature to allow binding to occur.

  • Electrophoresis:

    • Load the binding reactions onto a native polyacrylamide gel.

    • Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the protein-DNA complexes.

  • Detection:

    • Dry the gel and expose it to X-ray film or scan it with a fluorescence imager.

  • Analysis:

    • A slower-migrating band compared to the free probe indicates the formation of a protein-DNA complex.

    • The disappearance of this shifted band in the presence of the cold competitor confirms the specificity of the binding.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for quantifying the change in expression of target defense genes in response to INA treatment.[27][28][29][30][31]

Objective: To measure the relative abundance of specific mRNA transcripts in INA-treated versus control plants.

Materials:

  • Plant tissue from INA-treated and control plants.

  • Reagents for RNA extraction and purification.

  • DNase I.

  • Reverse transcriptase and reagents for cDNA synthesis.

  • Gene-specific primers for the target genes and a reference gene.

  • SYBR Green or a probe-based qPCR master mix.

  • A real-time PCR machine.

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the plant samples and treat it with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the RNA using reverse transcriptase.

  • Real-Time PCR:

    • Set up the qPCR reactions containing the cDNA, gene-specific primers, and the qPCR master mix.

    • Run the reactions in a real-time PCR machine. The machine will monitor the fluorescence intensity at each cycle.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each reaction.

    • Normalize the Ct values of the target genes to the Ct value of a stably expressed reference gene.

    • Calculate the fold change in gene expression in the INA-treated samples relative to the control samples using the ΔΔCt method or a similar analysis.

Visualizations

INA Signaling Pathway

INA_Signaling_Pathway cluster_cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus INA This compound (INA) Cell_Membrane INA->Cell_Membrane Catalase Catalase INA->Catalase APX Ascorbate Peroxidase (APX) INA->APX Cytoplasm Cytoplasm Nucleus_Boundary NPR1_monomer_nuc NPR1 (Monomer) Nucleus_Boundary->NPR1_monomer_nuc Nuclear Translocation Nucleus Nucleus H2O2 H₂O₂ (ROS) Catalase->H2O2 Inhibits decomposition APX->H2O2 Inhibits decomposition NPR1_oligomer NPR1 (Oligomer) H2O2->NPR1_oligomer Induces monomerization NPR1_monomer_cyto NPR1 (Monomer) NPR1_oligomer->NPR1_monomer_cyto NPR1_monomer_cyto->Nucleus_Boundary NPR1_TGA_Complex NPR1-TGA Complex NPR1_monomer_nuc->NPR1_TGA_Complex TGA TGA Transcription Factors TGA->NPR1_TGA_Complex HAC1 HAC1 HAC1->NPR1_TGA_Complex cooperates with CDK8 CDK8 CDK8->NPR1_TGA_Complex recruited by NPR1 Defense_Genes Defense Gene Expression (e.g., PR genes) NPR1_TGA_Complex->Defense_Genes Activates

Caption: INA signaling pathway in a plant cell.

Experimental Workflow for ChIP-seq

ChIP_seq_Workflow Start Start: Arabidopsis seedlings (e.g., expressing NPR1-GFP) Treatment INA Treatment Start->Treatment Crosslinking Formaldehyde Cross-linking Treatment->Crosslinking Chromatin_Prep Chromatin Isolation and Sonication Crosslinking->Chromatin_Prep IP Immunoprecipitation (with anti-GFP antibody) Chromatin_Prep->IP Washes Wash to remove non-specific binding IP->Washes Elution Elution and Reverse Cross-linking Washes->Elution DNA_Purification DNA Purification Elution->DNA_Purification Sequencing Library Preparation and Sequencing DNA_Purification->Sequencing Analysis Data Analysis: Alignment, Peak Calling, Gene Annotation Sequencing->Analysis End End: Identification of NPR1 Target Genes Analysis->End

Caption: Workflow for identifying NPR1 target genes using ChIP-seq.

NPR1-TGA Interaction Model

NPR1_TGA_Interaction cluster_nucleus Nucleus NPR1 NPR1 (Monomer) TGA TGA Transcription Factor NPR1->TGA interacts with Transcription Transcriptional Activation NPR1->Transcription form a complex that leads to cis_element cis-regulatory element TGA->cis_element binds to TGA->Transcription form a complex that leads to DNA Promoter of Defense Gene

Caption: Model of NPR1-TGA interaction at a target gene promoter.

Conclusion

This compound serves as a powerful molecular probe to unravel the complexities of the salicylic acid-mediated defense signaling pathway in plants. Its primary molecular targets, catalase and ascorbate peroxidase, initiate a cascade of events orchestrated by the master regulator NPR1. The subsequent interactions with TGA transcription factors, along with the cooperative roles of HAC1 and CDK8, lead to a massive reprogramming of the plant's transcriptome, culminating in the establishment of systemic acquired resistance. The experimental protocols and data presented in this guide provide a solid foundation for researchers aiming to further dissect this vital plant defense mechanism and to develop innovative strategies for crop protection. Future research should focus on obtaining more precise quantitative data on the binding affinities of INA and its analogs to their targets to facilitate the structure-based design of next-generation plant activators.

References

The Role of 2,6-Dichloroisonicotinic Acid in Systemic Acquired Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic Acquired Resistance (SAR) is a crucial induced defense mechanism in plants, providing broad-spectrum and long-lasting protection against a variety of pathogens. A key activator of this pathway is the synthetic chemical, 2,6-dichloroisonicotinic acid (INA). As a functional analog of the endogenous signaling molecule salicylic (B10762653) acid (SA), INA has been instrumental in dissecting the intricate signaling network of SAR. This technical guide provides an in-depth overview of the role of INA in SAR, focusing on its mechanism of action, key signaling components, quantitative effects on gene expression and disease resistance, and detailed experimental protocols for its study.

Mechanism of Action of this compound

INA induces SAR by activating the signaling pathway downstream of SA biosynthesis.[1][2][3] This means that INA can trigger a defense response even in plants that are unable to accumulate SA, making it a powerful tool for studying the SAR signal transduction cascade.[2][3] The central regulator of the INA-induced SAR pathway is the NONEXPRESSOR OF PATHOGENESIS-RELATED GENES1 (NPR1) protein.[4][5][6]

Upon activation by INA, a conformational change in the NPR1 protein is induced, leading to its translocation from the cytoplasm into the nucleus.[6] In the nucleus, NPR1 acts as a transcriptional co-activator, interacting with TGA (TGACG-motif binding) transcription factors.[5] This interaction is crucial for the activation of a battery of defense-related genes, most notably the Pathogenesis-Related (PR) genes, which are hallmark markers of SAR.[6]

Recent studies have further elucidated this process, revealing the involvement of histone acetyltransferase HAC1. NPR1 and HAC1 cooperate to regulate INA-induced histone acetylation and the expression of a subset of their shared target genes, thereby triggering transcriptional cascades required for immunity.[4][5]

While the primary mode of action is through the NPR1-dependent pathway, some evidence also suggests that INA may interact with other cellular components. For instance, INA has been shown to bind to and inhibit catalase activity, which could lead to an increase in reactive oxygen species, another important signaling molecule in plant defense.[7][8] Additionally, a BTH-binding protein kinase (BBPK) has been identified that is inhibited by INA, suggesting another potential point of regulation.[9]

Core Signaling Pathway of INA-Induced SAR

The signaling cascade initiated by INA culminates in the activation of a robust defense response. The key steps are outlined below and visualized in the following diagram.

INA_SAR_Pathway INA This compound (INA) NPR1_inactive NPR1 (inactive, cytoplasm) INA->NPR1_inactive activates Catalase Catalase Inhibition INA->Catalase NPR1_active NPR1 (active, nucleus) NPR1_inactive->NPR1_active translocates to nucleus TGA TGA Transcription Factors NPR1_active->TGA interacts with HAC1 HAC1 (Histone Acetyltransferase) NPR1_active->HAC1 cooperates with PR_Genes Pathogenesis-Related (PR) Genes TGA->PR_Genes binds to promoter HAC1->PR_Genes induces histone acetylation SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR leads to ROS Increased ROS Catalase->ROS ROS->SAR contributes to INA_Application_Workflow cluster_prep INA Stock Solution Preparation cluster_application Application Methods cluster_post_treatment Post-Treatment Dissolve Dissolve INA in DMSO Dilute Dilute with water to final concentration Dissolve->Dilute SoilDrench Soil Drench Dilute->SoilDrench Spray Foliar Spray Dilute->Spray Incubate Incubate plants under controlled conditions SoilDrench->Incubate Spray->Incubate Collect Collect tissue for analysis Incubate->Collect Bacterial_Growth_Assay_Workflow cluster_inoculation Bacterial Inoculation cluster_sampling Sampling and Homogenization cluster_plating Plating and Incubation cluster_quantification Quantification PrepareInoculum Prepare bacterial inoculum (e.g., 1x10^5 cfu/mL) Infiltrate Infiltrate leaves with a needleless syringe PrepareInoculum->Infiltrate CollectDiscs Collect leaf discs from inoculated area Infiltrate->CollectDiscs Homogenize Homogenize discs in sterile MgCl2 CollectDiscs->Homogenize SerialDilute Perform serial dilutions Homogenize->SerialDilute Plate Plate dilutions on appropriate medium SerialDilute->Plate IncubatePlates Incubate plates to allow colony formation Plate->IncubatePlates CountCFU Count Colony Forming Units (CFU) IncubatePlates->CountCFU Calculate Calculate CFU per unit leaf area CountCFU->Calculate TMV_Lesion_Assay_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_evaluation Evaluation PrepareTMV Prepare TMV inoculum RubInoculum Gently rub TMV inoculum onto leaves PrepareTMV->RubInoculum TreatPlants Treat tobacco plants with INA DustLeaves Dust leaves with Carborundum TreatPlants->DustLeaves DustLeaves->RubInoculum RinseLeaves Rinse leaves with water RubInoculum->RinseLeaves IncubatePlants Incubate plants for lesion development RinseLeaves->IncubatePlants CountLesions Count the number of local lesions IncubatePlants->CountLesions CalculateReduction Calculate percentage lesion reduction CountLesions->CalculateReduction

References

Structural Analogs of 2,6-Dichloroisonicotinic Acid: A Technical Guide to Their Synthesis and Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloroisonicotinic acid (INA) is a synthetic molecule known for its potent biological activities, most notably as an inducer of Systemic Acquired Resistance (SAR) in plants, a key pathway for broad-spectrum disease protection.[1] Its structural backbone has served as a scaffold for the development of various analogs with modulated and, in some cases, enhanced activities. This technical guide provides an in-depth overview of the structural analogs of this compound, their synthesis, and a comparative analysis of their biological activities. The information is tailored for researchers, scientists, and professionals involved in drug discovery and agrochemical development.

Core Compound: this compound

This compound is a derivative of pyridine (B92270) carboxylic acid, characterized by chlorine substituents at the 2 and 6 positions of the pyridine ring.[2] This substitution pattern is crucial for its biological function. The primary application of INA has been in agriculture as a plant defense activator.[1] However, its structural motifs are also of interest in medicinal chemistry for the development of novel therapeutic agents, including anti-inflammatory and anti-cancer compounds.[3]

Structural Analogs and Their Activities

The primary modifications of the this compound structure involve the carboxylic acid group, leading to the synthesis of esters and amides. These modifications have been shown to significantly influence the biological activity of the parent compound.

Plant Resistance Induction

The most extensively studied activity of INA and its analogs is the induction of Systemic Acquired Resistance (SAR) in plants. SAR is a state of heightened defense against a broad range of pathogens, and it is naturally triggered by localized infection. INA and its derivatives can mimic this response.

Amide derivatives of this compound have demonstrated higher SAR-inducing biological activities than the parent acid.[2] The efficacy of these compounds is often evaluated by their ability to reduce the necrotic area on leaves caused by viral infections, such as the Tobacco Mosaic Virus (TMV).

Table 1: SAR-Inducing Activity of this compound and Its Amide Analogs

CompoundStructureActivity (% reduction of necrotic area)Reference
This compound
alt text
Baseline[1]
N-butyl-N-methyl-2,6-dichloroisonicotinamideNot availableUp to 92%[1]
Other amide derivativesGeneral amide structure44% to 92%[1]
Induction of Secondary Metabolites

Certain analogs of this compound have been shown to be effective elicitors for the biosynthesis of valuable plant secondary metabolites. For instance, two novel derivatives, trifluoroethyl 2,6-dichloroisonicotinate (TFINA) and 2-(2,6-dichloro-pyridine-4-carbonyloxy)-ethyl jasmonate (DPCEJ), have been synthesized and evaluated for their ability to induce the accumulation of taxuyunnanine C, a bioactive taxoid, in suspension cultures of Taxus chinensis.

Table 2: Elicitation of Taxuyunnanine C Production by this compound Analogs

CompoundConcentrationTaxuyunnanine C Content (mg g⁻¹)Reference
Control-13.7 ± 1.0[4]
This compound (INA)100 µM17.1 ± 0.9[4]
Trifluoroethyl 2,6-dichloroisonicotinate (TFINA)100 µM21.6 ± 2.0[4]
2-(2,6-dichloro-pyridine-4-carbonyloxy)-ethyl jasmonate (DPCEJ)100 µM27.7 ± 1.0[4]
Anti-inflammatory and Other Therapeutic Activities

While the research is more nascent in this area, derivatives of isonicotinic acid have shown promise as anti-inflammatory agents. The anti-inflammatory activity is often assessed by the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7. While specific IC50 values for this compound analogs are not widely reported in the reviewed literature, related isonicotinate (B8489971) compounds have demonstrated significant activity. For instance, an isonicotinate of meta-aminophenol exhibited an IC50 value of 1.42 ± 0.1 µg/mL for the inhibition of reactive oxygen species (ROS), which was eight-fold better than the standard drug ibuprofen (B1674241) (IC50 = 11.2 ± 1.9 µg/mL).

Furthermore, 2,6-disubstituted isonicotinic acid hydrazides have been used to synthesize novel thiazolo derivatives that exhibit good anti-inflammatory, analgesic, anticonvulsant, and antiparkinsonian activities.[5]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the chlorination of citrazinic acid.[4]

Materials:

Procedure:

  • Suspend citrazinic acid and tetraethylammonium chloride in an excess of phosphorus oxychloride.

  • Heat the reaction mixture at 130°C for 18 hours, then increase the temperature to 145°C for an additional 2 hours.

  • Cool the mixture to room temperature and slowly pour it into crushed ice to quench the reaction.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the solid product, this compound.

General Procedure for the Synthesis of Amide Derivatives

Amide derivatives can be synthesized from the parent acid via the corresponding acid chloride.

Materials:

Procedure:

  • Treat this compound with thionyl chloride to form the acid chloride.

  • In a separate flask, dissolve the desired amine and triethylamine in dichloromethane.

  • Add the acid chloride solution dropwise to the amine solution at 0°C.

  • Allow the reaction to stir at room temperature overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

In Vitro Anti-inflammatory Assay: Nitric Oxide Inhibition in RAW 264.7 Cells

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[6][7]

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds (analogs of this compound)

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% naphthylenediamine in 5% phosphoric acid)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in 96-well plates at a density of 1.5 x 10⁵ cells/well and incubate for 12-24 hours.

  • Remove the medium and add fresh medium containing various concentrations of the test compounds.

  • After 1 hour of pre-treatment with the compounds, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent to the supernatant and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite from a sodium nitrite standard curve.

  • Determine the percentage of NO inhibition compared to the LPS-treated control.

Signaling Pathways and Experimental Workflows

Signaling Pathway of SAR Induction by this compound

This compound induces Systemic Acquired Resistance in plants by mimicking the natural signaling molecule, salicylic (B10762653) acid (SA).[8] It is proposed that both INA and SA bind to and inhibit the enzyme catalase.[8] This inhibition leads to an increase in intracellular reactive oxygen species (ROS), which act as secondary messengers to activate downstream defense responses, including the expression of Pathogenesis-Related (PR) genes.[8]

SAR_Pathway INA This compound (INA) Catalase Catalase INA->Catalase Inhibits ROS Increased Reactive Oxygen Species (ROS) Catalase->ROS Leads to Defense_Signaling Downstream Defense Signaling Cascade ROS->Defense_Signaling Activates PR_Genes Pathogenesis-Related (PR) Gene Expression Defense_Signaling->PR_Genes Induces SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Results in

Caption: SAR induction pathway by this compound.

Experimental Workflow for Synthesis and Activity Screening

The general workflow for investigating novel analogs of this compound involves a multi-step process from synthesis to biological evaluation.

Experimental_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of This compound Analogs (e.g., Esters, Amides) Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization SAR_Assay SAR Assay (e.g., TMV on Tobacco) Characterization->SAR_Assay Metabolite_Assay Secondary Metabolite Elicitation (e.g., Taxuyunnanine C) Characterization->Metabolite_Assay Anti_Inflammatory_Assay Anti-inflammatory Assay (e.g., NO inhibition in RAW 264.7) Characterization->Anti_Inflammatory_Assay Data_Collection Quantitative Data Collection (% Inhibition, Yield, IC50) SAR_Assay->Data_Collection Metabolite_Assay->Data_Collection Anti_Inflammatory_Assay->Data_Collection SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Collection->SAR_Analysis

Caption: Workflow for analog synthesis and activity screening.

Conclusion

Structural modification of this compound, particularly at the carboxylic acid moiety to form amides and esters, has proven to be a successful strategy for enhancing its biological activity as a plant defense inducer. These analogs have shown significantly improved efficacy in protecting plants against viral pathogens and in eliciting the production of valuable secondary metabolites. While the exploration of their therapeutic potential in areas such as anti-inflammatory and anti-cancer applications is still in its early stages, the existing data on related isonicotinic acid derivatives suggest that this is a promising avenue for future research. The experimental protocols and workflows provided in this guide offer a framework for the continued development and evaluation of novel analogs of this compound for both agricultural and pharmaceutical applications.

References

Methodological & Application

Application Notes and Protocols for 2,6-Dichloroisonicotinic Acid (INA) in Crop Disease Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloroisonicotinic acid (INA) is a synthetic chemical compound that serves as a potent inducer of plant defense mechanisms.[1] It is a functional analog of the natural signaling molecule salicylic (B10762653) acid (SA) and is widely used in research to study and activate Systemic Acquired Resistance (SAR).[1] SAR is a whole-plant, long-lasting, and broad-spectrum resistance response that protects plants against a wide range of pathogens, including various fungi, bacteria, and viruses.[2][3] Application of INA mimics a pathogen attack, priming the plant's immune system to respond more quickly and effectively to subsequent infections.[4] This document provides an overview of INA's mechanism of action, quantitative data on its efficacy, and detailed protocols for its application in a research setting.

Mechanism of Action

INA activates the SAR signal transduction pathway, leading to the expression of a suite of defense-related genes, including Pathogenesis-Related (PR) genes.[1] A key feature of INA is its ability to function downstream of salicylic acid accumulation. This means INA can induce resistance and PR gene expression even in transgenic plants (e.g., nahG tobacco and Arabidopsis) that are engineered to be incapable of accumulating SA.

The proposed biochemical mechanism involves two key steps:

  • Inhibition of H₂O₂-Scavenging Enzymes : INA binds to and inhibits the activity of key enzymes responsible for detoxifying reactive oxygen species (ROS), specifically catalase and ascorbate (B8700270) peroxidase (APX).[1][5][6][7]

  • ROS Signaling : The inhibition of these enzymes leads to a controlled, transient increase in intracellular levels of hydrogen peroxide (H₂O₂).[5][6] This burst of ROS acts as a critical secondary signal that triggers the downstream defense cascade.

  • Activation of Defense Genes : The ROS signal, mediated by regulatory proteins like NPR1, ultimately leads to the transcriptional reprogramming of the plant cell, including the robust expression of PR genes (like PR-1), which contribute directly to the enhanced state of resistance.[3][5][8]

INA_Signaling_Pathway cluster_cell Plant Cell INA INA Application Enzymes Inhibition of Catalase & Ascorbate Peroxidase (APX) INA->Enzymes ROS Increase in Reactive Oxygen Species (ROS/H₂O₂) Enzymes->ROS leads to Cascade Downstream Signaling Cascade ROS->Cascade NPR1 NPR1 Activation Cascade->NPR1 PR_Genes PR Gene Expression NPR1->PR_Genes induces SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Experimental_Workflow cluster_prep Phase 1: Preparation cluster_app Phase 2: Application cluster_eval Phase 3: Evaluation cluster_data Phase 4: Data Collection & Analysis P1 Plant Cultivation (e.g., Tomato, Tobacco) P2 Prepare INA Stock and Working Solutions A_Choice Select Method P2->A_Choice A1 Seed Priming E1 Incubation Period (e.g., 4-7 days) A1->E1 A2 Foliar Spray A2->E1 A3 Soil Drench A3->E1 A_Choice->A1 A_Choice->A2 A_Choice->A3 E2 Pathogen Inoculation (Challenge) E1->E2 D1 Disease Severity Scoring E2->D1 D2 Biochemical Assays (Enzyme Activity) E2->D2 D3 Gene Expression Analysis (qRT-PCR, Northern Blot) E2->D3

References

Application Notes and Protocols for Assessing Disease Severity after 2,6-Dichloroisonicotinic Acid (INA) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloroisonicotinic acid (INA) is a potent synthetic inducer of Systemic Acquired Resistance (SAR) in a wide range of plant species. As a functional analog of the natural signaling molecule salicylic (B10762653) acid (SA), INA treatment primes the plant's immune system, leading to broad-spectrum and long-lasting resistance against various pathogens, including fungi, bacteria, and viruses.[1] The activation of SAR by INA involves significant transcriptional reprogramming, most notably the induction of Pathogenesis-Related (PR) genes.[1] This document provides detailed application notes and protocols for assessing the efficacy of INA treatment in reducing disease severity.

The primary mechanism of INA action involves the inhibition of key H₂O₂-scavenging enzymes like catalase and ascorbate (B8700270) peroxidase.[1][2][3] This inhibition leads to a controlled increase in reactive oxygen species (ROS), which act as secondary messengers to activate downstream defense signaling pathways.[2][3][4][5] Notably, INA appears to function downstream of SA accumulation, as it can induce resistance in plants unable to accumulate SA.[6][7]

Signaling Pathway of INA-Induced Systemic Acquired Resistance (SAR)

The following diagram illustrates the signaling cascade initiated by INA treatment, leading to the establishment of SAR.

INA_SAR_Pathway INA This compound (INA) Catalase_APX Inhibition of Catalase & Ascorbate Peroxidase INA->Catalase_APX binds and inhibits ROS Increased Reactive Oxygen Species (ROS) Catalase_APX->ROS NPR1_inactive NPR1 (inactive) in cytoplasm ROS->NPR1_inactive triggers redox change NPR1_active NPR1 (active) in nucleus NPR1_inactive->NPR1_active monomerization and nuclear translocation TGA TGA Transcription Factors NPR1_active->TGA interacts with PR_Genes Pathogenesis-Related (PR) Gene Expression TGA->PR_Genes activates SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: INA-induced SAR signaling pathway.

Quantitative Data Summary

The following tables summarize quantitative data on the efficacy of INA treatment in reducing disease severity and inducing defense-related gene expression.

Table 1: Reduction in Disease Severity Following INA Treatment

Plant SpeciesPathogenDiseaseINA ConcentrationDisease Reduction (%)Reference
SoybeanSclerotinia sclerotiorumWhite MoldNot Specified20 - 70%[1]
TomatoXanthomonas perforansBacterial Spot1.0 mM (seed priming)Significant reduction under field conditions[8]
TobaccoTobacco Mosaic Virus (TMV)Mosaic DiseaseNot SpecifiedEnhanced resistance correlated with catalase inhibition[4][5]
CucumberColletotrichum lagenariumAnthracnoseNot SpecifiedBroad-spectrum disease resistance

Table 2: Induction of Defense-Related Gene Expression by INA in Tomato

GeneFunctionFold Induction (INA + X. perforans)Time Post-Inoculation (hpi)Reference
APX2Ascorbate PeroxidaseMaximum induction observed9 (resistant cultivar)[8]
CAT1CatalaseMaximum induction observed15 (resistant cultivar)[8]

Experimental Protocols

Protocol 1: Preparation and Application of INA Solution

Objective: To prepare and apply INA to plants to induce SAR.

Materials:

  • This compound (INA)

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (B145695) (for initial dissolving)

  • Sterile deionized water

  • Surfactant (e.g., Tween-20)

  • Spray bottle or syringe for infiltration

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Stock Solution Preparation:

    • Weigh the required amount of INA powder.

    • Dissolve the INA in a small volume of DMSO or ethanol. For example, to make a 100 mM stock solution, dissolve 19.2 mg of INA in 1 mL of DMSO.

    • Store the stock solution at -20°C for long-term storage.

  • Working Solution Preparation:

    • Dilute the stock solution with sterile deionized water to the desired final concentration (e.g., 1 mM).

    • Add a surfactant, such as Tween-20, to a final concentration of 0.01-0.05% (v/v) to ensure even spreading on the leaf surface.

    • Prepare a mock control solution containing the same concentration of DMSO/ethanol and surfactant in water.

  • Application Methods:

    • Foliar Spray: Uniformly spray the INA working solution onto the leaves of the plants until runoff. Ensure complete coverage of all foliage. Spray control plants with the mock solution.

    • Soil Drench: Apply a known volume of the INA working solution to the soil around the base of each plant. Use the mock solution for control plants.

    • Seed Priming: Soak seeds in the INA working solution for a specified period (e.g., 6-12 hours) before planting. Use the mock solution for control seeds.[8]

Experimental Workflow for INA Application and Pathogen Challenge

INA_Experiment_Workflow Plant_Growth Plant Acclimatization (e.g., 4-week-old plants) INA_Application INA or Mock Treatment Application (Foliar Spray, Soil Drench, or Seed Priming) Plant_Growth->INA_Application SAR_Induction Incubation for SAR Induction (e.g., 2-3 days) INA_Application->SAR_Induction Pathogen_Inoculation Pathogen Inoculation (Bacterial, Fungal, or Viral) SAR_Induction->Pathogen_Inoculation Disease_Development Incubation for Disease Development (Time course depends on pathosystem) Pathogen_Inoculation->Disease_Development Assessment Assessment of Disease Severity Disease_Development->Assessment

Caption: General experimental workflow.

Protocol 2: Assessment of Bacterial Disease Severity

Objective: To quantify the reduction in bacterial disease symptoms and pathogen growth in INA-treated plants.

Example Pathosystem: Arabidopsis thaliana and Pseudomonas syringae

Materials:

  • INA-treated and mock-treated plants

  • P. syringae culture

  • 10 mM MgCl₂

  • Syringe without a needle

  • Sterile water

  • Petri dishes with appropriate growth medium (e.g., King's B)

  • Homogenizer or mortar and pestle

  • Microplate reader (optional, for high-throughput)

Procedure:

  • Inoculum Preparation:

    • Grow P. syringae on King's B agar (B569324) plates.

    • Scrape a single colony and grow it in liquid King's B medium overnight.

    • Centrifuge the bacterial culture, discard the supernatant, and resuspend the pellet in 10 mM MgCl₂.

    • Adjust the bacterial suspension to the desired concentration (e.g., 1 x 10⁵ CFU/mL for disease assays).

  • Plant Inoculation:

    • Two to three days after INA or mock treatment, infiltrate the bacterial suspension into the abaxial side of fully expanded leaves using a needleless syringe.

    • Infiltrate at least three leaves per plant and use at least five plants per treatment group.

  • Disease Symptom Assessment (Qualitative and Semi-Quantitative):

    • At 3-5 days post-inoculation (dpi), visually assess and photograph the inoculated leaves.

    • Score disease symptoms based on a rating scale (see Table 3).

  • Quantification of Bacterial Growth (Quantitative):

    • At 0 and 3 dpi, collect leaf discs from the inoculated areas using a cork borer.

    • Surface sterilize the leaf discs (e.g., with 70% ethanol for 30 seconds followed by sterile water rinses).

    • Homogenize the leaf discs in 10 mM MgCl₂.

    • Perform serial dilutions of the homogenate and plate onto King's B agar plates.

    • Incubate the plates at 28°C for 2 days and count the colony-forming units (CFU).

    • Calculate CFU per unit leaf area (e.g., CFU/cm²).

Table 3: Example Disease Severity Rating Scale for Bacterial Blight

ScoreDescription of SymptomsPercentage of Leaf Area Affected
0No visible symptoms0%
1Few, small, water-soaked lesions1-10%
2Lesions coalescing, some chlorosis11-25%
3Extensive necrosis and chlorosis26-50%
4Severe necrosis, leaf collapse>50%
Protocol 3: Assessment of Fungal Disease Severity

Objective: To quantify the reduction in fungal disease symptoms and pathogen biomass in INA-treated plants.

Example Pathosystem: Tomato and Botrytis cinerea

Materials:

  • INA-treated and mock-treated tomato plants

  • B. cinerea culture

  • Potato Dextrose Agar (PDA) plates

  • Sterile water or spore suspension buffer

  • Hemocytometer

  • Pipette

  • Ruler or calipers

Procedure:

  • Inoculum Preparation:

    • Grow B. cinerea on PDA plates for 7-10 days to allow for sporulation.

    • Flood the plates with sterile water and gently scrape the surface to release conidia.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Determine the conidial concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10⁶ spores/mL).

  • Plant Inoculation:

    • Two to three days after INA or mock treatment, place droplets of the spore suspension (e.g., 5 µL) onto the surface of detached or attached leaves.

    • Maintain high humidity to facilitate infection.

  • Disease Symptom Assessment:

    • At 3-7 dpi, measure the diameter of the necrotic lesions that develop from the inoculation sites using a ruler or calipers.

    • Calculate the average lesion size for each treatment group.

  • Quantification of Fungal Biomass (Optional, Advanced):

    • Collect tissue samples from the lesion and surrounding area.

    • Extract total DNA from the plant tissue.

    • Perform quantitative PCR (qPCR) using primers specific for a fungal gene (e.g., ITS region) and a plant housekeeping gene.

    • Calculate the relative fungal biomass by comparing the Ct values of the fungal and plant genes.

Statistical Analysis

Proper statistical analysis is crucial for interpreting the results of disease severity assessments.

  • For Disease Scores (Ordinal Data): Use non-parametric tests such as the Mann-Whitney U test (for two groups) or the Kruskal-Wallis test (for more than two groups) to compare disease scores between treatments.

  • For Quantitative Data (Lesion Size, CFU counts, qPCR data): Use parametric tests such as the Student's t-test (for two groups) or Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD) for multiple comparisons. Ensure that the data meet the assumptions of normality and equal variances. Data transformations (e.g., log transformation for CFU counts) may be necessary.

Logical Relationship between INA Treatment and Disease Assessment Outcomes

Logical_Relationship INA_Treatment INA Treatment SAR_Activation SAR Activation INA_Treatment->SAR_Activation Pathogen_Challenge Pathogen Challenge SAR_Activation->Pathogen_Challenge Reduced_Growth Reduced Pathogen Growth Pathogen_Challenge->Reduced_Growth leads to Reduced_Symptoms Reduced Disease Symptoms Pathogen_Challenge->Reduced_Symptoms leads to Lower_CFU Lower CFU/cm² Reduced_Growth->Lower_CFU measured as Smaller_Lesions Smaller Lesion Size Reduced_Symptoms->Smaller_Lesions measured as Lower_Score Lower Disease Score Reduced_Symptoms->Lower_Score measured as

Caption: Logic of assessing INA efficacy.

References

Application Notes and Protocols for Gene Expression Analysis in Plants Treated with 2,6-Dichloroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloroisonicotinic acid (INA) is a synthetic chemical compound that acts as a potent inducer of Systemic Acquired Resistance (SAR) in a wide range of plant species. As a functional analog of the natural plant defense hormone salicylic (B10762653) acid (SA), INA provides a valuable tool for studying plant defense signaling pathways and for the development of novel crop protection strategies. Treatment with INA triggers a significant reprogramming of the plant transcriptome, leading to the expression of a battery of defense-related genes, most notably the Pathogenesis-Related (PR) genes. This document provides detailed application notes and protocols for the analysis of gene expression in plants treated with INA, focusing on modern molecular techniques such as RNA sequencing (RNA-Seq) and quantitative Real-Time PCR (qRT-PCR).

Mechanism of Action and Signaling Pathway

INA treatment mimics the plant's natural defense response by activating the salicylic acid signaling pathway. The proposed mechanism involves the inhibition of key cellular enzymes, leading to a transient increase in reactive oxygen species (ROS), which act as secondary messengers to induce defense gene expression.

A critical player in this pathway is the NONEXPRESSOR OF PATHOGENESIS-RELATED GENES1 (NPR1) protein, which functions as a master regulator of SA-dependent defense responses.[1][2] Upon INA treatment, NPR1 translocates to the nucleus and interacts with TGA transcription factors to activate the expression of PR genes.[1][2]

INA_Signaling_Pathway INA This compound (INA) Catalase_APX Catalase & Ascorbate Peroxidase (H2O2 Scavenging Enzymes) INA->Catalase_APX inhibits ROS Reactive Oxygen Species (ROS) (e.g., H2O2) Catalase_APX->ROS increased levels NPR1_inactive NPR1 (inactive, cytoplasm) ROS->NPR1_inactive triggers activation NPR1_active NPR1 (active, nucleus) NPR1_inactive->NPR1_active translocation TGA TGA Transcription Factors NPR1_active->TGA interacts with PR_Genes Pathogenesis-Related (PR) Genes (e.g., PR1, PR2, PR5) TGA->PR_Genes activates transcription SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

INA Signaling Pathway

Quantitative Gene Expression Data

Treatment of plants with INA leads to a significant upregulation of various defense-related genes. The table below summarizes representative data on the fold change in expression of key Pathogenesis-Related (PR) genes in Arabidopsis thaliana following INA treatment, as determined by RNA-Seq and qRT-PCR analyses.

Gene IDGene NameFunctionFold Change (INA vs. Control)MethodReference
AT2G14610PR1 (Pathogenesis-Related 1)Marker for Systemic Acquired Resistance (SAR)> 20-foldqRT-PCR[1][2]
AT3G57260PR2 (Pathogenesis-Related 2)β-1,3-glucanase, antifungal activity> 10-foldqRT-PCR
AT1G75040PR5 (Pathogenesis-Related 5)Thaumatin-like protein, antifungal activity> 15-foldqRT-PCR
AT5G44420PDF1.2 (Plant Defensin 1.2)Antifungal peptideVariable, often inducedqRT-PCR
AT3G57260BGL2 (Beta-Glucanase 2)Hydrolyzes fungal cell walls> 10-foldRNA-Seq[1][2]

Note: Fold change values can vary depending on experimental conditions such as INA concentration, treatment duration, plant age, and tissue type.

Experimental Protocols

The following protocols provide detailed methodologies for analyzing gene expression in plants treated with INA.

Experimental Workflow

Experimental_Workflow Plant_Growth 1. Plant Growth (e.g., Arabidopsis thaliana) INA_Treatment 2. INA Treatment (Soil drench or foliar spray) Plant_Growth->INA_Treatment Harvest 3. Tissue Harvesting (e.g., leaves) at specific time points INA_Treatment->Harvest RNA_Extraction 4. Total RNA Extraction Harvest->RNA_Extraction QC 5. RNA Quality Control (Nanodrop, Bioanalyzer) RNA_Extraction->QC RNA_Seq 6a. RNA-Seq Analysis QC->RNA_Seq qRT_PCR 6b. qRT-PCR Analysis QC->qRT_PCR Library_Prep 7a. Library Preparation (poly(A) selection, cDNA synthesis) RNA_Seq->Library_Prep cDNA_Synthesis 7b. cDNA Synthesis qRT_PCR->cDNA_Synthesis Sequencing 8a. Illumina Sequencing Library_Prep->Sequencing Bioinformatics 9a. Bioinformatics Analysis (QC, Mapping, DEGs) Sequencing->Bioinformatics qPCR_Reaction 8b. Quantitative PCR cDNA_Synthesis->qPCR_Reaction Data_Analysis 9b. Data Analysis (Relative quantification) qPCR_Reaction->Data_Analysis

Gene Expression Analysis Workflow
Protocol 1: Treatment of Arabidopsis thaliana with this compound (INA)

This protocol describes the application of INA to induce defense gene expression in Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana plants (e.g., Col-0 ecotype), 3-4 weeks old

  • This compound (INA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile deionized water

  • Spray bottle or syringe for soil drench

Procedure:

  • Prepare INA Stock Solution:

    • Dissolve INA in DMSO to make a 100 mM stock solution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Working Solution:

    • For a final concentration of 1 mM INA, dilute the 100 mM stock solution 1:100 in sterile deionized water. For example, add 10 µL of 100 mM INA stock to 990 µL of water.

    • Prepare a mock control solution with the same concentration of DMSO as the INA working solution (e.g., 1% DMSO in water).

  • INA Application:

    • Foliar Spray: Evenly spray the leaves of the Arabidopsis plants with the 1 mM INA working solution or the mock control solution until the leaves are thoroughly wetted.

    • Soil Drench: Apply 5-10 mL of the 1 mM INA working solution or the mock control solution directly to the soil of each potted plant.

  • Incubation and Harvesting:

    • Place the treated plants back into the growth chamber under their normal growth conditions.

    • Harvest leaf tissue at desired time points after treatment. For time-course experiments, common time points are 0, 6, 12, 24, 48, and 72 hours post-treatment.

    • Immediately freeze the harvested tissue in liquid nitrogen and store at -80°C until RNA extraction.

Protocol 2: RNA Sequencing (RNA-Seq) Analysis

This protocol outlines the major steps for a comprehensive transcriptome analysis of INA-treated plants using Illumina sequencing.

1. RNA Extraction and Quality Control:

  • Extract total RNA from the frozen plant tissue using a commercially available plant RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method.

  • Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Aim for A260/280 ratios of ~2.0 and A260/230 ratios between 2.0 and 2.2.

  • Evaluate RNA integrity using an Agilent Bioanalyzer or similar capillary electrophoresis system. An RNA Integrity Number (RIN) of ≥ 8 is recommended for high-quality RNA-seq libraries.

2. RNA-Seq Library Preparation (Illumina):

  • mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT) magnetic beads to capture polyadenylated transcripts.

  • Fragmentation and Priming: Fragment the enriched mRNA into smaller pieces using enzymatic or chemical methods. Prime the fragmented RNA with random hexamers.

  • First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase.

  • Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA polymerase I and RNase H.

  • End Repair, A-tailing, and Adapter Ligation: Repair the ends of the double-stranded cDNA, add a single 'A' nucleotide to the 3' ends, and ligate Illumina sequencing adapters.

  • PCR Amplification: Amplify the adapter-ligated cDNA library using PCR to generate a sufficient quantity for sequencing.

  • Library Quantification and Quality Control: Quantify the final library using a Qubit fluorometer and assess the size distribution using a Bioanalyzer.

3. Illumina Sequencing:

  • Sequence the prepared libraries on an Illumina sequencing platform (e.g., NovaSeq, HiSeq) according to the manufacturer's instructions. Paired-end sequencing (e.g., 2x150 bp) is recommended for a more comprehensive transcriptome analysis.

4. Bioinformatics Analysis:

  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic or Cutadapt.

  • Alignment to a Reference Genome: Align the trimmed reads to the Arabidopsis thaliana reference genome (TAIR10) using a splice-aware aligner such as HISAT2 or STAR.

  • Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Identify genes that are differentially expressed between INA-treated and control samples using R packages such as DESeq2 or edgeR.

  • Functional Annotation and Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of differentially expressed genes to gain insights into the biological processes affected by INA treatment.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Validation

This protocol is for validating the results from RNA-Seq or for targeted analysis of specific genes.

1. cDNA Synthesis:

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

2. Primer Design and Validation:

  • Design gene-specific primers for your target genes (e.g., PR1, PR2, PR5) and a stable reference gene (e.g., ACTIN2, UBIQUITIN10). Primers should be 18-24 nucleotides long, have a GC content of 40-60%, and produce an amplicon of 100-200 bp.

  • Validate primer efficiency by performing a standard curve analysis with a serial dilution of cDNA. The amplification efficiency should be between 90% and 110%.

Example Primers for Arabidopsis thaliana:

GeneForward Primer (5'-3')Reverse Primer (5'-3')
PR1 (AT2G14610)AGATGGCTTACGTTCTCGCTTTGGCACATCCAGTTGCTCT
PR2 (AT3G57260)TCGCTTCCGTTCACTCTTTGAAGTTGCACCGAACCATTGT
PR5 (AT1G75040)GCTGCTTTGATTCGTTCTCGTGCATCATCAGGGCTGAGTA
ACTIN2 (AT3G18780)GGTAACATTGTGCTCAGTGGTGGAACGACCTTAATCTTCATGCTGC

3. qRT-PCR Reaction:

  • Prepare the qRT-PCR reaction mix containing:

    • SYBR Green Master Mix (2X)

    • Forward Primer (10 µM)

    • Reverse Primer (10 µM)

    • Diluted cDNA template

    • Nuclease-free water

  • Perform the qRT-PCR reaction in a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, extension).

4. Data Analysis:

  • Determine the cycle threshold (Ct) values for each gene in each sample.

  • Normalize the Ct values of the target genes to the Ct values of the reference gene (ΔCt).

  • Calculate the relative gene expression using the 2-ΔΔCt method.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers interested in studying the effects of this compound on plant gene expression. By utilizing these methodologies, scientists can gain valuable insights into the molecular mechanisms of plant immunity and contribute to the development of innovative strategies for enhancing crop resilience.

References

Application Notes and Protocols for Utilizing 2,6-Dichloroisonicotinic Acid in Plant-Pathogen Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

2,6-Dichloroisonicotinic acid (INA) is a synthetic chemical compound renowned for its ability to induce Systemic Acquired Resistance (SAR) in a wide range of plant species.[1] As a functional analog of the endogenous plant defense hormone salicylic (B10762653) acid (SA), INA serves as a powerful tool for researchers, scientists, and drug development professionals to investigate the molecular mechanisms of plant immunity.[1][2] Application of INA triggers a plant's innate defense responses, leading to broad-spectrum and long-lasting resistance against various pathogens, including fungi, bacteria, and viruses.[1]

Mechanism of Action

INA treatment mimics the natural SAR pathway, which is typically activated upon localized pathogen infection.[1] The primary mode of action involves the inhibition of catalase and ascorbate (B8700270) peroxidase, which are key enzymes in scavenging hydrogen peroxide (H₂O₂).[1][3] This inhibition leads to a controlled increase in reactive oxygen species (ROS), which act as secondary messengers to activate downstream defense signaling cascades.[3]

The INA signaling pathway converges with the salicylic acid pathway, culminating in the activation of the master regulator protein NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES1).[4][5] Activated NPR1 translocates to the nucleus, where it interacts with TGA transcription factors to induce the expression of a battery of defense-related genes, most notably the Pathogenesis-Related (PR) genes.[4][6] The accumulation of PR proteins contributes to the establishment of a systemic resistance state, priming the plant for a more rapid and robust defense response upon subsequent pathogen attack.[1][3]

Applications in Research and Development

  • Dissecting Plant Immune Pathways: INA is instrumental in elucidating the genetic and molecular components of the SAR signaling cascade. By treating mutant plant lines with INA, researchers can identify key genes involved in defense activation.

  • Screening for Novel Disease Resistance Genes: INA can be used in genetic screens to identify plants with enhanced or compromised defense responses, aiding in the discovery of novel genes for crop improvement.

  • Evaluating the Efficacy of Potential Agrochemicals: As a known inducer of plant defense, INA serves as a positive control in assays designed to screen for new chemical compounds that can protect plants from diseases by modulating their immune system.

  • Understanding Plant-Pathogen Specificity: Studying the response of different plant species and pathogens to INA treatment can provide insights into the co-evolutionary arms race between plants and their pathogens.

Quantitative Data Presentation

The following table summarizes the effective concentrations of INA and its observed efficacy in reducing disease severity in various plant-pathogen systems as reported in the literature.

Plant SpeciesPathogenINA ConcentrationApplication MethodDisease ReductionReference
Tomato (Lycopersicon esculentum)Xanthomonas perforans1.0 mMSeed PrimingSignificant reduction in disease severity[7][8]
Soybean (Glycine max)Sclerotinia sclerotiorum (White Mold)Not SpecifiedNot Specified20-70%[1]
Tobacco (Nicotiana tabacum)Tobacco Mosaic Virus (TMV)Not SpecifiedNot SpecifiedEnhanced resistance[3]
Arabidopsis (Arabidopsis thaliana)Pseudomonas syringae300 µMFoliar SprayInduction of defense gene expression[9]

Experimental Protocols

1. Preparation of INA Stock Solution

  • Materials:

    • This compound (INA) (CAS No: 5398-44-7)

    • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (95%)

    • Sterile distilled water

    • Sterile microcentrifuge tubes or Falcon tubes

  • Procedure:

    • Weigh the desired amount of INA powder in a sterile tube.

    • Dissolve INA in a small volume of DMSO or ethanol. For example, to make a 100 mM stock solution, dissolve 19.2 mg of INA in 1 mL of DMSO.

    • Gently vortex until the INA is completely dissolved.

    • Store the stock solution at -20°C in amber tubes to protect it from light.

    • For working solutions, dilute the stock solution to the desired final concentration using sterile distilled water. Include the same final concentration of the solvent in mock-treated control plants.

2. Seed Treatment with INA

  • Objective: To prime seeds with INA to induce systemic resistance in the resulting seedlings.

  • Materials:

    • Plant seeds (e.g., tomato, Arabidopsis)

    • INA working solution (e.g., 1.0 mM in sterile water)

    • Sterile distilled water (for control)

    • Sterile petri dishes or small beakers

    • Sterile filter paper

    • Shaker or rocker

  • Procedure:

    • Surface sterilize seeds according to a standard protocol for the specific plant species.

    • Place a sterile filter paper in a petri dish and add enough INA working solution to saturate the paper.

    • Place the sterilized seeds on the saturated filter paper. Ensure seeds are in a single layer.

    • For the control group, use sterile distilled water with the corresponding concentration of the solvent used for the INA stock.

    • Seal the petri dishes with parafilm and place them on a shaker at a gentle speed for a predetermined duration (e.g., 6-24 hours) at room temperature in the dark. The optimal duration may need to be determined empirically.

    • After incubation, air-dry the seeds in a laminar flow hood on sterile filter paper.

    • Once dry, the seeds are ready for sowing.

3. Foliar Spray Application of INA

  • Objective: To induce SAR in established plants by applying INA directly to the foliage.

  • Materials:

    • Healthy, well-established plants (e.g., 4-6 week old Arabidopsis)

    • INA working solution (e.g., 300 µM in sterile water containing 0.02% Silwet L-77 or similar surfactant)

    • Control solution (sterile water with solvent and surfactant)

    • Fine-mist spray bottles

  • Procedure:

    • Grow plants under controlled environmental conditions (e.g., 16h light/8h dark photoperiod, 22°C).

    • Prepare the INA working solution and the control solution. The addition of a surfactant helps in ensuring even coverage of the leaf surface.

    • Spray the foliage of the plants until runoff, ensuring both the adaxial and abaxial surfaces of the leaves are covered.

    • Keep the treated plants under the same controlled environmental conditions.

    • Pathogen challenge can typically be performed 2-3 days after INA treatment to allow for the establishment of SAR.

4. Soil Drench Application of INA

  • Objective: To induce SAR by applying INA to the root system.

  • Materials:

    • Potted plants with a well-developed root system

    • INA working solution (e.g., 10-100 µM in sterile water)

    • Control solution (sterile water with solvent)

    • Graduated cylinder or beaker

  • Procedure:

    • Grow plants in individual pots to the desired developmental stage.

    • Prepare the INA working solution and the control solution.

    • Evenly apply a specific volume of the INA working solution to the soil surface of each pot. The volume should be sufficient to moisten the root zone without causing excessive leaching.

    • Apply an equal volume of the control solution to the control plants.

    • Maintain the plants under controlled conditions for 3-5 days before pathogen inoculation to allow for uptake and systemic signaling.

5. Pathogen Inoculation and Disease Assessment

  • Objective: To challenge INA-treated and control plants with a pathogen to quantify the level of induced resistance.

  • Procedure:

    • Pathogen Preparation: Prepare the pathogen inoculum (e.g., bacterial suspension, fungal spore suspension) to a standardized concentration.

    • Inoculation: Inoculate the plants using a method appropriate for the specific pathogen (e.g., spray inoculation, syringe infiltration, wound inoculation).

    • Incubation: Place the inoculated plants in conditions conducive to disease development (e.g., high humidity).

    • Disease Assessment: At a predetermined time post-inoculation, assess disease severity. This can be done by:

      • Visual scoring: Using a disease rating scale (e.g., 0-5 scale, where 0 is no symptoms and 5 is severe necrosis).

      • Quantifying pathogen growth: For bacterial pathogens, this can involve counting colony-forming units (CFUs) per unit of leaf tissue. For fungal pathogens, this could involve measuring lesion size or quantifying fungal biomass using qPCR.

    • Data Analysis: Statistically compare the disease severity or pathogen growth between INA-treated and control plants to determine the efficacy of INA in inducing resistance.

Mandatory Visualization

INA_Signaling_Pathway cluster_outside Extracellular Space cluster_cell Plant Cell INA This compound (INA) Catalase Catalase / Ascorbate Peroxidase INA->Catalase inhibits ROS Reactive Oxygen Species (ROS) Burst Catalase->ROS leads to NPR1_inactive NPR1 (inactive) (Cytoplasm) ROS->NPR1_inactive activates NPR1_active NPR1 (active) (Nucleus) NPR1_inactive->NPR1_active translocates to nucleus TGA TGA Transcription Factors NPR1_active->TGA interacts with PR_Genes Pathogenesis-Related (PR) Genes TGA->PR_Genes induces expression SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR establishes

Caption: INA-induced Systemic Acquired Resistance (SAR) signaling pathway.

Experimental_Workflow start Start: Plant Cultivation treatment INA Application (Seed, Foliar, or Drench) start->treatment control Mock Treatment (Solvent Control) start->control incubation Incubation Period (2-5 days for SAR establishment) treatment->incubation control->incubation pathogen Pathogen Inoculation incubation->pathogen disease_dev Incubation under Disease-conducive Conditions pathogen->disease_dev assessment Disease Assessment (Visual Scoring / Pathogen Quantification) disease_dev->assessment analysis Data Analysis and Comparison assessment->analysis end Conclusion on INA Efficacy analysis->end

Caption: Experimental workflow for evaluating INA-induced resistance.

References

Field Application Techniques for 2,6-Dichloroisonicotinic Acid in Agriculture: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dichloroisonicotinic acid (INA) is a potent synthetic plant defense activator. It functions as an analog of the natural signaling molecule salicylic (B10762653) acid (SA), playing a critical role in the induction of Systemic Acquired Resistance (SAR) in a wide range of plant species. SAR is a long-lasting, broad-spectrum defense mechanism effective against a variety of pathogens, including fungi, bacteria, and viruses. Unlike traditional pesticides, INA does not possess direct antimicrobial properties but instead primes the plant's innate immune system, leading to the expression of pathogenesis-related (PR) genes and the accumulation of defense compounds. This document provides detailed application notes and experimental protocols for the use of INA in agricultural research settings, targeted at researchers, scientists, and drug development professionals.

Mechanism of Action

INA triggers the SAR pathway, largely mimicking the effects of salicylic acid. Its mode of action involves the inhibition of key enzymes, catalase and ascorbate (B8700270) peroxidase, which are responsible for scavenging reactive oxygen species (ROS).[1][2] This inhibition leads to a controlled increase in ROS levels within the plant cells, which then act as secondary messengers to activate a downstream signaling cascade. This cascade ultimately results in the expression of a battery of defense-related genes, including PR proteins, which enhance the plant's overall resistance to pathogen attack.[3] Notably, INA appears to act downstream of SA accumulation, as it can induce resistance in plants that are unable to accumulate SA.

Signaling Pathway

The following diagram illustrates the simplified signaling pathway of Systemic Acquired Resistance (SAR) and the role of this compound (INA).

SAR_Pathway cluster_perception Signal Perception cluster_signaling Intracellular Signaling Cascade cluster_response Defense Response Pathogen Pathogen Attack SA Salicylic Acid (SA) Accumulation Pathogen->SA leads to INA This compound (INA) (Exogenous Application) ROS Reactive Oxygen Species (ROS) (H₂O₂) INA->ROS inhibits catalase & ascorbate peroxidase, leading to SA->ROS induces NPR1_inactive NPR1 (inactive) (Cytoplasm) ROS->NPR1_inactive triggers redox change NPR1_active NPR1 (active) (Nucleus) NPR1_inactive->NPR1_active monomerization & nuclear translocation PR_Genes Pathogenesis-Related (PR) Gene Expression NPR1_active->PR_Genes activates SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR results in

Caption: Simplified SAR signaling pathway initiated by pathogens or INA.

Application Notes and Protocols

Field application of INA requires careful consideration of the crop, target pathogen, environmental conditions, and desired outcome. The following protocols are based on published research and are intended as a starting point for experimental design.

Seed Priming

Seed priming with INA is an effective method for inducing systemic resistance in seedlings, providing early protection against soil-borne and foliar pathogens.

Experimental Protocol for Tomato Seed Priming:

  • Preparation of INA Solution: Prepare a 1.0 mM solution of this compound in sterile distilled water. Ensure the INA is fully dissolved.

  • Seed Sterilization (Optional but Recommended): To minimize microbial contamination, surface sterilize tomato seeds by rinsing with 70% ethanol (B145695) for 1 minute, followed by a 5-minute wash in a 1% sodium hypochlorite (B82951) solution, and then rinse thoroughly with sterile distilled water.

  • Priming: Immerse the tomato seeds in the 1.0 mM INA solution for 6 hours at room temperature with gentle agitation.[1] For the control group, immerse seeds in sterile distilled water for the same duration.

  • Drying: After priming, remove the seeds from the solution and air-dry them on sterile filter paper in a laminar flow hood until they return to their original moisture content.

  • Sowing: Plant the primed seeds in sterile potting mix or directly in the field according to standard agricultural practices.

  • Pathogen Challenge: Inoculate the plants with the target pathogen (e.g., Xanthomonas perforans) at the desired growth stage (e.g., two- to four-leaf stage) to evaluate the efficacy of the treatment.

  • Data Collection: Assess disease severity and incidence at regular intervals post-inoculation. Collect plant tissue for molecular analysis (e.g., PR gene expression).

Foliar Spray

Foliar application is a common method for applying INA to established plants to induce SAR against foliar pathogens.

Experimental Protocol for Cotton Foliar Spray:

  • Preparation of INA Solution: Prepare a 250 µM solution of this compound in water. The addition of a non-ionic surfactant is recommended to ensure even coverage of the foliage.

  • Application Timing: Apply the INA solution to cotton plants at the 5th, 19th, and 33rd day after germination (DAG).[1] Applications should be made in the early morning or late evening to avoid rapid evaporation and potential phytotoxicity.

  • Application Method: Use a calibrated sprayer to apply the solution to the point of runoff, ensuring thorough coverage of all leaf surfaces.

  • Control Group: Spray a control group of plants with water and the surfactant only.

  • Pathogen Challenge: Inoculate the plants with the target pathogen (e.g., Cotton Leaf Curl Virus) after the final INA application.

  • Data Collection: Monitor the plants for disease symptoms and record disease incidence and severity.

Soil Drench

Soil drenching delivers INA to the root system, where it is taken up by the plant and translocated systemically to induce SAR throughout the plant.

Experimental Protocol for Cotton Soil Drench:

  • Preparation of INA Solution: Prepare a 250 µM solution of this compound in water.

  • Application Timing: Apply the INA solution to the soil around the base of cotton plants at 5, 19, and 33 days after germination (DAG).[1]

  • Application Volume: Apply 20 ml of the 250 µM INA solution per pot/plant to ensure adequate root zone saturation.[1]

  • Control Group: Apply an equal volume of water to the control group of plants.

  • Pathogen Challenge and Data Collection: Follow the same procedures as outlined for the foliar spray protocol.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound from various studies.

Table 1: Efficacy of INA Seed Priming in Tomato against Xanthomonas perforans

TreatmentDisease Severity Reduction (%)Reference
1.0 mM INA Seed PrimingEffectively reduced disease severity (quantitative data not specified)[2][4]

Table 2: Efficacy of INA Application in Cotton against Cotton Leaf Curl Disease

Application MethodINA ConcentrationDisease IncidenceReference
Seed Priming250 µMLess disease incidence compared to control (quantitative data not specified)[1]
Soil Drench250 µMLess disease incidence compared to control (quantitative data not specified)[1]
Foliar Spray250 µMLess disease incidence compared to control (quantitative data not specified)[1]

Table 3: Efficacy of INA against Various Pathogens in Tobacco

PathogenINA TreatmentControl (Water) Disease SeverityINA Disease Severity% Disease ReductionReference
Pseudomonas syringaeFoliar Spray4.30.197.7
Phytophthora parasiticaFoliar Spray5.00.394.0

Disease severity was rated on a 5-point scale.

Experimental Workflow

The following diagram outlines a typical experimental workflow for a field trial evaluating the efficacy of a plant defense activator like INA.

Field_Trial_Workflow start Start: Define Objectives & Experimental Design site_selection 1. Site Selection & Preparation - Uniform field conditions - Soil analysis start->site_selection plot_design 2. Plot Layout & Randomization - Randomized Complete Block Design - Define plot size and buffer zones site_selection->plot_design treatment_prep 3. Treatment Preparation - Prepare INA solutions - Calibrate application equipment plot_design->treatment_prep application 4. Treatment Application - Apply INA (e.g., foliar spray) - Apply control (water/vehicle) treatment_prep->application pathogen_inoculation 5. Pathogen Inoculation (if not natural infection) - Prepare inoculum - Uniformly inoculate plots application->pathogen_inoculation data_collection 6. Data Collection - Disease severity & incidence ratings - Plant growth parameters - Yield data pathogen_inoculation->data_collection analysis 7. Data Analysis - Statistical analysis (e.g., ANOVA) - Compare treatment effects data_collection->analysis end End: Report Findings analysis->end

Caption: A generalized workflow for a field trial of a plant activator.

Conclusion

This compound is a valuable tool for research into plant defense mechanisms and has potential for integrated pest management strategies. The application protocols and data presented in this document provide a foundation for designing and conducting experiments to evaluate the efficacy of INA in various agricultural systems. Further research is needed to optimize application rates and timings for a broader range of crops and pathogens and to fully elucidate the long-term effects on plant health and yield under diverse field conditions.

References

Application Notes and Protocols: In Vitro Application of 2,6-Dichloroisonicotinic Acid on Plant Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Dichloroisonicotinic acid (INA) is a synthetic chemical that acts as a potent inducer of plant defense responses.[1][2] It is widely recognized as a functional analog of salicylic (B10762653) acid (SA), a key signaling molecule in plant immunity.[1][3] INA triggers a state of heightened defense readiness in plants known as Systemic Acquired Resistance (SAR), which provides broad-spectrum and long-lasting protection against a variety of pathogens, including fungi, bacteria, and viruses.[1][2] In vitro plant cell cultures offer a controlled and simplified system to study the molecular and biochemical mechanisms underlying INA-induced defense responses, making them an invaluable tool for research and for the potential discovery of novel plant-derived pharmaceuticals.

These application notes provide a comprehensive overview of the use of INA in plant cell cultures, including its mechanism of action, protocols for its application, and methods for quantifying its effects.

Mechanism of Action

INA initiates the plant defense signaling cascade primarily by inhibiting key hydrogen peroxide (H₂O₂)-scavenging enzymes, namely catalase and ascorbate (B8700270) peroxidase (APX).[1][4][5] This inhibition leads to a transient increase in the intracellular concentration of reactive oxygen species (ROS), particularly H₂O₂.[4][6] Elevated ROS levels then act as secondary messengers, triggering a downstream signaling pathway that culminates in the expression of a suite of defense-related genes, most notably the Pathogenesis-Related (PR) genes.[1][4] The activation of PR genes is a hallmark of SAR and contributes to the plant's enhanced resistance to pathogens.[1][4] The signaling pathway initiated by INA is largely dependent on the regulatory protein NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1), which is a central regulator of SA-mediated immunity.[7][8]

Data Presentation

The following tables summarize quantitative data on the in vitro application of INA from published literature.

Table 1: Effective Concentrations of INA and its Derivatives in Plant Cell Cultures

Plant SpeciesCell Culture TypeINA DerivativeConcentrationObserved EffectReference
Taxus chinensisSuspension CultureThis compound (INA)100 µMIncreased taxuyunnanine C content to 17.1 +/- 0.9 mg g⁻¹[5]
Taxus chinensisSuspension CultureTrifluoroethyl 2,6-dichloroisonicotinate (TFINA)100 µMIncreased taxuyunnanine C content to 21.6 +/- 2.0 mg g⁻¹[5]
Taxus chinensisSuspension Culture2-(2,6-dichloro-pyridine-4-carbonyloxy)-ethyl jasmonate (DPCEJ)100 µMIncreased taxuyunnanine C content to 27.7 +/- 1.0 mg g⁻¹[5]
TomatoSeedlingsThis compound (INA)1.0 mMReduced disease severity of bacterial spot[9]

Table 2: Inhibition of Ascorbate Peroxidase by INA

CompoundIC₅₀ (µM)
This compound (INA)95
Salicylic acid (SA)78

Data obtained in the presence of 750 µM ascorbic acid.[5]

Experimental Protocols

Protocol 1: Establishment and Maintenance of Plant Cell Suspension Cultures

This protocol provides a general guideline for establishing and maintaining plant cell suspension cultures, which can be adapted for various plant species.

Materials:

  • Plant seeds or young seedlings

  • 70% (v/v) Ethanol (B145695)

  • 10% (v/v) Sodium hypochlorite (B82951) solution with 0.1% Triton X-100

  • Sterile distilled water

  • Murashige and Skoog (MS) medium with 0.8% agar (B569324)

  • Liquid MS medium with 3% sucrose

  • Erlenmeyer flasks (250 mL)

  • Orbital shaker

Procedure:

  • Surface Sterilization: Surface sterilize seeds by immersing them in 70% ethanol for 1-2 minutes, followed by shaking in a 10% sodium hypochlorite solution containing 0.1% Triton X-100 for 15 minutes.[4]

  • Washing: Wash the sterilized seeds five times with sterile distilled water.[4]

  • Germination: Germinate the seeds on MS medium solidified with 0.8% agar in Petri dishes under a 16-hour light/8-hour dark photoperiod at 25°C.[4]

  • Callus Induction: Once seedlings have developed, excise explants (e.g., hypocotyls, leaves) and place them on a solid callus-inducing medium (e.g., MS medium supplemented with appropriate plant growth regulators like 2,4-D).

  • Initiation of Suspension Culture: Transfer friable callus into a 250 mL Erlenmeyer flask containing 35 mL of liquid MS medium with 3% sucrose.[4]

  • Maintenance: Place the flasks on an orbital shaker at 120 rpm at 25°C under a 16-hour light/8-hour dark photoperiod.[4] Subculture the cells every 7-14 days by transferring a small volume of the cell suspension into fresh liquid medium.

Protocol 2: Preparation and Application of INA Stock Solution

Materials:

  • This compound (INA) powder

  • Dimethyl sulfoxide (B87167) (DMSO) or 1 N NaOH

  • Sterile distilled water

  • Sterile filter (0.22 µm)

  • Plant cell suspension culture in the exponential growth phase

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of INA (e.g., 100 mM) by dissolving the INA powder in a small volume of DMSO or 1 N NaOH.[10] Bring the solution to the final volume with sterile distilled water.

  • Sterilization: Sterilize the INA stock solution by passing it through a 0.22 µm sterile filter.

  • Application: Add the sterile INA stock solution to the plant cell suspension culture to achieve the desired final concentration (e.g., 10-100 µM). A mock treatment with the same volume of the solvent (DMSO or NaOH diluted in water) should be used as a control.

  • Incubation: Incubate the treated cell cultures on an orbital shaker under the same conditions as the maintenance culture for the desired period (e.g., 24, 48, 72 hours).

Protocol 3: Quantification of Catalase Activity

Materials:

  • INA-treated and control plant cells

  • Extraction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA)

  • Liquid nitrogen

  • Centrifuge

  • Spectrophotometer

  • 3% Hydrogen peroxide (H₂O₂) solution

Procedure:

  • Protein Extraction: Harvest the plant cells by filtration or centrifugation. Freeze the cells in liquid nitrogen and grind them to a fine powder. Resuspend the powder in ice-cold extraction buffer.

  • Centrifugation: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C. The supernatant contains the crude protein extract.

  • Enzyme Assay: The catalase activity is assayed by monitoring the decomposition of H₂O₂ at 240 nm. The reaction mixture should contain potassium phosphate buffer and the protein extract. The reaction is initiated by adding H₂O₂.

  • Calculation: The decrease in absorbance at 240 nm is recorded over time. The catalase activity is calculated using the extinction coefficient of H₂O₂.

Protocol 4: Quantification of Ascorbate Peroxidase (APX) Activity

Materials:

  • INA-treated and control plant cells

  • Extraction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1 mM ascorbate)

  • Liquid nitrogen

  • Centrifuge

  • Spectrophotometer

  • Ascorbate solution

  • Hydrogen peroxide (H₂O₂) solution

Procedure:

  • Protein Extraction: Follow the same procedure as for catalase activity measurement, using the appropriate extraction buffer for APX.

  • Enzyme Assay: The APX activity is determined by monitoring the rate of ascorbate oxidation at 290 nm. The reaction mixture should contain potassium phosphate buffer, ascorbate, and the protein extract. The reaction is initiated by adding H₂O₂.

  • Calculation: The decrease in absorbance at 290 nm is recorded over time. The APX activity is calculated using the extinction coefficient of ascorbate.[11]

Protocol 5: Analysis of Pathogenesis-Related (PR) Gene Expression by RT-qPCR

Materials:

  • INA-treated and control plant cells

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR primers for PR genes and a reference gene

  • SYBR Green qPCR master mix

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Harvest the plant cells and extract total RNA using a commercial kit or a standard protocol.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

  • qPCR: Perform quantitative real-time PCR using SYBR Green master mix and primers specific for the PR genes of interest and a stable reference gene for normalization.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression levels of the PR genes in INA-treated samples compared to the control.

Mandatory Visualization

INA_Signaling_Pathway cluster_cell Plant Cell INA 2,6-Dichloroisonicotinic acid (INA) Cell_Membrane INA->Cell_Membrane Catalase Catalase Cell_Membrane->Catalase Inhibits APX Ascorbate Peroxidase (APX) Cell_Membrane->APX Inhibits H2O2 Reactive Oxygen Species (H₂O₂) Catalase->H2O2 Scavenges APX->H2O2 Scavenges NPR1 NPR1 H2O2->NPR1 Activates PR_Genes Pathogenesis-Related (PR) Genes NPR1->PR_Genes Induces Expression Defense_Response Enhanced Defense Response (SAR) PR_Genes->Defense_Response

Caption: Signaling pathway of INA-induced defense response.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis start Establish Plant Cell Suspension Culture treat Treat Cell Culture with INA (and mock control) start->treat prep_ina Prepare & Sterilize INA Stock Solution prep_ina->treat incubate Incubate for a Defined Period treat->incubate harvest Harvest Cells incubate->harvest analysis Downstream Analysis harvest->analysis enzyme_assay Enzyme Activity Assays (Catalase, APX) analysis->enzyme_assay gene_expression Gene Expression Analysis (RT-qPCR of PR genes) analysis->gene_expression metabolite Metabolite Profiling analysis->metabolite

Caption: Experimental workflow for INA application.

References

Application Notes and Protocols for Visualizing Pathogen Growth After Isonicotinic Acid Hydrazide (INA) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotinic acid hydrazide (INH), a cornerstone in the treatment of tuberculosis, primarily functions by inhibiting the synthesis of mycolic acid, a crucial component of the Mycobacterium tuberculosis cell wall.[1] Assessing the efficacy of INH and other antimicrobial agents necessitates robust methods to visualize and quantify pathogen viability. This document provides detailed application notes and protocols for various staining methods to evaluate pathogen growth and viability following INA treatment.

The selection of an appropriate staining method depends on the specific research question, the pathogen of interest (primarily Mycobacterium species for INA), and the available equipment. The methods detailed below range from traditional acid-fast staining to more advanced fluorescent viability assays.

I. Viability Staining Based on Membrane Integrity

A common approach to assess pathogen viability post-antibiotic treatment is to utilize fluorescent dyes that differentiate between cells with intact and compromised cell membranes.

A. SYTO 9 and Propidium (B1200493) Iodide (PI) Staining

Principle: This method, often available in commercial kits like the LIVE/DEAD™ BacLight™ Bacterial Viability Kit, employs two nucleic acid stains.[2][3] SYTO 9 is a green-fluorescent stain that can penetrate the membranes of both live and dead cells. Propidium iodide (PI) is a red-fluorescent stain that is excluded from cells with an intact membrane and therefore only stains cells with compromised membranes.[2][4] Consequently, live bacteria fluoresce green, while dead bacteria fluoresce red.[3]

Application: This technique is widely used for various bacteria and has been successfully applied to assess the viability of Mycobacterium species.[2] It provides a direct visualization and allows for the quantification of live versus dead cells in a population.

Quantitative Data Summary:

Staining MethodPathogen ExampleTreatmentObservationReference
SYTO 9 / PIStaphylococcus aureusOxacillinMonotonic increase in dead cells (red) over time.[4]
SYTO 9 / PIEscherichia coliImipenemRapid increase in dead cells (red) within 1 hour.[4]
SYTO 9 / PIMycobacterium bovis BCGCryopreservationDifferentiates between intact and compromised cell envelopes.[2]

Experimental Protocol: SYTO 9 / PI Staining

  • Bacterial Suspension Preparation:

    • Grow the bacterial culture to the desired phase (e.g., mid-logarithmic phase).

    • Treat the bacterial culture with the desired concentration of INA for the specified duration. Include an untreated control.

    • Harvest the cells by centrifugation (e.g., 10,000 x g for 10 minutes).[3]

    • Wash the cell pellet with a suitable buffer (e.g., 0.85% NaCl or PBS) and resuspend in the same buffer to the desired cell density.

  • Staining:

    • Prepare the staining solution by mixing equal volumes of SYTO 9 and propidium iodide components from a commercial kit.[3]

    • Add 3 µL of the dye mixture per 1 mL of the bacterial suspension.[3]

    • Incubate the mixture at room temperature in the dark for 15 minutes.[3]

  • Visualization:

    • Pipette 5 µL of the stained bacterial suspension onto a clean microscope slide and cover with a coverslip.[3]

    • Visualize using a fluorescence microscope with appropriate filters for green and red fluorescence.

    • Live bacteria will appear green, and dead bacteria will appear red.

Workflow for SYTO 9 / PI Viability Staining:

G cluster_prep Sample Preparation cluster_stain Staining cluster_visual Visualization & Analysis Bact_Culture Bacterial Culture INA_Treatment INA Treatment Bact_Culture->INA_Treatment Harvest_Wash Harvest & Wash Cells INA_Treatment->Harvest_Wash Incubate Add Stain & Incubate (15 min, RT, Dark) Harvest_Wash->Incubate Stain_Mix Prepare SYTO 9/PI Mix Stain_Mix->Incubate Microscopy Fluorescence Microscopy Incubate->Microscopy Live Live Cells (Green) Microscopy->Live Dead Dead Cells (Red) Microscopy->Dead Quantify Quantify Live/Dead Ratio Live->Quantify Dead->Quantify

Caption: Workflow for assessing bacterial viability using SYTO 9 and PI staining.

B. SYTOX Green Staining

Principle: SYTOX Green is a high-affinity nucleic acid stain that cannot cross the membrane of live cells.[5][6] It easily penetrates cells with compromised membranes, characteristic of dead cells, and fluoresces brightly green upon binding to nucleic acids.[5] The fluorescence enhancement upon binding is greater than 500-fold.[6]

Application: This stain is an effective alternative for assessing bacterial viability and antibiotic susceptibility, particularly for flow cytometry and fluorometric assays where its bright signal is advantageous.[5][7]

Experimental Protocol: SYTOX Green Staining

  • Bacterial Suspension Preparation:

    • Prepare INA-treated and untreated bacterial suspensions as described in the SYTO 9 / PI protocol.

  • Staining:

    • Add SYTOX Green stain to the bacterial suspension at a final concentration of 1-5 µM (optimization may be required).

    • Incubate at room temperature in the dark for 5-15 minutes.

  • Visualization and Quantification:

    • For fluorescence microscopy, mount the stained suspension on a slide and observe using a filter set appropriate for green fluorescence.

    • For flow cytometry, analyze the stained samples according to the instrument's instructions, detecting the green fluorescence signal.

    • For fluorometry, measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths around 502 nm and 523 nm, respectively.[5]

II. Acid-Fast Staining for Mycobacteria

Acid-fast staining is a classic differential stain used to identify bacteria with high mycolic acid content in their cell walls, such as Mycobacterium tuberculosis.[1][8] INA's mechanism of action, inhibiting mycolic acid synthesis, may influence the acid-fast properties of the bacteria over time.

A. Auramine-Rhodamine Staining

Principle: This fluorescent staining technique uses the fluorochrome dyes auramine (B1663534) O and rhodamine B, which bind to the mycolic acids in the mycobacterial cell wall.[9][10] Acid-fast organisms resist decolorization with acid-alcohol and fluoresce bright yellow or reddish-orange against a dark background.[9][11] This method is more sensitive than the traditional Ziehl-Neelsen stain.[11]

Application: It is a primary screening tool for the detection of mycobacteria in clinical specimens and can be used to visualize bacterial load in tissues.[8][11]

Quantitative Data Summary:

Staining MethodPathogenComparisonFindingReference
Auramine-RhodamineM. tuberculosisvs. Ziehl-NeelsenMore sensitive and affordable, often used for screening.[11]
Auramine-RhodamineM. tuberculosisvs. SYBR® GoldDetected 54%-86% of bacilli, while SYBR® Gold detected 99%.[12]

Experimental Protocol: Auramine-Rhodamine Staining

  • Smear Preparation:

    • Prepare a thin smear of the INA-treated or control bacterial culture on a clean glass slide.

    • Allow the smear to air dry completely.

    • Heat-fix the smear by passing it through a flame 2-3 times. Alternatively, fix with methanol (B129727) for 1-2 minutes.[13]

  • Staining:

    • Flood the slide with Auramine-Rhodamine stain and let it stand for 15 minutes.[9][10]

    • Rinse the slide thoroughly with distilled water.[9]

    • Decolorize with acid-alcohol (e.g., 0.5% HCl in 70% ethanol) for 2-3 minutes or until no more color runs from the smear.[9]

    • Rinse thoroughly with distilled water.[9]

    • Apply a counterstain, such as potassium permanganate (B83412) (0.5%), for 2-4 minutes. This quenches the background fluorescence.[9]

    • Rinse with distilled water and allow to air dry.[9]

  • Visualization:

    • Examine the slide under a fluorescence microscope using the appropriate filter set (e.g., blue excitation).

    • Acid-fast bacilli will appear as bright yellow-green or reddish-orange rods against a dark background.

Principle of Differential Staining Methods:

G cluster_viability Viability Staining (e.g., SYTO 9/PI) cluster_acidfast Acid-Fast Staining (e.g., Auramine-Rhodamine) Membrane_Intact Intact Membrane (Live Cell) PI_Exclusion PI Excluded Membrane_Intact->PI_Exclusion SYTO9_Entry SYTO 9 Enters Membrane_Intact->SYTO9_Entry Membrane_Comp Compromised Membrane (Dead Cell) Membrane_Comp->SYTO9_Entry PI_Entry PI Enters Membrane_Comp->PI_Entry Mycolic_Acid High Mycolic Acid (Acid-Fast) Dye_Retention Retains Primary Dye (Fluoresces) Mycolic_Acid->Dye_Retention No_Mycolic_Acid No/Low Mycolic Acid (Non-Acid-Fast) Dye_Loss Loses Primary Dye (Counterstained) No_Mycolic_Acid->Dye_Loss

Caption: Principles of viability and acid-fast staining.

III. High-Sensitivity Nucleic Acid Staining

For applications requiring the detection of low numbers of bacteria or for visualizing both replicating and non-replicating populations, high-sensitivity nucleic acid stains are beneficial.

A. SYBR® Gold Staining

Principle: SYBR® Gold is a cyanine (B1664457) dye that exhibits over a 1000-fold increase in fluorescence upon binding to nucleic acids (dsDNA, ssDNA, and RNA).[12][14] It is considered one of the most sensitive fluorescent stains for nucleic acids.[15]

Application: Due to its high sensitivity, SYBR® Gold is excellent for research applications, including the detection of mycobacteria in various metabolic states.[12] It has been shown to detect a significantly higher percentage of both actively replicating and non-replicating hypoxic M. tuberculosis compared to traditional acid-fast stains.[12]

Experimental Protocol: SYBR® Gold Staining

  • Smear Preparation:

    • Prepare and heat-fix a bacterial smear on a slide as previously described.

  • Staining:

    • Prepare a 1X working solution of SYBR® Gold stain by diluting the 10,000X stock in a suitable buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.5–8.0).[16]

    • Cover the smear with the 1X SYBR® Gold solution.

    • Incubate for 10-40 minutes at room temperature in the dark.[16]

    • Gently rinse the slide with buffer or distilled water.

    • Allow the slide to air dry.

  • Visualization:

    • Mount with a coverslip and view under a fluorescence microscope using a standard fluorescein (B123965) filter set (excitation ~495 nm, emission ~537 nm).[15]

    • All bacteria containing nucleic acids will fluoresce brightly.

IV. Metabolic Activity-Based Staining

These methods assess viability based on the metabolic activity of the cells rather than just membrane integrity.

A. Resazurin (B115843) Microtiter Assay (REMA)

Principle: Resazurin (blue and non-fluorescent) is a cell-permeable redox indicator that is reduced by metabolically active cells to the pink and highly fluorescent resorufin.[17][18] The color change provides a visual or spectrophotometric assessment of cell viability.

Application: REMA is a rapid, inexpensive, and reliable method for determining drug susceptibility of M. tuberculosis to first- and second-line drugs, including INA.[17][19] It is well-suited for high-throughput screening in a microplate format.

Experimental Protocol: Resazurin Microtiter Assay

  • Assay Setup:

    • In a 96-well microtiter plate, prepare serial dilutions of INA in a suitable broth medium (e.g., Middlebrook 7H9).

    • Include a drug-free growth control well and a sterile control well.

    • Prepare a standardized inoculum of the mycobacterial strain to be tested.

    • Add the inoculum to each well (except the sterile control).

  • Incubation:

    • Seal the plate in a plastic bag and incubate at 37°C for 7 days.[17]

  • Resazurin Addition and Reading:

    • After the initial incubation, add 30 µL of a sterile resazurin solution to each well.[17]

    • Re-incubate the plate overnight.[17]

    • Visually assess the results. A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is the lowest drug concentration that prevents this color change (i.e., remains blue).[17]

Logical Flow of INA Action and Viability Assessment:

G INA Isonicotinic Acid Hydrazide (INA) Inhibition Inhibition of Mycolic Acid Synthesis INA->Inhibition CellWall_Damage Cell Wall Damage Inhibition->CellWall_Damage AcidFast_Stain Acid-Fast Stains (e.g., Auramine-Rhodamine) Inhibition->AcidFast_Stain Altered Staining Metabolic_Stress Metabolic Stress & Loss of Activity CellWall_Damage->Metabolic_Stress Membrane_Stain Membrane Integrity Stains (e.g., SYTO 9/PI) CellWall_Damage->Membrane_Stain Compromised Membrane Cell_Death Cell Death Metabolic_Stress->Cell_Death Metabolic_Stain Metabolic Stains (e.g., Resazurin) Metabolic_Stress->Metabolic_Stain Reduced Metabolism

Caption: INA's mechanism leading to cell death and its detection by various staining methods.

The choice of staining method to visualize pathogen growth after INA treatment depends on the specific experimental goals. For rapid, quantitative assessment of viability, fluorescent membrane integrity dyes like SYTO 9/PI are highly effective. For high-sensitivity detection, especially of non-replicating mycobacteria, SYBR® Gold is a superior choice. Traditional Auramine-Rhodamine staining remains a valuable tool for visualizing acid-fast bacilli, while the Resazurin assay offers a simple, high-throughput method for determining drug susceptibility. By selecting the appropriate method and following standardized protocols, researchers can accurately assess the impact of INA on pathogen viability.

References

Application Notes and Protocols for 2,6-Dichloroisonicotinic Acid as a Foliar Spray

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 2,6-Dichloroisonicotinic acid (INA) as a foliar spray to induce systemic acquired resistance (SAR) in plants. INA is a potent synthetic activator of plant defense responses and serves as a functional analog of the natural plant hormone, salicylic (B10762653) acid (SA).

Introduction

This compound (INA) is a widely used chemical tool in plant biology research to study the mechanisms of SAR.[1] Unlike many conventional pesticides, INA does not have direct antimicrobial activity. Instead, it primes the plant's innate immune system, leading to broad-spectrum and long-lasting resistance against a variety of bacterial, fungal, and viral pathogens.[1] Its mode of action involves the activation of the salicylic acid signaling pathway, which is a key regulator of plant defense.

Mechanism of Action

INA mimics the action of salicylic acid, a critical signaling molecule in plant immunity.[2] The primary mechanism involves the inhibition of key H₂O₂-scavenging enzymes, namely catalase and ascorbate (B8700270) peroxidase (APX).[3][4] This inhibition leads to a controlled increase in reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which then act as secondary messengers to trigger a downstream signaling cascade.[3] This cascade results in significant transcriptional reprogramming, including the induction of a suite of Pathogenesis-Related (PR) genes, which are hallmarks of SAR.[1]

INA_Signaling_Pathway cluster_extracellular Extracellular INA INA

Caption: Signaling pathway of this compound (INA) in a plant cell.

Application Notes

Preparation of INA Stock Solution

Materials:

  • This compound (INA) powder (Molecular Weight: 192.00 g/mol )

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling INA powder and DMSO.

  • Weighing: Accurately weigh the desired amount of INA powder in a sterile microcentrifuge tube.

  • Dissolving in DMSO: Add a small volume of DMSO to dissolve the INA powder completely. INA is highly soluble in DMSO. For example, to prepare a 100 mM stock solution, dissolve 19.2 mg of INA in 1 mL of DMSO. Gentle vortexing or brief sonication can aid dissolution.

  • Storage: Store the INA stock solution at -20°C for long-term storage (up to 1 month) or at -80°C for extended periods (up to 6 months). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Preparation of Foliar Spray Solution

Materials:

  • INA stock solution (e.g., 100 mM in DMSO)

  • Sterile, deionized water

  • Surfactant/Wetting agent (e.g., Tween-20 or Silwet L-77)

  • Sterile container for mixing

Protocol:

  • Determine Final Concentration: The optimal concentration of INA can vary depending on the plant species and experimental goals. Common working concentrations in research range from 100 µM to 1 mM.

  • Dilution: To prepare the final spray solution, dilute the INA stock solution in sterile water. For example, to make 100 mL of a 500 µM INA solution from a 100 mM stock, add 0.5 mL of the stock solution to 99.5 mL of sterile water.

  • Add Surfactant: To ensure even coverage of the foliar spray on the leaf surface, add a surfactant. A common concentration for Tween-20 is 0.01% to 0.05% (v/v). For Silwet L-77, a lower concentration of 0.01% to 0.025% is often sufficient.

  • Control Solution: Prepare a mock control solution containing the same concentration of DMSO and surfactant as the INA treatment solution, but without INA. This is crucial for distinguishing the effects of INA from any potential effects of the solvent or surfactant.

  • Mixing: Gently mix the solution to ensure all components are evenly distributed. Prepare the solution fresh on the day of application.

Experimental Protocols

Protocol for Foliar Spray Application

Materials:

  • Prepared INA and mock spray solutions

  • Fine-mist spray bottle or atomizer

  • Plants at the desired developmental stage

  • Enclosed spraying area or fume hood to contain the aerosol

Protocol:

  • Plant Stage: Use healthy, well-watered plants of a consistent age and developmental stage for treatment.

  • Application Method: Use a fine-mist spray bottle or an atomizer to apply the solution. This ensures small droplet size and uniform coverage.

  • Even Coverage: Spray the adaxial (upper) and abaxial (lower) surfaces of the leaves until runoff is just about to occur. Avoid drenching the plants. The underside of the leaves contains a higher density of stomata, which can be a primary site of uptake.

  • Spray Volume: The required spray volume will depend on the size and morphology of the plants. For small plants like Arabidopsis thaliana, a few milliliters per plant may be sufficient.

  • Drying: Allow the plants to dry completely in a well-ventilated area before returning them to their growth chamber or greenhouse to prevent fungal growth.

  • Timing: The timing of INA application relative to pathogen inoculation or tissue harvesting is critical. Typically, INA is applied 24 to 72 hours prior to pathogen challenge to allow for the induction of defense responses. For gene expression studies, tissue can be harvested at various time points post-application (e.g., 6, 12, 24, 48 hours) to capture the dynamics of transcriptional changes.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Plant_Growth Grow Plants to Desired Stage Solution_Prep Prepare INA and Mock Solutions Plant_Growth->Solution_Prep Foliar_Spray Apply Foliar Spray Solution_Prep->Foliar_Spray Incubation Incubate (24-72h) Foliar_Spray->Incubation Pathogen_Inoculation Pathogen Inoculation Incubation->Pathogen_Inoculation Gene_Expression Tissue Harvest for Gene Expression Analysis Incubation->Gene_Expression Disease_Scoring Disease Scoring Pathogen_Inoculation->Disease_Scoring RNA_Extraction RNA Extraction and qRT-PCR Gene_Expression->RNA_Extraction

Protocol for Disease Resistance Assay

Protocol:

  • Treatment: Apply INA and mock solutions to respective groups of plants as described in Protocol 4.1.

  • Incubation: Incubate the treated plants for 48 to 72 hours under optimal growth conditions to allow for the establishment of SAR.

  • Pathogen Inoculation: Inoculate both INA-treated and mock-treated plants with the pathogen of interest. The inoculation method (e.g., spray, infiltration, wound inoculation) will depend on the specific pathogen.

  • Disease Scoring: At appropriate time points post-inoculation (e.g., 3-14 days), assess disease severity. This can be done by measuring lesion size, counting lesions, quantifying pathogen growth (e.g., bacterial CFU or fungal biomass), or using a disease rating scale.

  • Data Analysis: Statistically compare the disease severity between INA-treated and mock-treated plants to determine the efficacy of INA in inducing resistance.

Protocol for Gene Expression Analysis (qRT-PCR)

Protocol:

  • Treatment and Harvesting: Apply INA and mock solutions as described in Protocol 4.1. Harvest leaf tissue at various time points after treatment (e.g., 0, 6, 12, 24, 48 hours). Immediately freeze the tissue in liquid nitrogen and store at -80°C until use.

  • RNA Extraction: Extract total RNA from the harvested tissue using a standard protocol (e.g., Trizol-based method or a commercial kit).

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.

  • Quantitative RT-PCR (qRT-PCR): Perform qRT-PCR using gene-specific primers for target PR genes (e.g., PR1, PR2, PR5) and a stable reference gene (e.g., Actin or Ubiquitin).

  • Data Analysis: Calculate the relative expression levels of the target genes using a method such as the 2-ΔΔCt method.[5] Compare the fold-change in gene expression in INA-treated samples relative to the mock-treated samples at each time point.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from experiments using INA.

Table 1: Dose-Response of INA on Disease Resistance

Plant SpeciesPathogenINA ConcentrationDisease Reduction (%)Reference
TomatoXanthomonas perforans1.0 mM (seed priming)Significant reduction in disease severity[6]
SoybeanSclerotinia sclerotiorumNot specified20-70%[1]
TobaccoTobacco Mosaic Virus (TMV)1 mMSignificant reduction in lesion size[7]

Table 2: Time-Course of INA-Induced Gene Expression in Tomato

GeneTime Post-INA Priming (hours)Fold Change vs. Control
APX29Maximum induction
CAT115Maximum induction

Data derived from a study on tomato seedlings primed with 1.0 mM INA and challenged with Xanthomonas perforans.[6]

Troubleshooting

  • Phytotoxicity: High concentrations of INA can be phytotoxic to some plant species, causing chlorosis or stunting of growth.[2] If phytotoxicity is observed, perform a dose-response experiment to determine the optimal, non-toxic concentration for your plant species.

  • Inconsistent Results: Ensure uniform spray coverage and consistent plant growth conditions to minimize variability between replicates. The use of a surfactant is critical for consistent results.

  • No Induction of Resistance: Verify the activity of the INA solution. Ensure the correct timing between INA application and pathogen challenge. Some pathogens may be insensitive to SA-mediated defense pathways.

By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the intricate mechanisms of plant immunity and explore novel strategies for crop protection.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2,6-Dichloroisonicotinic Acid (INA) Concentration for Different Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 2,6-Dichloroisonicotinic acid (INA), a potent synthetic inducer of Systemic Acquired Resistance (SAR) in plants. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of optimal concentrations for various plant species to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (INA) and how does it work?

A1: this compound (INA) is a chemical analog of salicylic (B10762653) acid (SA) that acts as a plant defense activator. It induces a state of heightened immunity known as Systemic Acquired Resistance (SAR), which provides broad-spectrum protection against a variety of pathogens, including fungi, bacteria, and viruses.[1] INA functions by inhibiting the activity of key enzymes, catalase and ascorbate (B8700270) peroxidase, which are involved in scavenging reactive oxygen species (ROS).[1] This inhibition leads to a controlled increase in ROS levels within the plant cells, which then act as signaling molecules to activate defense-related genes, such as the Pathogenesis-Related (PR) genes.[1]

Q2: What is the primary advantage of using INA over other methods of inducing disease resistance?

A2: A key advantage of INA is that it activates the plant's own defense mechanisms rather than acting directly on the pathogen. This approach can lead to long-lasting and broad-spectrum resistance. Furthermore, because it leverages the plant's endogenous defense pathways, the risk of pathogens developing resistance to INA itself is considered to be low.

Q3: How should INA be stored?

A3: INA should be stored in a cool, dry, and dark place. For long-term storage, it is recommended to keep it in a tightly sealed container at room temperature.

Q4: Is INA soluble in water?

A4: The solubility of INA in water is limited. To prepare solutions, it is often dissolved in a small amount of a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) before being diluted with water to the final desired concentration. It is crucial to ensure the final concentration of the solvent is not phytotoxic to the plants.

Troubleshooting Guide

Issue 1: No observable increase in disease resistance after INA application.

  • Question: I've treated my plants with INA, but I don't see any enhanced protection against the pathogen. What could be the problem?

  • Answer:

    • Incorrect Concentration: The concentration of INA is critical. Too low a concentration may not be sufficient to trigger the SAR response, while an excessively high concentration can be phytotoxic and compromise the plant's health. Refer to the data table below for recommended starting concentrations for your specific plant species.

    • Timing of Application: INA needs to be applied prior to pathogen infection to allow sufficient time for the plant to mount its defense response. Typically, application 2-7 days before pathogen challenge is effective.

    • Application Method: Ensure the application method (foliar spray, soil drench, or seed priming) is appropriate for your plant species and experimental setup. Uneven application can lead to inconsistent results.

    • Plant Health and Age: The physiological state of the plant can influence its ability to respond to INA. Healthy, actively growing plants generally exhibit a more robust response.

    • Inactive Compound: Verify the integrity of your INA stock. Improper storage or age can lead to degradation of the compound.

Issue 2: Signs of phytotoxicity after INA treatment.

  • Question: My plants are showing signs of stress, such as leaf yellowing, necrosis, or stunted growth, after I applied INA. What should I do?

  • Answer:

    • Concentration is Too High: Phytotoxicity is a common issue when the INA concentration is excessive. Immediately reduce the concentration for subsequent experiments. It is advisable to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific plant species and experimental conditions.

    • Solvent Toxicity: If you are using a solvent like DMSO to dissolve INA, ensure the final concentration of the solvent in your working solution is below the phytotoxic threshold for your plant species.

    • Environmental Stress: Plants under environmental stress (e.g., high temperature, drought) may be more susceptible to chemical-induced damage. Ensure your plants are grown under optimal conditions.

    • Surfactant Use: If a surfactant is used to improve leaf coverage during foliar application, ensure it is used at the recommended concentration, as high levels can cause leaf burn.

Issue 3: Inconsistent results between experimental replicates.

  • Question: I'm getting a lot of variability in my results between different plants treated with the same INA concentration. How can I improve consistency?

  • Answer:

    • Uniform Application: Ensure that each plant receives a consistent and uniform application of the INA solution. For foliar sprays, ensure complete and even coverage of the foliage. For soil drenches, apply a consistent volume of solution to each pot.

    • Homogeneous Plant Material: Use plants of the same age, developmental stage, and genetic background to minimize biological variability.

    • Controlled Environmental Conditions: Maintain consistent environmental conditions (light, temperature, humidity) for all experimental units, as these factors can influence the plant's response to INA.

    • Proper Solution Preparation: Ensure your INA stock and working solutions are prepared accurately and are well-mixed before each application.

Optimal INA Concentrations for Different Plant Species

The optimal concentration of INA can vary significantly between plant species and even between different cultivars of the same species. The following table provides a summary of reported effective concentrations. It is strongly recommended to perform a pilot experiment to determine the optimal concentration for your specific experimental system.

Plant SpeciesCommon NameEffective INA ConcentrationApplication MethodReference(s)
Arabidopsis thalianaThale Cress100 µM - 300 µMSoil Drench / Foliar Spray
Nicotiana tabacumTobacco0.7 mMInjection
Solanum lycopersicumTomato1.0 mMSeed Priming[2]
Cucumis sativusCucumber100 µM - 500 µMFoliar Spray
Glycine maxSoybean0.5 mM - 1.5 mMFoliar Spray

Experimental Protocols

1. Preparation of INA Stock Solution

  • Weigh the desired amount of this compound powder.

  • Dissolve the INA in a minimal amount of 100% Dimethyl Sulfoxide (DMSO). For example, to make a 100 mM stock solution, dissolve 19.2 mg of INA in 1 mL of DMSO.

  • Vortex thoroughly until the INA is completely dissolved.

  • Store the stock solution in a glass vial at -20°C for long-term storage.

2. Foliar Spray Application

  • Dilute the INA stock solution in sterile deionized water to the desired final concentration. For example, to make a 100 µM working solution from a 100 mM stock, add 1 µL of the stock solution to 1 mL of water.

  • Add a surfactant (e.g., Tween-20 at a final concentration of 0.01-0.05%) to the working solution to ensure even coverage of the leaf surface.

  • Apply the solution to the plant foliage using a fine-mist sprayer until the leaves are thoroughly wetted but before runoff occurs.

  • Treat control plants with a mock solution containing the same concentration of DMSO and surfactant as the INA treatment.

  • Allow the plants to dry completely before returning them to their growth environment.

3. Soil Drench Application

  • Dilute the INA stock solution in sterile deionized water to the desired final concentration.

  • Apply a consistent volume of the working solution directly to the soil of each potted plant. The volume should be sufficient to moisten the root zone without causing waterlogging.

  • Treat control plants with a mock solution containing the same concentration of DMSO.

  • Avoid overwatering the plants for 24 hours following the application to allow for efficient uptake.

4. Seed Priming

  • Prepare the INA working solution at the desired concentration in sterile deionized water.

  • Surface sterilize the seeds according to a standard protocol for the specific plant species.

  • Immerse the sterilized seeds in the INA solution and incubate them in the dark at room temperature for a specified period (e.g., 6-12 hours). The optimal priming duration should be determined empirically.

  • As a control, prime seeds in a mock solution containing the same concentration of any solvent used.

  • After priming, thoroughly rinse the seeds with sterile deionized water.

  • The primed seeds can then be sown directly into soil or on sterile growth medium.

Signaling Pathway and Experimental Workflow Diagrams

INA_Signaling_Pathway INA This compound (INA) CellWall Plant Cell Wall PlasmaMembrane Plasma Membrane Catalase Catalase Inhibition PlasmaMembrane->Catalase Uptake APX Ascorbate Peroxidase (APX) Inhibition PlasmaMembrane->APX Uptake ROS Increased Reactive Oxygen Species (ROS) Catalase->ROS APX->ROS SignalingCascade Downstream Signaling Cascade ROS->SignalingCascade NPR1 NPR1 Activation SignalingCascade->NPR1 PR_Genes Pathogenesis-Related (PR) Gene Expression NPR1->PR_Genes SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: INA-induced SAR signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_challenge Pathogen Challenge cluster_analysis Analysis PlantGrowth 1. Grow healthy plants INAPrep 2. Prepare INA solution PlantGrowth->INAPrep Application 3. Apply INA to plants INAPrep->Application Infection 5. Inoculate with pathogen Application->Infection Control 4. Apply mock treatment to control plants Control->Infection DiseaseScoring 6. Assess disease symptoms Infection->DiseaseScoring DataAnalysis 7. Analyze and interpret data DiseaseScoring->DataAnalysis

References

Troubleshooting phytotoxicity effects of 2,6-Dichloroisonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting phytotoxicity associated with 2,6-Dichloroisonicotinic acid (INA), a potent synthetic inducer of Systemic Acquired Resistance (SAR) in plants.

Frequently Asked Questions (FAQs)

Q1: What is this compound (INA) and how does it work? A1: this compound (INA) is a chemical compound used to activate a plant's natural defense mechanisms, a process known as Systemic Acquired Resistance (SAR).[1] It functions as a functional analog of salicylic (B10762653) acid (SA), a key signaling molecule in plant immunity.[1][2] INA's mechanism of action involves binding to and inhibiting hydrogen peroxide-scavenging enzymes like catalase and ascorbate (B8700270) peroxidase.[1][3][4] This inhibition leads to a temporary increase in intracellular reactive oxygen species (ROS), such as H₂O₂, which act as secondary messengers to activate defense-related genes, including Pathogenesis-Related (PR) genes, and enhance disease resistance.[1][4][5]

Q2: Does INA require salicylic acid (SA) accumulation to be effective? A2: No. Studies have shown that INA can induce SAR gene expression and disease resistance even in transgenic plants that are unable to accumulate SA. This indicates that INA activates the SAR signaling pathway at a point downstream of SA accumulation.

Q3: What are the common visual symptoms of INA-induced phytotoxicity? A3: Phytotoxicity from INA can manifest as a range of visual symptoms, which are often concentration-dependent.[6][7] Common symptoms include chlorosis (yellowing of leaves), necrosis (browning or death of tissue), leaf scorching or burning, leaf curling, and stunted growth.[8][9] In severe cases, it can lead to defoliation or plant death.[8][9]

Q4: Why is my experiment showing phytotoxicity even at concentrations reported in the literature? A4: Plant sensitivity to INA can be influenced by several factors beyond just concentration. These include the plant species or cultivar, the developmental stage of the plant, environmental conditions (e.g., temperature, humidity, light intensity), and the application method.[10] Plants under pre-existing stress, such as drought, may also be more vulnerable to chemical injury.[10]

Troubleshooting Phytotoxicity

This section addresses specific issues you may encounter during your experiments with INA.

Issue 1: You observe leaf yellowing, brown spots, or stunted growth after INA application.

  • Question: I applied INA to my plants and now the leaves are turning yellow and developing brown spots. What is causing this and how can I fix it?

  • Answer: These are classic symptoms of phytotoxicity, likely caused by an overly high concentration of INA or a sensitive plant species.[8][9] The accumulation of ROS, while crucial for signaling, can cause oxidative stress and cellular damage if not properly regulated, leading to these symptoms.

    • Immediate Action: If possible, gently rinse the foliage with water to remove any unabsorbed INA residue. Ensure the plants have adequate water to avoid compounding stress.

    • Long-Term Solution: Reduce the INA concentration in your next experiment. Perform a dose-response study to determine the optimal concentration that induces resistance without causing significant phytotoxicity for your specific plant species and experimental conditions.

Issue 2: Your results are inconsistent across different experimental batches.

  • Question: I'm using the same INA concentration, but the level of phytotoxicity varies between experiments. Why is this happening?

  • Answer: Inconsistent results can stem from variability in plant health, growth stage, or environmental conditions. Younger plants or those in a rapid growth phase may be more susceptible. Furthermore, environmental factors like high temperatures (above 85°F or 30°C) and high humidity can increase the risk of phytotoxicity by affecting chemical absorption and leaf drying time.[10]

    • Troubleshooting Steps:

      • Standardize Plant Material: Use plants of the same age and developmental stage for all replicates and experiments.

      • Control Environment: Conduct experiments in a controlled environment (growth chamber) where temperature, humidity, and light can be kept constant.

      • Check Application Method: Ensure your application method (e.g., foliar spray, soil drench) is consistent. For sprays, ensure uniform coverage and avoid application during the hottest part of the day.

Issue 3: You want to confirm that the observed damage is due to INA and not another factor.

  • Question: How can I be sure that the symptoms I'm seeing are from INA phytotoxicity and not a nutrient deficiency or disease?

  • Answer: A bioassay is an effective way to confirm phytotoxicity.[11] This involves comparing plants treated with your INA solution to several control groups.

    • Recommended Controls:

      • Negative Control: Plants treated with the solvent (e.g., water or a mild buffer) used to dissolve the INA. This helps rule out effects from the application process itself.

      • Untreated Control: Plants that receive no treatment.

      • Positive Control (Optional): If you have a known phytotoxic agent, you can use it on a separate batch of plants to compare symptoms.

    • Distinguishing Symptoms: Phytotoxicity damage often appears relatively quickly after application and may be more uniform across the treated area, whereas nutrient deficiencies typically develop more slowly and in specific patterns (e.g., on old vs. new leaves).

Data Summary Tables

Table 1: Common Phytotoxicity Symptoms and Potential Causes

SymptomDescriptionCommon CausesTroubleshooting Action
Chlorosis Yellowing of leaf tissue.[8]High INA concentration, disruption of photosynthesis.[9]Reduce concentration, ensure optimal growing conditions.
Necrosis Brown or black spots, indicating tissue death.[8]Severe oxidative stress from excessive ROS.Lower INA concentration significantly, check for interactions with other chemicals.
Stunting Reduced overall plant growth, smaller leaves.[8]Inhibition of cell division and key metabolic processes.Perform a dose-response curve to find a non-inhibitory concentration.
Leaf Curling Edges of leaves curl upwards or downwards.[8][9]Hormonal imbalance, cellular damage.Evaluate environmental stressors, optimize INA concentration.

Table 2: General Concentration Guidelines for Plant Activators

Note: The optimal concentration is highly species- and context-dependent. This table provides illustrative ranges and should be adapted through empirical testing.

CompoundPlant TypeApplicationEffective Concentration RangePotential Phytotoxic RangeReference
INA TomatoSeed Priming1.0 mM> 1.0 mM may require testing[12]
INA CottonFoliar Spray5 - 25 µg/mLNot specified, but higher concentrations increase risk[13]
BTH ArabidopsisFoliar Spray35 µM350 µM (induced visible cell death)[6]
BTH RiceGrowth Medium10 µM> 50 µM (inhibited growth)[6]

Key Experimental Protocols

Protocol 1: Seedling Vigor Phytotoxicity Assay

This protocol is adapted from standard phytotoxicity testing methods to assess the effect of INA on early plant development.[14][15]

Objective: To determine the effect of different INA concentrations on seed germination and seedling growth.

Materials:

  • Seeds of a sensitive plant species (e.g., garden cress, lettuce).[15]

  • Petri dishes or transparent test containers.

  • Filter paper.

  • INA stock solution and a series of dilutions.

  • Deionized water (Negative Control).

  • Growth chamber or incubator with controlled light and temperature.

  • Ruler or digital image analysis software.

Methodology:

  • Place one or two sterile filter papers into each petri dish.

  • Pipette a standard volume (e.g., 5 mL) of each INA dilution or the control solution onto the filter paper, ensuring it is saturated but not flooded. Prepare at least three replicates per treatment.

  • Evenly space a known number of seeds (e.g., 10-20) on the surface of the moistened filter paper.

  • Seal the petri dishes with paraffin (B1166041) film to maintain humidity.

  • Incubate the dishes in a growth chamber under controlled conditions (e.g., 25°C with a 16/8h light/dark cycle) for 3 to 7 days.

  • Data Collection:

    • Germination Rate: Count the number of germinated seeds in each dish daily.

    • Root and Shoot Length: After the incubation period, carefully remove the seedlings and measure the length of the primary root and shoot for each.

    • Visual Assessment: Score any visible signs of phytotoxicity, such as discoloration, necrosis, or deformities.

  • Analysis: Calculate the percent germination and average root/shoot length for each treatment. Compare the results to the negative control to determine the extent of any inhibitory effects.

Protocol 2: Electrolyte Leakage Assay for Cell Membrane Damage

This assay quantifies cell membrane damage by measuring the leakage of electrolytes from leaf tissue, a common indicator of cellular stress and phytotoxicity.[16]

Objective: To assess the impact of INA treatment on plant cell membrane integrity.

Materials:

  • Leaf tissue from INA-treated and control plants.

  • Leaf punch or scissors.

  • Test tubes.

  • Conductivity meter.

  • Deionized water.

  • Shaking water bath or rocker.

Methodology:

  • Sample Collection: Collect several leaf discs (e.g., 1 cm diameter) from the treated and control plants, avoiding major veins.

  • Washing: Gently rinse the leaf discs with deionized water to remove surface contaminants and electrolytes released during cutting.

  • Incubation: Place a known number of discs (e.g., 10) into a test tube containing a specific volume of deionized water (e.g., 20 mL).

  • Initial Conductivity (C1): Gently agitate the tubes at room temperature for a set period (e.g., 2-4 hours). Measure the electrical conductivity of the solution.

  • Total Conductivity (C2): Boil or autoclave the test tubes containing the leaf discs for 15-20 minutes to cause complete cell rupture. Cool the tubes to room temperature and measure the final conductivity.

  • Analysis: Calculate the percentage of electrolyte leakage using the formula:

    • Electrolyte Leakage (%) = (C1 / C2) * 100

    • An increase in electrolyte leakage in INA-treated samples compared to the control indicates greater cell membrane damage.

Visual Guides and Workflows

INA_Signaling_Pathway cluster_input External Application cluster_cell Plant Cell cluster_output Plant Response INA 2,6-Dichloroisonicotinic Acid (INA) Catalase Inhibition of H₂O₂ Scavenging Enzymes (Catalase, APX) INA->Catalase binds to & inhibits ROS ↑ Increase in Reactive Oxygen Species (ROS) Catalase->ROS leads to SAR Activation of SAR Signaling Pathway ROS->SAR acts as signal Phytotox Oxidative Stress (Phytotoxicity) ROS->Phytotox (at high levels) PR_Genes Expression of Pathogenesis-Related (PR) Genes SAR->PR_Genes induces Resistance Systemic Acquired Resistance (SAR) PR_Genes->Resistance

Caption: Mechanism of INA in activating plant defense and potential for phytotoxicity.

Troubleshooting_Workflow start Phytotoxicity Symptoms Observed (e.g., Necrosis, Chlorosis) q1 Is INA concentration within recommended range? start->q1 a1_yes Check Environmental & Plant Factors q1->a1_yes Yes a1_no Reduce INA Concentration (Perform Dose-Response Test) q1->a1_no No q2 Are plants stressed? (Drought, heat, etc.) a1_yes->q2 end_node Monitor Plant Response & Adjust Protocol a1_no->end_node a2_yes Alleviate Plant Stress (e.g., Water, Optimize Temp) q2->a2_yes Yes a2_no Evaluate Application Method q2->a2_no No a2_yes->end_node q3 Is application uniform? (e.g., avoiding hotspots) a2_no->q3 a3_yes Consider Plant Species Sensitivity q3->a3_yes Yes a3_no Refine Application Technique q3->a3_no No a3_yes->end_node a3_no->end_node

Caption: A logical workflow for troubleshooting INA-induced phytotoxicity symptoms.

Influencing_Factors cluster_factors Key Influencing Factors center INA-Induced Phytotoxicity conc Concentration conc->center species Plant Species & Cultivar species->center stage Growth Stage stage->center env Environment (Temp, Light, Humidity) env->center app Application Method app->center health Plant Health (Pre-existing Stress) health->center

Caption: Key factors that influence the severity of phytotoxic effects from INA.

References

Common experimental failures with 2,6-Dichloroisonicotinic acid and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-Dichloroisonicotinic acid (DCINA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental failures and ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DCINA) and what is its primary mechanism of action?

A1: this compound (INA) is a synthetic chemical compound widely recognized for its ability to induce systemic acquired resistance (SAR) in plants, acting as a functional analog of salicylic (B10762653) acid (SA).[1][2] Its primary mechanism of action involves the inhibition of key hydrogen peroxide-scavenging enzymes, namely catalase and ascorbate (B8700270) peroxidase.[1][2] This inhibition leads to a temporary increase in reactive oxygen species (ROS), which function as signaling molecules to activate plant defense genes, such as the pathogenesis-related (PR) genes.[1][2]

Q2: How should I store this compound powder and its solutions?

A2: To ensure the stability and integrity of DCINA, proper storage is crucial.

FormStorage ConditionShelf Life
Solid Powder Room temperature in a dark, dry place.Refer to the manufacturer's specifications.
Stock Solution Store at -20°C for up to 1 month or at -80°C for up to 6 months.[3]1-6 months[3]

Q3: I'm observing inconsistent results between experiments. What are the potential causes?

A3: Inconsistent results with DCINA can stem from several factors:

  • Compound Instability: Improperly stored solutions may degrade over time.

  • Incomplete Solubilization: DCINA can be difficult to dissolve. Ensure it is fully dissolved before use.

  • Pipetting Inaccuracies: Small volumes of highly concentrated stock solutions require precise pipetting.

  • Cell Culture Variability: Differences in cell density, passage number, or growth phase can affect the cellular response.

  • Reagent Quality: Ensure all other reagents in your experiment are of high quality and not expired.

Troubleshooting Guide: Common Experimental Failures

Problem 1: Poor Solubility and Precipitation

Symptoms:

  • Visible particulate matter in the stock solution.

  • Precipitation in media after adding the stock solution.

  • Low or no biological activity observed.

Possible Causes:

  • DCINA has limited solubility in aqueous solutions.

  • The solvent used is inappropriate.

  • The final concentration in the assay medium exceeds its solubility limit.

Solutions:

SolutionDetailed Protocol
Use an Appropriate Solvent For stock solutions, dissolve DCINA in an organic solvent such as DMSO before making further dilutions in aqueous media.
Gentle Heating and Sonication If precipitation occurs, gentle heating and/or sonication can aid in dissolution.
Prepare Fresh Solutions Prepare solutions fresh for each experiment to avoid degradation and precipitation over time.
Problem 2: Unexpected Cytotoxicity or Phytotoxicity

Symptoms:

  • High levels of cell death in in vitro cultures.

  • Necrosis, yellowing, or stunted growth in plant experiments.

  • Inconsistent results in cell viability assays.

Possible Causes:

  • The concentration of DCINA used is too high.

  • The solvent (e.g., DMSO) concentration is toxic to the cells or plants.

  • Off-target effects of DCINA at high concentrations.

Solutions:

SolutionDetailed Protocol
Perform a Dose-Response Curve Determine the optimal, non-toxic concentration range for your specific cell line or plant species. Start with a wide range of concentrations to identify the cytotoxic threshold.
Solvent Control Always include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) to assess the effect of the solvent on your system.
Minimize Solvent Concentration Keep the final concentration of the organic solvent in your experimental medium as low as possible (typically <0.5%).
Problem 3: Lack of Expected Biological Activity

Symptoms:

  • No induction of defense genes in plants.

  • No observable change in the signaling pathway under investigation.

Possible Causes:

  • The concentration of DCINA is too low.

  • The compound has degraded due to improper storage or handling.

  • The experimental system is not responsive to DCINA.

  • The incubation time is not optimal.

Solutions:

SolutionDetailed Protocol
Optimize Concentration Perform a dose-response experiment to find the effective concentration for your system.
Check Compound Integrity Use freshly prepared solutions from a properly stored solid compound.
Verify System Responsiveness Use a positive control, such as salicylic acid in plant systems, to confirm that the signaling pathway is functional.
Time-Course Experiment Evaluate the effects of DCINA at different time points to determine the optimal incubation period.

Experimental Protocols & Visualizations

Protocol: Preparation of a 100 mM Stock Solution of DCINA in DMSO
  • Weighing: Accurately weigh 19.2 mg of this compound (MW: 192.00 g/mol ).

  • Dissolving: Add the weighed DCINA to a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of high-quality, anhydrous DMSO to the tube.

  • Mixing: Vortex the solution until the DCINA is completely dissolved. Gentle warming may be applied if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Signaling Pathway of DCINA in Plant Defense

DCINA_Pathway DCINA This compound (DCINA) Catalase_APX Catalase & Ascorbate Peroxidase DCINA->Catalase_APX Inhibits ROS Reactive Oxygen Species (ROS) Burst Catalase_APX->ROS Leads to Signaling_Cascade Downstream Signaling Cascade ROS->Signaling_Cascade Activates PR_Genes Pathogenesis-Related (PR) Gene Expression Signaling_Cascade->PR_Genes Induces SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Contributes to Troubleshooting_Workflow Start Inconsistent Results Observed Check_Reagents Verify Reagent Quality and Storage (DCINA, Solvents, Media) Start->Check_Reagents Reagent_OK Reagents OK? Check_Reagents->Reagent_OK Check_Protocol Review Experimental Protocol for Deviations Protocol_OK Protocol Followed Correctly? Check_Protocol->Protocol_OK Check_Equipment Calibrate and Verify Equipment (Pipettes, Plate Reader, etc.) Equipment_OK Equipment Functioning Properly? Check_Equipment->Equipment_OK Reagent_OK->Check_Protocol Yes Replace_Reagents Prepare Fresh Solutions/ Order New Reagents Reagent_OK->Replace_Reagents No Protocol_OK->Check_Equipment Yes Standardize_Protocol Standardize Protocol Execution/ Improve Technique Protocol_OK->Standardize_Protocol No Service_Equipment Service or Replace Malfunctioing Equipment Equipment_OK->Service_Equipment No Rerun_Experiment Re-run Experiment with Controls Equipment_OK->Rerun_Experiment Yes Replace_Reagents->Rerun_Experiment Standardize_Protocol->Rerun_Experiment Service_Equipment->Rerun_Experiment

References

Stability of 2,6-Dichloroisonicotinic acid solutions under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 2,6-Dichloroisonicotinic acid solutions under various storage conditions. It includes troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Precipitate forms in the solution upon storage, especially at low temperatures. The concentration of this compound exceeds its solubility in the chosen solvent at that temperature.Gently warm the solution and sonicate to redissolve the precipitate.[1] If the issue persists, consider preparing a more dilute stock solution or using a different solvent system. For long-term storage, it is advisable to store in a solvent like DMSO at -20°C or -80°C.
The solution has changed color (e.g., turned yellow or brown) over time. This may indicate degradation of the compound, potentially due to light exposure, oxidation, or reaction with the solvent or impurities.Discard the solution and prepare a fresh one. To prevent this, store solutions protected from light in amber vials or wrapped in aluminum foil.[2] Use high-purity solvents and consider purging the vial with an inert gas (e.g., nitrogen or argon) before sealing, especially for long-term storage.
Inconsistent results are observed in bioassays using the stored solution. This could be due to a decrease in the effective concentration of the active compound due to degradation or adsorption to the container surface.Prepare a fresh solution from solid this compound. To minimize adsorption, consider using low-adhesion microcentrifuge tubes or silanized glassware. Always vortex the solution before use.
Unexpected peaks appear in the chromatogram (e.g., HPLC analysis) of the stored solution. These peaks likely represent degradation products formed during storage.This indicates that the storage conditions are not optimal. A forced degradation study can help identify potential degradation products and establish a suitable stability-indicating analytical method.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solutions?

A1: For optimal stability, stock solutions of this compound should be stored at low temperatures. A common recommendation is to store solutions at -20°C for up to one month or at -80°C for up to six months.[1] For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but it is crucial to protect the solution from light.

Q2: In which solvents can I dissolve this compound?

A2: this compound is soluble in methanol (B129727) and Dimethyl Sulfoxide (DMSO).[2] For in vivo experiments, co-solvent systems such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline are often used to achieve a suitable concentration for administration.[1]

Q3: How does pH affect the stability of this compound solutions?

Q4: Is this compound sensitive to light?

A4: Yes, it is recommended to keep this compound in a dark place, as it may be photolabile.[2] Solutions should be stored in amber vials or containers wrapped in aluminum foil to prevent photodegradation.

Q5: How can I check the stability of my this compound solution?

A5: The stability of your solution can be assessed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC). This involves analyzing the solution at different time points and comparing the peak area of the parent compound to its initial value. The appearance of new peaks can indicate the formation of degradation products.

Stability Data (Illustrative Examples)

Disclaimer: The following tables present hypothetical data for illustrative purposes to demonstrate how stability data for this compound solutions might be presented. Actual stability may vary based on experimental conditions.

Table 1: Illustrative Stability of this compound (10 mM in DMSO) at Different Temperatures

Storage TemperatureInitial Concentration (%)Concentration after 1 Month (%)Concentration after 3 Months (%)Concentration after 6 Months (%)
-80°C 10099.899.599.2
-20°C 10099.197.595.3
4°C 10096.290.885.1
Room Temperature (25°C) 10088.575.360.7

Table 2: Illustrative Effect of pH on the Stability of this compound (1 mg/mL in 10% Aqueous Methanol) at 25°C for 7 Days

pHInitial Concentration (%)Concentration after 7 Days (%)
2.0 (Acidic) 10092.3
7.0 (Neutral) 10098.5
10.0 (Alkaline) 10089.7

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

  • Accurately weigh 1.92 mg of this compound powder.

  • Transfer the powder to a sterile 1.5 mL microcentrifuge tube.

  • Add 1 mL of anhydrous, high-purity DMSO.

  • Vortex the solution until the solid is completely dissolved. If necessary, gentle warming and sonication can be used to aid dissolution.[1]

  • Store the stock solution at -20°C or -80°C in a tightly sealed, light-protected vial.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the general steps for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in a mixture of acetonitrile (B52724) and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-degraded control, using a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to the control.

    • Identify and characterize any significant degradation products using techniques like LC-MS.

Visualizations

experimental_workflow Experimental Workflow for Stability Testing cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare this compound solution temp Temperature (-80°C, -20°C, 4°C, 25°C) prep->temp ph pH (Acidic, Neutral, Alkaline) prep->ph light Light Exposure (Protected vs. Exposed) prep->light sampling Sample at Time Points temp->sampling ph->sampling light->sampling hplc HPLC Analysis sampling->hplc data Data Evaluation hplc->data

Caption: Workflow for assessing the stability of this compound solutions.

troubleshooting_logic Troubleshooting Logic for Solution Instability start Inconsistent Experimental Results check_solution Check Solution Integrity start->check_solution precipitate Precipitate Visible? check_solution->precipitate color_change Color Change? precipitate->color_change No action_warm Warm & Sonicate precipitate->action_warm Yes new_peaks New HPLC Peaks? color_change->new_peaks No action_fresh Prepare Fresh Solution color_change->action_fresh Yes new_peaks->action_fresh No, but still inconsistent action_investigate Investigate Degradation new_peaks->action_investigate Yes action_warm->check_solution

Caption: A logical flow for troubleshooting issues with this compound solutions.

References

Technical Support Center: 2,6-Dichloroisonicotinic Acid (INA) Applications in Plant Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 2,6-Dichloroisonicotinic acid (INA) in plant experiments. The focus is on identifying and mitigating potential off-target effects to ensure data integrity and experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound (INA) and what is its primary on-target effect?

A1: this compound (INA) is a synthetic chemical compound widely used as a potent inducer of plant defense responses.[1][2][3][4] Its primary on-target function is to activate Systemic Acquired Resistance (SAR), a broad-spectrum and long-lasting immunity against a variety of bacterial, fungal, and viral pathogens.[1] INA is a functional analog of salicylic (B10762653) acid (SA), the key signaling molecule in the SAR pathway.[1] It triggers significant transcriptional reprogramming, most notably the induction of Pathogenesis-Related (PR) genes, which are hallmarks of SAR activation.[1]

Q2: How does INA activate the Systemic Acquired Resistance (SAR) pathway?

A2: INA activates the SAR signal transduction pathway by acting downstream of salicylic acid (SA) accumulation. This is evidenced by the fact that INA can induce resistance and SAR gene expression even in transgenic plants (e.g., NahG tobacco and Arabidopsis) that are engineered to be unable to accumulate SA. One of the proposed biochemical mechanisms involves INA binding to and inhibiting key hydrogen peroxide (H₂O₂)-scavenging enzymes, such as catalase and ascorbate (B8700270) peroxidase (APX).[1][5][6] This inhibition leads to a transient increase in intracellular reactive oxygen species (ROS), which function as secondary messengers to activate defense gene expression, including PR genes.[1][5]

Q3: What are the primary off-target effects or potential issues associated with INA use?

A3: The primary concerns associated with INA are potential phytotoxicity and cross-talk with other signaling pathways.

  • Phytotoxicity: At higher concentrations, INA can cause adverse effects on plant growth and development, such as reduced biomass, chlorosis, or necrosis.[7] These effects are often attributed to the metabolic cost of activating a strong defense response at the expense of growth.[7]

  • Signaling Cross-Talk: As a potent activator of the SA pathway, INA can suppress the jasmonic acid (JA)-dependent defense pathway.[8] This antagonistic relationship is a known aspect of plant immune signaling. This suppression could potentially make plants more susceptible to certain necrotrophic pathogens or insect herbivores whose resistance is primarily JA-dependent.[8]

Q4: How can I determine the optimal, non-phytotoxic concentration of INA for my experiment?

A4: The optimal concentration of INA is highly dependent on the plant species, its developmental stage, and environmental conditions. It is crucial to perform a dose-response or concentration titration experiment. Start with a range of concentrations reported in the literature for your specific or a related species (e.g., 0.1 mM to 1.0 mM).[2][3] Assess both the induction of your desired on-target effect (e.g., PR-1 gene expression) and signs of phytotoxicity (e.g., visible leaf damage, reduced fresh weight, decreased root length) over several days. The optimal concentration will be the lowest dose that provides a robust induction of SAR with minimal or no negative impact on plant growth.

Q5: What are appropriate controls for an experiment involving INA treatment?

A5: To properly interpret your results and account for off-target effects, multiple controls are essential:

  • Untreated Control: Plants that receive no treatment. This group establishes the baseline for growth and gene expression under your specific experimental conditions.

  • Mock-Treated Control: Plants treated with the solvent used to dissolve INA (e.g., water or a dilute solution of the solvent if a substance like DMSO was used). This control accounts for any physiological responses caused by the application method itself (e.g., spraying or infiltration).[9]

  • Positive Control (Optional but Recommended): Plants treated with a known inducer of the pathway you are studying, such as salicylic acid itself, or a pathogen that elicits a strong SAR response. This helps confirm that your experimental system is responsive.

Troubleshooting Guide

Problem 1: High levels of phytotoxicity (stunted growth, chlorosis, necrosis) are observed after INA application.

Possible CauseRecommended Solution
INA concentration is too high. Perform a concentration titration experiment to identify the lowest effective dose for your plant species and developmental stage. Consult literature for reported non-phytotoxic ranges.[7][10]
Uneven application of INA. Ensure complete and uniform coverage during foliar spray applications. Droplets that coalesce can create localized areas of high concentration, leading to tissue damage.
Plant species or cultivar is highly sensitive. Some plant species or varieties are more susceptible to chemical-induced stress.[7] If possible, test different cultivars or reduce the concentration range in your titration experiments significantly.
Interaction with environmental stress. Sub-optimal growth conditions (e.g., high light, extreme temperatures, nutrient deficiency) can exacerbate the phytotoxic effects of defense activators. Ensure plants are healthy and not under stress before INA application.

Problem 2: Inconsistent or no induction of SAR or defense-related genes (e.g., PR-1) is observed.

Possible CauseRecommended Solution
INA solution has degraded. Prepare fresh INA solutions for each experiment. INA in solution can degrade over time, especially when exposed to light. Store stock solutions appropriately (e.g., protected from light at 4°C for short-term storage).
Plant developmental stage. The responsiveness of plants to defense activators can vary with age.[11] Standardize the developmental stage of the plants used in your experiments for consistency.
Ineffective application method. Ensure the application method allows for sufficient uptake. For foliar spray, ensure thorough coverage. For root drenching, ensure the solution reaches the entire root system. The method of application can influence the host response.[12]
Timing of sample collection. The induction of defense genes is transient. The peak expression of genes like PR-1 can occur within hours to a few days post-treatment.[2][3] Conduct a time-course experiment (e.g., sampling at 6, 12, 24, 48, and 72 hours post-treatment) to identify the optimal time point for analysis.

Problem 3: Unexpected changes in gene expression or phenotype unrelated to SAR are observed.

Possible CauseRecommended Solution
Off-target gene regulation. INA-induced ROS signaling can potentially affect other pathways. Analyze the expression of key marker genes from other hormone pathways (e.g., Jasmonic Acid: PDF1.2; Ethylene: ERF1) to assess cross-talk.[8]
Activation of general stress responses. The application of a chemical can induce a general stress response. Compare the gene expression profile of your INA-treated plants to your mock-treated control. Genes upregulated in both may be part of a general response, while those upregulated only by INA are more specific to its mode of action.
Underlying experimental conditions. An interaction between INA and another variable (e.g., light quality, nutrient media) may be responsible. Review all experimental parameters for potential confounders. For example, light quality itself can regulate approximately one-third of the Arabidopsis genome.[13]
Somaclonal variation in transgenic lines. If using transgenic plants, be aware that the process of tissue culture and transformation can introduce background mutations. Always compare your transgenic line to the corresponding wild-type background.[14]

Quantitative Data Summary

Table 1: Inhibition of H₂O₂-Scavenging Enzymes by INA and Salicylic Acid (SA)

This table summarizes the half-maximal inhibitory concentrations (IC50) for two key enzymes involved in the proposed mechanism of INA action. The similarity in values between INA and SA supports the hypothesis of a shared mechanism.[5][6]

CompoundTarget EnzymeIC50 Value (µM)Plant System
INA Ascorbate Peroxidase (APX)95Tobacco
Salicylic Acid (SA) Ascorbate Peroxidase (APX)78Tobacco

Data sourced from Durner and Klessig, 1995.[6]

Table 2: Effect of INA Seed Priming on Disease Severity in Tomato

This table shows the effect of seed priming with INA on the severity of bacterial spot disease caused by Xanthomonas perforans under field conditions.

TreatmentConcentrationDisease Severity (%)
Control (Water) N/A45.2
INA Priming 1.0 mM18.5

Data adapted from a study on tomato seedlings, demonstrating a significant reduction in disease severity.[2][3]

Visualized Pathways and Workflows

INA_SAR_Pathway INA On-Target Signaling Pathway cluster_cell Plant Cell INA INA (this compound) Catalase Catalase / APX (H₂O₂ Scavenging) INA->Catalase Inhibits SA_Accum Salicylic Acid (SA) Accumulation ROS Increased ROS (e.g., H₂O₂) SA_Accum->ROS Acts upstream of INA Catalase->ROS Leads to NPR1 NPR1 Activation ROS->NPR1 TGA TGA Transcription Factors NPR1->TGA PR_Genes PR Gene Expression TGA->PR_Genes Induces SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: Diagram of the INA-induced SAR signaling pathway.

Troubleshooting_Workflow Troubleshooting Workflow for INA-Induced Phytotoxicity start Problem: Phytotoxicity observed after INA treatment q1 Is this the first time using INA on this plant species/cultivar? start->q1 action1 Action: Perform a dose-response experiment (0.05 - 1.0 mM). Include mock controls. q1->action1 Yes q2 Was the concentration within the published 'safe' range? q1->q2 No a1_yes YES a1_no NO end Conclusion: Likely cause is chemical sensitivity. Use lowest effective dose. action1->end action2 Action: Reduce concentration to the lowest effective dose from prior experiments. q2->action2 No q3 Are plants showing signs of other environmental stress? q2->q3 Yes a2_yes YES a2_no NO action2->end action3 Action: Optimize growth conditions (light, water, nutrients) before repeating treatment. q3->action3 Yes q3->end No a3_yes YES a3_no NO action3->end

Caption: A logical workflow for troubleshooting INA-induced phytotoxicity.

Experimental Protocols

Protocol 1: General Protocol for INA Application and SAR Induction in Arabidopsis thaliana

  • Plant Growth: Grow Arabidopsis thaliana plants (e.g., ecotype Col-0) in a controlled environment (e.g., 22°C, 16-h light/8-h dark photoperiod) for 4-5 weeks until they have a well-developed rosette.

  • Preparation of INA Stock Solution: Prepare a 100 mM stock solution of INA in dimethyl sulfoxide (B87167) (DMSO) or a weak basic solution if solubility is an issue. Store in small aliquots at -20°C, protected from light.

  • Preparation of Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 0.5 mM) using sterile deionized water. Include 0.02% (v/v) Tween-20 or Silwet L-77 as a surfactant to ensure even leaf coverage.

  • Control Solutions:

    • Mock Control: Prepare a solution containing the same concentration of solvent (e.g., DMSO) and surfactant as the INA working solution.

    • Untreated Control: No treatment.

  • Application: Uniformly spray the entire rosette of each plant with the INA working solution or mock solution until runoff is just about to occur. Keep plants shielded from direct high light for a few hours post-application to prevent rapid drying and potential leaf burn.

  • Pathogen Challenge (Optional): After a set induction period (e.g., 2-4 days), plants can be challenged with a pathogen (e.g., spray inoculation with Pseudomonas syringae pv. tomato DC3000) to assess disease resistance.

  • Sampling: For gene expression analysis, harvest leaf tissue at specified time points post-INA application (e.g., 24 or 48 hours), flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: Assessment of Phytotoxicity

  • Experimental Setup: Treat plants with a range of INA concentrations as described in Protocol 1. Include mock-treated and untreated control groups.

  • Visual Scoring: At 3, 5, and 7 days post-treatment, visually inspect plants for signs of phytotoxicity. Score symptoms such as chlorosis (yellowing), necrosis (browning/dead tissue), and developmental abnormalities on a scale (e.g., 0 = no symptoms, 1 = minor flecking, 2 = moderate chlorosis, 3 = severe necrosis).

  • Growth Measurements: At the end of the observation period (e.g., 7 days), carefully excise the entire rosette at the soil level.

    • Fresh Weight: Immediately measure the weight of the rosette using an analytical balance.

    • Dry Weight: Place the tissue in a paper bag and dry in an oven at 60-70°C for 48-72 hours until a constant weight is achieved.

  • Root Length Measurement (for seedlings): If treating seedlings on agar (B569324) plates, measure the primary root length from the root-shoot junction to the root tip using a ruler or image analysis software (e.g., ImageJ).

  • Data Analysis: Compare the measurements from INA-treated groups to the mock-treated control group using appropriate statistical tests (e.g., t-test or ANOVA) to determine if there is a significant growth reduction.

Protocol 3: Analysis of Defense Gene Expression by qRT-PCR

  • RNA Extraction: Extract total RNA from frozen leaf samples (approx. 100 mg) using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method. Include a DNase I treatment step to eliminate genomic DNA contamination.

  • RNA Quantification and Quality Check: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Check for A260/A280 ratios of ~2.0. Verify RNA integrity by running a sample on an agarose (B213101) gel.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) or random hexamer primers.

  • Primer Design: Design or obtain validated primers for your target and reference genes.

    • Target Gene (SAR marker): PR-1 (Pathogenesis-Related Protein 1)

    • Reference Gene (Housekeeping): ACT2 (Actin 2) or UBQ5 (Ubiquitin 5)

  • Quantitative Real-Time PCR (qRT-PCR):

    • Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration ~200-400 nM), and diluted cDNA template.

    • Run the reaction on a real-time PCR cycler using a standard thermal profile (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

    • Include a melt curve analysis at the end to verify the specificity of the amplified product.

  • Data Analysis: Determine the quantification cycle (Cq) values for each sample. Calculate the relative expression of the target gene (PR-1) in INA-treated samples compared to mock-treated samples using the ΔΔCq method, normalizing to the expression of the reference gene.

References

Technical Support Center: 2,6-Dichloroisonicotinic Acid (INA) for SAR Induction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 2,6-Dichloroisonicotinic acid (INA) in Systemic Acquired Resistance (SAR) research. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and provide clear guidance on experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound (INA) and how does it induce SAR?

A1: this compound (INA) is a synthetic chemical that acts as a functional analog of salicylic (B10762653) acid (SA), a key signaling molecule in plant defense.[1] INA is a potent inducer of Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum resistance in plants against a variety of pathogens.[2] It activates the SAR signaling pathway, leading to the expression of Pathogenesis-Related (PR) genes and enhanced disease resistance.[3]

Q2: Does INA function identically to salicylic acid (SA)?

A2: No. While both induce SAR, INA acts downstream of SA accumulation. This means INA can still induce SAR in plants that are unable to accumulate SA, making it a valuable tool to dissect the SAR signaling pathway. INA and its analogs are thought to be genuine SA agonists, capable of binding to SA receptors like NPR3 and NPR4.[1]

Q3: What is the proposed mechanism of action for INA?

A3: INA is believed to function by inhibiting key hydrogen peroxide (H₂O₂)-scavenging enzymes, such as catalase and ascorbate (B8700270) peroxidase.[3] This inhibition leads to a transient increase in reactive oxygen species (ROS), which act as secondary messengers to activate defense gene expression and induce SAR.[3] This is supported by findings that antioxidants can suppress INA-mediated PR gene activation.[3]

Q4: Can INA be used in all plant species?

A4: INA has been shown to be effective in a wide range of plant species, including tobacco, Arabidopsis, tomato, and cucumber.[4] However, the optimal concentration and potential for phytotoxicity can vary between species.[5] It is crucial to optimize the application for your specific plant system.

Q5: Is INA commercially available as a plant protection product?

A5: While extensively used in research, INA itself has limitations for direct agricultural use due to a narrow margin between effective and phytotoxic concentrations.[1] However, other chemical inducers with similar modes of action, like Acibenzolar-S-methyl (BTH), are commercially available.[2]

Troubleshooting Guide

Inconsistent SAR induction with INA is a common challenge. This guide addresses potential issues and provides solutions.

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
No or weak induction of SAR (e.g., no reduction in disease symptoms, no PR gene expression) Inappropriate INA Concentration: The concentration may be too low to be effective or too high, causing phytotoxicity that masks the SAR response.- Optimize Concentration: Perform a dose-response experiment. Start with a concentration of 0.7 mM for tobacco and adjust as needed for your plant species. - Check for Phytotoxicity: Visually inspect plants for symptoms like leaf yellowing, necrosis, or stunted growth.[5] If observed, reduce the INA concentration.
Plant Age and Developmental Stage: The responsiveness of plants to SAR inducers can vary with age. Young, developing leaves may be less responsive than mature leaves.[6][7]- Use Mature Plants: Conduct experiments on well-established plants with mature leaves (e.g., 6-8 week old tobacco, 3-4 week old Arabidopsis). - Record Developmental Stage: Standardize the developmental stage of plants used in experiments to ensure consistency.
Suboptimal Environmental Conditions: Light and temperature play a crucial role in SAR signaling.- Light: Ensure adequate light intensity and duration. SAR induction can be light-dependent.[8] - Temperature: Maintain a consistent temperature. Elevated temperatures (e.g., 28°C) can suppress SAR by inhibiting the biosynthesis of key signaling molecules.[9][10]
Improper INA Solution Preparation or Storage: INA can degrade over time, especially in solution.- Fresh Solution: Prepare INA solutions fresh before each experiment. - Proper Storage: Store stock solutions at -20°C for up to one month or -80°C for up to six months.[11] Avoid repeated freeze-thaw cycles.[11] - Solvent: Use an appropriate solvent. DMSO is commonly used for initial solubilization.[11]
High Variability Between Replicates Inconsistent Application: Uneven application of INA can lead to variable responses.- Standardize Application Method: Whether using foliar spray or soil drench, ensure a consistent volume and coverage for each plant. - Trained Personnel: Ensure all individuals performing the application are using the same technique.
Genetic Variation: Different ecotypes or cultivars of the same plant species can exhibit significant variation in their response to stress and chemical inducers.- Use a Single Genotype: For a given experiment, use plants from a single, well-characterized genetic background. - Acknowledge Variation: If using different ecotypes, be aware that their responses to INA may differ, which could be a subject of investigation itself.
Variable Plant Health: Pre-existing stress or nutritional deficiencies can impact a plant's ability to mount a robust SAR response.- Healthy Plants: Use healthy, unstressed plants for experiments. - Consistent Nutrition: Ensure all plants receive the same nutrient regimen.
Phytotoxicity Symptoms Observed INA Concentration Too High: As mentioned, excessive INA is toxic to plants.- Reduce Concentration: Lower the INA concentration in subsequent experiments. - Application Method: Consider if the application method is delivering too much INA to a localized area. A finer spray or a more dilute soil drench may be necessary.

Quantitative Data Summary

Table 1: Recommended Concentrations of INA for SAR Induction

Plant SpeciesRecommended ConcentrationApplication MethodReference(s)
Nicotiana tabacum (Tobacco)0.7 mMLeaf injection
Arabidopsis thaliana1 mMSeed priming[12]
Solanum lycopersicum (Tomato)1.0 mMSeed priming[12]

Note: These are starting recommendations. Optimal concentrations may vary depending on the specific cultivar, growth conditions, and experimental goals.

Table 2: Factors Influencing INA-Induced SAR Efficacy

FactorObservationImplication for ExperimentsReference(s)
Light SAR induction is light-dependent.Conduct experiments under controlled and consistent light conditions. Avoid performing treatments in the dark.[8]
Temperature Elevated temperatures (e.g., 28°C) can suppress SAR.Maintain a stable and appropriate growth temperature (e.g., 22-24°C) for your plant species.[9][10]
Plant Age Mature leaves are generally more responsive to SAR inducers than young, developing leaves.Use plants at a consistent and appropriate developmental stage.[6][7]
Genotype Different ecotypes/cultivars can show varied responses to SAR inducers.Use a single, well-characterized genotype for consistent results.

Experimental Protocols

Protocol 1: Preparation of INA Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solubilization: Dissolve the INA powder in a small volume of Dimethyl sulfoxide (B87167) (DMSO). Ultrasonic agitation may be required for complete dissolution.[11]

  • Dilution: Bring the solution to the final desired stock concentration (e.g., 100 mM) with sterile distilled water.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[11]

Protocol 2: Application of INA for SAR Induction in Arabidopsis thaliana

This protocol is adapted from standard methods for chemical induction of SAR.

  • Plant Material: Use 3-4 week old Arabidopsis thaliana plants grown under controlled conditions (e.g., 16-hour photoperiod, 22°C).

  • Working Solution Preparation: Dilute the INA stock solution to the desired final concentration (e.g., 1 mM) with sterile distilled water. Include a surfactant like Silwet L-77 (0.01-0.05%) to ensure even leaf coverage. Prepare a mock control solution with the same concentration of DMSO and surfactant in water.

  • Application:

    • Foliar Spray: Use a fine-mist sprayer to apply the INA working solution or mock solution to the leaves until runoff. Ensure all leaves are evenly coated.

    • Soil Drench: Apply a consistent volume of the INA working solution or mock solution directly to the soil of each pot. The volume will depend on the pot size and should be sufficient to saturate the root zone.

  • Incubation: Return the treated plants to the growth chamber for 2-3 days to allow for SAR to be established before pathogen challenge.

  • Pathogen Challenge: Inoculate the plants with the pathogen of interest according to your standard protocol. Include mock-treated and INA-treated plants for both pathogen-challenged and unchallenged groups.

  • Assessment: Evaluate disease symptoms and/or collect tissue for molecular analysis (e.g., PR gene expression by qRT-PCR) at appropriate time points post-inoculation.

Visualizations

INA_Signaling_Pathway cluster_0 Cellular Exterior cluster_1 Cytoplasm / Nucleus INA This compound (INA) Catalase Catalase INA->Catalase Inhibits APX Ascorbate Peroxidase (APX) INA->APX Inhibits ROS Reactive Oxygen Species (ROS) Burst Catalase->ROS Leads to APX->ROS Leads to NPR1_inactive NPR1 (inactive) ROS->NPR1_inactive Activates NPR1_active NPR1 (active) NPR1_inactive->NPR1_active TGA TGA Transcription Factors NPR1_active->TGA Interacts with PR_Genes Pathogenesis-Related (PR) Genes TGA->PR_Genes Induces Expression SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Figure 1. Simplified signaling pathway of INA-induced SAR.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_challenge Challenge & Analysis Plant_Growth 1. Grow plants to appropriate stage INA_Prep 2. Prepare fresh INA solution Application 3. Apply INA or mock solution INA_Prep->Application Incubation 4. Incubate for 2-3 days Application->Incubation Pathogen_Inoc 5. Inoculate with pathogen Incubation->Pathogen_Inoc Analysis 6. Assess disease & collect samples Pathogen_Inoc->Analysis

Figure 2. General experimental workflow for INA-induced SAR.

References

Best practices for handling and disposal of 2,6-Dichloroisonicotinic acid in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the safe handling and disposal of 2,6-Dichloroisonicotinic acid, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an organochlorine compound and a derivative of isonicotinic acid.[1][2][3] It is primarily utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[4] In research, it is noted for its use in developing novel anti-inflammatory and anti-cancer agents and is also employed in formulating herbicides and pesticides.[4] Furthermore, it is well-characterized as a synthetic inducer of systemic acquired resistance (SAR) in plants, protecting them from various pathogens.[1]

Q2: What are the primary hazards associated with this compound?

The primary hazards are irritation to the eyes, skin, and respiratory system.[3][5] It may be harmful if swallowed, inhaled, or absorbed through the skin.[5] According to the Globally Harmonized System (GHS), its hazard classifications include skin irritation, serious eye irritation, and potential for respiratory irritation.[3]

Q3: What Personal Protective Equipment (PPE) is mandatory when handling this chemical?

To ensure safety, the following PPE should be worn:

  • Eye/Face Protection : Safety glasses with side-shields or chemical safety goggles are required.[6] For splash risks, a face shield should be worn in addition to goggles.[2][5]

  • Skin Protection : Wear appropriate protective gloves (e.g., neoprene or rubber for acids) and a lab coat or apron to prevent skin exposure.[5][7] Contaminated gloves should be disposed of properly after use.[8]

  • Respiratory Protection : Handling should be done in a well-ventilated area, such as a chemical fume hood, to keep airborne concentrations low.[5] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator should be used.[5]

Q4: What are the correct storage procedures for this compound?

Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[5][9] It should be stored away from incompatible materials, particularly strong oxidizing agents.[5] It is also advisable to keep it away from direct sunlight.[10]

Q5: What are the first-aid procedures in case of accidental exposure?

Immediate action is crucial in case of exposure:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]

  • Skin Contact : Remove contaminated clothing and shoes. Flush the skin with plenty of water for at least 15 minutes. Get medical aid if irritation develops or persists.[5]

  • Inhalation : Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion : Do not induce vomiting. Wash out the mouth with water and get immediate medical aid.[5]

Q6: How should I dispose of waste containing this compound?

Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste according to US EPA guidelines (40 CFR Parts 261.3).[5] You must also consult state and local hazardous waste regulations to ensure complete and accurate classification.[5] Waste should be collected in suitable, labeled containers for disposal by an approved waste disposal plant.[9][11] Do not mix with other waste streams unless instructed to do so.[8]

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C6H3Cl2NO2[3][5]
Molecular Weight 192.00 g/mol [3][5]
Appearance Off-white to beige or light brownish powder/crystals[1][4][10]
Melting Point 208 - 212 °C[1][5][10]
Boiling Point 437.8 ± 40.0 °C (Predicted)[1]
Solubility Insoluble in water[5]
Flash Point > 300 °C (> 572 °F)[5]

Troubleshooting Guide

Problem: I have spilled a small amount of solid this compound inside a chemical fume hood. How should I clean it up?

Solution: For a minor solid spill confined to a fume hood:

  • Ensure your PPE (gloves, goggles, lab coat) is being worn correctly.[12]

  • Alert others in the immediate area.[12]

  • Gently cover the spill with a paper towel to avoid creating dust.[12]

  • Carefully sweep or vacuum the material into a suitable, labeled hazardous waste container.[5] Do not use a brush that could create airborne dust.[12]

  • Wipe the area with soap and water, placing all cleaning materials into the waste container.[13]

  • Seal the container and arrange for pickup by your institution's Environmental Health & Safety (EHS) department.[13]

Problem: I am experiencing skin irritation even though I am wearing gloves.

Solution:

  • Check Glove Compatibility : Nitrile gloves may offer minimal protection against chlorinated compounds and are not recommended for prolonged contact.[7] Consider using thicker neoprene or rubber gloves.[7]

  • Inspect Gloves : Always inspect gloves for tears or pinholes before use.[8]

  • Avoid Contamination : If you suspect the glove's exterior is contaminated, use a proper removal technique (without touching the outer surface) to avoid skin contact.[8]

  • Immediate Action : If irritation occurs, move away from the work area, remove the gloves, and immediately wash your hands with soap and water for at least 15 minutes.[5] Report the incident to your supervisor.

Problem: How do I determine if my experimental waste containing this compound is hazardous?

Solution: The generator of the waste is responsible for its classification.[5]

  • Review Regulations : Familiarize yourself with EPA (40 CFR Part 261), state, and local regulations for hazardous waste determination.[5]

  • Check for Characteristics : Determine if the waste exhibits any characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity).

  • Consult the SDS : The Safety Data Sheet (SDS) for this compound does not list it as an RCRA P-series or U-series waste, but this does not mean the waste mixture is non-hazardous.[5]

  • Waste Analysis Plan (WAP) : If you are treating the waste, a WAP is required to document the parameters, sampling methods, and testing frequency to ensure it is managed properly.[14]

  • Contact EHS : Your institution's Environmental Health & Safety department is the best resource. They can provide guidance and assistance in classifying and disposing of your specific waste stream.

Experimental Protocols

Representative Protocol: Synthesis of this compound

This protocol is adapted from a general synthesis procedure and should only be performed by trained personnel in a controlled laboratory setting with all necessary safety precautions in place.[15]

Objective: To synthesize this compound from citrazinic acid.

Materials:

Procedure:

  • Preparation (in fume hood) : Don all required PPE. Ensure the reaction setup is secure within a chemical fume hood.

  • Reaction Setup : Suspend citrazinic acid (10.35 g, 66.7 mmol) and tetraethylammonium chloride (11.05 g, 66.7 mmol) in phosphorus oxychloride (20 mL).[15]

  • Heating : Heat the reaction mixture at 130 °C for 18 hours, then increase the temperature to 145 °C for an additional 2 hours.[15] This step should be performed with extreme caution under constant monitoring.

  • Quenching : After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the cooled mixture onto crushed ice (150 g) to quench the reaction.[15] This step is highly exothermic and can release fumes; perform it slowly in the back of the fume hood.

  • Extraction : Extract the resulting mixture with ethyl acetate (3 x 100 mL).[15]

  • Drying and Concentration : Combine the organic layers and dry over anhydrous magnesium sulfate. Concentrate the organic phase under reduced pressure to yield the solid product.[15]

  • Waste Disposal : All aqueous and solid waste must be collected and disposed of as hazardous chemical waste according to institutional guidelines.

Visualizations

experimental_workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling & Experimentation cluster_cleanup 3. Post-Experiment cluster_disposal 4. Final Steps prep_1 Review SDS and Protocol prep_2 Don Appropriate PPE (Goggles, Lab Coat, Gloves) prep_1->prep_2 prep_3 Prepare Work Area (Chemical Fume Hood) prep_2->prep_3 handle_1 Weigh Solid Chemical in Ventilated Enclosure prep_3->handle_1 handle_2 Perform Experimental Steps (e.g., Synthesis, Analysis) handle_1->handle_2 clean_1 Decontaminate Glassware and Equipment handle_2->clean_1 clean_2 Segregate Waste into Labeled Containers clean_1->clean_2 clean_3 Clean Work Surface clean_2->clean_3 dispose_1 Arrange for Hazardous Waste Pickup with EHS clean_3->dispose_1 dispose_2 Remove PPE and Wash Hands Thoroughly dispose_1->dispose_2

Caption: General laboratory workflow for handling this compound.

disposal_decision_tree start Start: Waste Generated (Contains this compound) q1 Is the waste mixed with other chemicals? start->q1 q2 Does the waste exhibit hazardous characteristics (e.g., corrosive, ignitable, reactive, toxic)? q1->q2 No consult_ehs Action: Consult Institutional EHS for Classification q1->consult_ehs Yes q3 Is it a listed hazardous waste per EPA / local regulations? q2->q3 No res_haz Action: Treat as HAZARDOUS WASTE q2->res_haz Yes q3->res_haz Yes res_nonhaz Action: May be non-hazardous, BUT consult EHS for confirmation before disposal. q3->res_nonhaz No consult_ehs->q2

Caption: Decision tree for the proper disposal of chemical waste.

References

Validation & Comparative

Comparing the efficacy of 2,6-Dichloroisonicotinic acid and BTH in inducing SAR

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of 2,6-Dichloroisonicotinic Acid and Benzothiadiazole in Inducing Systemic Acquired Resistance

Systemic Acquired Resistance (SAR) is a crucial defense mechanism in plants, providing broad-spectrum and long-lasting protection against a variety of pathogens. The induction of SAR can be artificially triggered by chemical elicitors, with this compound (INA) and Benzothiadiazole (BTH) being two of the most potent and well-studied compounds. Both act as synthetic analogs of the key signaling molecule, salicylic (B10762653) acid (SA).[1][2] This guide offers an objective comparison of the efficacy of INA and BTH in inducing SAR, supported by experimental data, detailed protocols, and visual representations of the underlying biological pathways.

At a Glance: Key Differences Between INA and BTH

FeatureThis compound (INA)Benzothiadiazole (BTH)
Commercial Availability Not commercialized as an agrochemical due to phytotoxicity in some crops.[1][3]Commercially available as a plant activator (e.g., Actigard®, Bion®).[1][3]
Phytotoxicity Can exhibit phytotoxicity in certain crop species.[1][3]Generally less phytotoxic than INA.[1][3]
Efficacy Effective against a wide variety of fungal, bacterial, and viral pathogens.[1][3]Effective against a broad spectrum of fungal, bacterial, and viral pathogens.[1][3]
Mechanism of Action Functional analog of salicylic acid; activates the SAR pathway downstream of SA accumulation.[3][4]Functional analog of salicylic acid; activates the SAR pathway downstream of SA accumulation.[3]

Comparative Efficacy in Disease Resistance

Both INA and BTH have demonstrated significant efficacy in inducing resistance against various pathogens. The following table summarizes experimental data from a study on cotton, showcasing their ability to reduce disease symptoms.

TreatmentConcentrationDisease Lesion Reduction (%)PlantPathogen
INA (in WP formulation)5-25 µg/mLSignificantCottonAlternaria macrospora
BTH (in WG formulation)35 µg/mLSignificantCottonAlternaria macrospora

Data synthesized from Colson-Hanks, 2000.[5]

Signaling Pathway of INA and BTH in SAR Induction

Both INA and BTH function by activating the SAR signaling pathway at a point downstream of salicylic acid accumulation. Their activity is dependent on the key regulatory protein, NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1). Upon activation by INA or BTH, NPR1 translocates to the nucleus, where it interacts with TGA transcription factors to induce the expression of a battery of Pathogenesis-Related (PR) genes, ultimately leading to the establishment of a systemic resistance state.[6][7][8][9]

SAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus INA This compound (INA) NPR1_oligomer NPR1 (oligomer) INA->NPR1_oligomer activates BTH Benzothiadiazole (BTH) BTH->NPR1_oligomer activates NPR1_monomer NPR1 (monomer) NPR1_oligomer->NPR1_monomer monomerization NPR1_n NPR1 NPR1_monomer->NPR1_n translocation TGA TGA Transcription Factors NPR1_n->TGA interacts with PR_Genes Pathogenesis-Related (PR) Genes TGA->PR_Genes induce expression SAR Systemic Acquired Resistance PR_Genes->SAR

Simplified signaling pathway for INA and BTH in SAR induction.

Experimental Protocols

To facilitate comparative studies of INA and BTH, detailed methodologies for key experiments are provided below.

Disease Resistance Assay

Objective: To quantify and compare the level of disease resistance induced by INA and BTH.

Materials:

  • Test plants (e.g., Arabidopsis thaliana, tobacco, cotton) grown under controlled conditions.

  • INA and BTH solutions at various concentrations.

  • Pathogen suspension (e.g., Pseudomonas syringae pv. tomato DC3000 at 10⁵ cfu/mL).

  • Control solution (e.g., water or a mock formulation).

  • Sterile water, syringes, and other standard laboratory equipment.

Procedure:

  • Grow plants to a suitable developmental stage (e.g., 4-5 week old Arabidopsis).

  • Apply the chemical inducers (INA or BTH) and a control solution to different sets of plants. Application can be via foliar spray or soil drench.[3]

  • After a specific induction period (typically 2-7 days), inoculate the plants with the pathogen suspension.[3]

  • Incubate the inoculated plants under conditions favorable for disease development.

  • Assess disease severity at regular intervals by measuring lesion size, counting lesions, or scoring disease symptoms on a standardized scale.

  • Quantify pathogen growth by determining the colony-forming units (CFU) per unit of leaf tissue.

PR Gene Expression Analysis

Objective: To measure the induction of SAR marker genes (e.g., PR-1, PR-2, PR-5) in response to INA and BTH treatment.

Materials:

  • Plant tissue from treated and control plants.

  • RNA extraction kit.

  • Reverse transcription kit.

  • Primers specific for target PR genes and a reference gene.

  • Quantitative real-time PCR (qRT-PCR) instrument and reagents.

Procedure:

  • Harvest leaf tissue from plants at various time points after treatment with INA, BTH, or a control solution.

  • Extract total RNA from the tissue samples.

  • Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcription.

  • Perform qRT-PCR using primers for the target PR genes and a reference gene for normalization.[3]

  • Analyze the relative gene expression levels to determine the extent of PR gene induction.

Experimental_Workflow cluster_treatment Treatment Phase cluster_analysis Analysis Phase Plant_Growth 1. Plant Growth (e.g., Arabidopsis, 4-5 weeks) Inducer_Application 2. Application of Inducers (INA, BTH, Control) Plant_Growth->Inducer_Application Incubation 3. Incubation Period (2-7 days) Inducer_Application->Incubation Pathogen_Inoculation 4a. Pathogen Inoculation Incubation->Pathogen_Inoculation RNA_Extraction 4b. RNA Extraction Incubation->RNA_Extraction Disease_Assessment 5a. Disease Severity Assessment Pathogen_Inoculation->Disease_Assessment qRT_PCR 5b. qRT-PCR for PR Genes RNA_Extraction->qRT_PCR

General experimental workflow for evaluating SAR inducers.

Conclusion

Both this compound and Benzothiadiazole are effective chemical inducers of Systemic Acquired Resistance in plants, operating through a shared signaling pathway that is dependent on the key regulator NPR1. The primary distinction between the two lies in their phytotoxicity and commercial availability. BTH is generally less phytotoxic, which has led to its successful commercialization for agricultural use.[1] In contrast, the potential for crop damage has limited the application of INA in the field. For laboratory research aimed at understanding the intricacies of the SAR pathway, both compounds serve as valuable tools for eliciting a robust defense response. The choice between INA and BTH will ultimately depend on the specific research question, the plant species under investigation, and the experimental setting.

References

A Comparative Analysis of Gene Expression Profiles Induced by 2,6-Dichloroisonicotinic Acid and Salicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the gene expression profiles induced by the synthetic plant defense activator 2,6-Dichloroisonicotinic acid (INA) and the natural plant hormone salicylic (B10762653) acid (SA). Both molecules are known inducers of Systemic Acquired Resistance (SAR), a broad-spectrum plant immune response. This comparison is supported by experimental data to elucidate their similarities and differences in modulating the plant transcriptome.

Overview of INA and Salicylic Acid

Salicylic acid is a key signaling molecule in plant defense, particularly against biotrophic and hemi-biotrophic pathogens.[1] Its accumulation triggers a massive transcriptional reprogramming, leading to the expression of a wide array of defense-related genes, including the well-characterized Pathogenesis-Related (PR) genes.[1] this compound is a functional analog of SA and is widely used in research to study SAR and SA-mediated signaling pathways.[1][2] Both compounds are known to exert their effects primarily through the master regulator NONEXPRESSOR OF PATHOGENESIS-RELATED GENES1 (NPR1).[1]

Comparative Gene Expression Analysis

A meta-analysis of multiple Arabidopsis thaliana RNA-Seq datasets has provided insights into the overlap and divergence of genes regulated by SA analogs (including INA) and jasmonic acid (JA) analogs. This analysis allows for a quantitative comparison of the transcriptomic responses to these signaling molecules.

Quantitative Data Summary

The following tables summarize the number of differentially expressed genes (DEGs) in response to SA analogs (like INA) and JA analogs. The data reveals a significant number of uniquely regulated genes for each signaling pathway, as well as a substantial cohort of genes that are co-regulated, either in the same or opposite direction.

Table 1: Number of Differentially Expressed Genes in Response to Salicylic Acid (SA) and Jasmonic Acid (JA) Analogs

RegulatorUpregulated GenesDownregulated Genes
SA Analogs 3,4393,544
JA Analogs 4,6834,490

Data derived from a meta-analysis of publicly available Arabidopsis thaliana RNA-Seq gene expression profiles.

Table 2: Overlap of Genes Regulated by Salicylic Acid (SA) and Jasmonic Acid (JA) Analogs

Regulation PatternNumber of Genes
Upregulated by both SA and JA 664
Downregulated by both SA and JA 719
Upregulated by SA, Downregulated by JA 1,289
Downregulated by SA, Upregulated by JA 1,399

This table highlights the extensive crosstalk between the SA and JA signaling pathways, with a significant number of genes showing antagonistic regulation.

Signaling Pathways and Experimental Workflow

The signaling cascade initiated by both SA and INA converges on the transcriptional coactivator NPR1. The following diagrams illustrate the canonical SA signaling pathway, which is largely mirrored by INA, and a typical experimental workflow for analyzing gene expression profiles.

SALICYLIC_ACID_SIGNALING cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SA Salicylic Acid (SA) / This compound (INA) NPR1_oligomer NPR1 (Oligomer) SA->NPR1_oligomer induces redox change NPR1_monomer NPR1 (Monomer) NPR1_oligomer->NPR1_monomer Monomerization NPR1_nuc NPR1 NPR1_monomer->NPR1_nuc Nuclear Translocation TGA TGA Transcription Factors NPR1_nuc->TGA interacts with DNA Promoter of Defense Genes (e.g., PR1) TGA->DNA binds to Expression Gene Expression DNA->Expression

Caption: Salicylic Acid (SA) and INA Signaling Pathway.

EXPERIMENTAL_WORKFLOW Plant_Treatment Plant Treatment (Control, SA, INA) RNA_Extraction Total RNA Extraction Plant_Treatment->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Read Mapping, DEG identification) Sequencing->Data_Analysis Result_Interpretation Functional Annotation & Pathway Analysis Data_Analysis->Result_Interpretation

Caption: Experimental Workflow for Transcriptome Analysis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of INA and SA-induced gene expression.

RNA Sequencing (RNA-Seq) Protocol
  • Plant Growth and Treatment: Arabidopsis thaliana plants are grown under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C). For chemical treatments, leaves of 4-week-old plants are sprayed with a solution of 1 mM SA or 1 mM INA, or a mock solution (control).

  • RNA Extraction: Leaf samples are harvested at specified time points post-treatment (e.g., 24 hours). Total RNA is extracted using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.

  • Library Preparation and Sequencing: RNA-seq libraries are prepared from total RNA using a library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification. The prepared libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis: The raw sequencing reads are quality-controlled and trimmed to remove low-quality bases and adapter sequences. The cleaned reads are then aligned to the reference genome (Arabidopsis thaliana). The number of reads mapping to each gene is counted, and differential gene expression analysis is performed between the treated and control samples to identify genes that are significantly up- or downregulated. A false discovery rate (FDR) of ≤ 0.2 is often used as a cutoff for significance.[1]

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) Protocol
  • Plant Material and Treatment: Transgenic Arabidopsis thaliana plants expressing a tagged version of a protein of interest (e.g., NPR1-GFP) are used. Plants are treated with INA or a mock solution as described for RNA-Seq.

  • Chromatin Crosslinking and Extraction: Plant tissues are treated with formaldehyde (B43269) to crosslink proteins to DNA. The nuclei are then isolated, and the chromatin is extracted and sheared into smaller fragments (typically 200-500 bp) by sonication.

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the tagged protein (e.g., anti-GFP antibody). The antibody-protein-DNA complexes are then captured using magnetic beads.

  • DNA Purification and Sequencing: The crosslinks are reversed, and the DNA is purified. The purified DNA is then used to prepare a sequencing library, which is subsequently sequenced on a high-throughput platform.

  • Data Analysis: The sequencing reads are mapped to the reference genome. Peak calling algorithms are used to identify genomic regions that are significantly enriched in the immunoprecipitated sample compared to a control sample (e.g., input DNA or an immunoprecipitation with a non-specific antibody). These enriched regions represent the binding sites of the protein of interest.

Conclusion

Both this compound and salicylic acid induce a robust defense-related gene expression profile in plants, largely through the NPR1-dependent signaling pathway. While their overall effects on the transcriptome are similar, leading to the induction of a common set of defense genes, there are also unique aspects to the gene expression profiles induced by each compound. The provided data and protocols serve as a valuable resource for researchers investigating plant immunity and developing novel strategies for crop protection. The antagonistic relationship observed with the jasmonic acid pathway underscores the complexity of plant hormone crosstalk in response to different stimuli. Further research with direct, side-by-side transcriptomic comparisons under identical experimental conditions will be beneficial to fully dissect the nuanced differences in the gene regulatory networks activated by INA and SA.

References

2,6-Dichloroisonicotinic Acid's Efficacy in Activating Systemic Acquired Resistance in Salicylic Acid-Deficient Plants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of Systemic Acquired Resistance (SAR) induction is critical for developing robust plant protection strategies. This guide provides an objective comparison of 2,6-dichloroisonicotinic acid (INA) and its functional analog, benzothiadiazole (BTH), in activating SAR in plants genetically deficient in salicylic (B10762653) acid (SA), a key signaling molecule in this defense pathway.

In wild-type plants, pathogen attack triggers the accumulation of salicylic acid, initiating a signaling cascade that leads to broad-spectrum, long-lasting resistance to secondary infections—a phenomenon known as SAR. However, in SA-deficient mutants, such as Arabidopsis thaliana with a mutation in the SALICYLIC ACID INDUCTION-DEFICIENT 2 (sid2) gene or transgenic plants expressing the NahG gene (which encodes an SA-degrading enzyme), this pathway is compromised. Chemical inducers that act downstream of SA offer a valuable tool to bypass this deficiency and activate SAR.

This guide examines the performance of INA and BTH, two well-characterized synthetic inducers of SAR, in these SA-deficient backgrounds, supported by experimental data and detailed protocols.

Performance Comparison of SAR Inducers in SA-Deficient Mutants

Both INA and BTH have been shown to effectively induce SAR in plants unable to accumulate salicylic acid.[1] This is because they function as functional analogs of SA, activating the defense signaling pathway downstream of SA synthesis and upstream of the key regulator, NONEXPRESSER OF PATHOGENESIS-RELATED GENES 1 (NPR1).[1][2] The efficacy of these compounds is demonstrated by the induction of pathogenesis-related (PR) gene expression and enhanced resistance to pathogens.

Inducer Plant Genotype Pathogen Observed Effect Key Findings
This compound (INA) Arabidopsis thaliana (sid mutants)-Restoration of PR-1 gene expression to wild-type levels.INA effectively bypasses the genetic block in SA synthesis to induce a key SAR marker gene.
Transgenic Tobacco (NahG)Tobacco Mosaic Virus (TMV)Induction of PR-1 mRNA accumulation similar to wild-type plants.Confirms INA's efficacy in a different plant species and with a different mechanism of SA deficiency.
Benzothiadiazole (BTH) Arabidopsis thaliana (sid2 mutant)-Significant upregulation of PR-1, PR-2, and PR-5 gene expression.BTH is a potent inducer of a suite of SAR marker genes in the absence of SA.
Transgenic Tobacco (NahG)Tobacco Mosaic Virus (TMV)Induction of SAR and increased expression of antioxidant enzyme genes.BTH can induce a protective state against viral pathogens in SA-deficient tobacco.

Note: While both compounds are effective, a key differentiator is their phytotoxicity. INA has been observed to cause phytotoxic side effects in some crop species, which has limited its commercialization as an agrochemical. BTH is generally considered less phytotoxic and is commercially available in products like Actigard® and Bion®.[1]

Signaling Pathways and Experimental Workflows

The activation of SAR by INA and BTH in SA-deficient plants hinges on the downstream signaling component NPR1. Genetic studies have shown that in npr1 mutants, neither SA, INA, nor BTH can induce PR gene expression or resistance, highlighting the central role of NPR1 in this chemically-induced defense pathway.[3]

SAR Signaling Pathway in SA-Deficient Mutants cluster_pathogen Pathogen Recognition (Blocked in SA-deficient mutants) Pathogen Pathogen SA_biosynthesis Salicylic Acid (SA) Biosynthesis Pathogen->SA_biosynthesis NPR1 NPR1 (Key Regulator) INA This compound (INA) INA->NPR1 Activates BTH Benzothiadiazole (BTH) BTH->NPR1 Activates TGA TGA Transcription Factors NPR1->TGA Interacts with PR_Genes Pathogenesis-Related (PR) Gene Expression TGA->PR_Genes Induces SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

INA and BTH activate SAR downstream of SA synthesis.

The evaluation of these SAR inducers typically follows a standardized workflow to ensure reproducible and comparable results.

Experimental Workflow for SAR Inducer Evaluation cluster_quantification 4. Quantification of Resistance Plant_Growth 1. Plant Growth (e.g., 4-5 week old Arabidopsis sid2) Chemical_Treatment 2. Chemical Treatment (INA or BTH application) Plant_Growth->Chemical_Treatment Pathogen_Inoculation 3. Pathogen Inoculation (48-72h post-treatment) Chemical_Treatment->Pathogen_Inoculation Gene_Expression Gene Expression Analysis (qRT-PCR of PR genes) Chemical_Treatment->Gene_Expression 24h post-treatment Bacterial_Growth Bacterial Growth Assay (cfu/leaf disc) Pathogen_Inoculation->Bacterial_Growth Lesion_Size Lesion Size Measurement (for necrotrophic pathogens) Pathogen_Inoculation->Lesion_Size

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2,6-Dichloroisonicotinic acid (INA) and other chemical inducers for the validation of pathogenesis-related (PR) gene induction in plants. It includes a summary of quantitative data from various studies, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Comparative Performance of PR Gene Inducers

This compound (INA) is a well-established synthetic inducer of Systemic Acquired Resistance (SAR), a broad-spectrum plant defense response.[1] Its efficacy is often compared to that of salicylic (B10762653) acid (SA), the natural signaling molecule for SAR, and other synthetic analogs like Benzothiadiazole (BTH). The following table summarizes quantitative data on the induction of PR genes by these compounds from various studies. It is important to note that experimental conditions such as plant species, tissue type, treatment concentration, and time course vary between studies, which can influence the magnitude of gene induction.

InducerPlant SpeciesTarget GeneFold Induction / Change in ExpressionExperimental MethodReference/Notes
This compound (INA) Tobacco (Nicotiana tabacum)PR-1Strong inductionNorthern BlotINA induces the same set of nine SAR genes as TMV treatment.[2]
Arabidopsis thalianaPR-1Significant upregulationRNA-seq71% of INA-inducible genes are affected by an npr1 mutation.[3]
Tomato (Solanum lycopersicum)APX2, CAT1Significant upregulationqRT-PCRSeed priming with 1.0 mM INA reduced disease severity.[4][5]
Salicylic Acid (SA) Tobacco (Nicotiana tabacum)PR-1 mRNASignificant increaseNorthern BlotSA treatment induced a significant increase in total SA.[6]
Arabidopsis thalianaPR-1~2.55-fold increase in distal tissueMicroarrayIncompatible interaction with Alternaria brassicicola.[7]
Grapevine (Vitis vinifera)PR1, PR2, NPR1Significant upregulationRNA-seqUpregulation observed at all time points after SA treatment.[8]
Benzothiadiazole (BTH) Wheat (Triticum aestivum)WCI-1InductionNot specifiedIn contrast, PR-1 genes in wheat did not respond to BTH.[9]
Arabidopsis thalianaVarious99% of BTH-inducible genes affected by npr1 mutationMicroarrayBTH is a functional SA analog.[3]

Experimental Protocols

Accurate validation of PR gene induction requires robust experimental protocols. The following are detailed methodologies for RNA extraction and gene expression analysis commonly used in this field of research.

Total RNA Extraction from Plant Leaf Tissue

This protocol is a general guideline and may require optimization based on the specific plant species and tissue characteristics.

Materials:

  • Plant leaf tissue

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • TRIzol reagent or similar phenol-based RNA extraction solution

  • Chloroform (B151607)

  • Isopropanol (B130326)

  • 75% Ethanol (B145695) (prepared with DEPC-treated water)

  • RNase-free water

  • Microcentrifuge tubes, RNase-free

  • Microcentrifuge

Procedure:

  • Harvest leaf tissue and immediately freeze in liquid nitrogen to prevent RNA degradation.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to an RNase-free microcentrifuge tube.

  • Add 1 mL of TRIzol reagent per 50-100 mg of tissue and vortex thoroughly to homogenize.

  • Incubate the homogenate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.

  • Add 0.2 mL of chloroform per 1 mL of TRIzol reagent. Cap the tube securely and shake vigorously for 15 seconds.

  • Incubate at room temperature for 2-3 minutes.

  • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.

  • Carefully transfer the upper aqueous phase to a fresh RNase-free tube.

  • Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol reagent used in the initial homogenization. Mix by inverting and incubate at room temperature for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.

  • Discard the supernatant. Wash the RNA pellet by adding at least 1 mL of 75% ethanol per 1 mL of TRIzol reagent.

  • Vortex the sample and then centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Discard the ethanol wash. Air-dry the pellet for 5-10 minutes. Do not over-dry as this will make the RNA difficult to dissolve.

  • Resuspend the RNA pellet in an appropriate volume of RNase-free water.

  • Determine the RNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~2.0).

  • Store the RNA at -80°C.

Quantitative Real-Time PCR (qRT-PCR) for PR Gene Expression Analysis

This protocol outlines the steps for a two-step qRT-PCR using SYBR Green chemistry.

Materials:

  • High-quality total RNA (as extracted above)

  • DNase I, RNase-free

  • Reverse transcriptase kit (e.g., SuperScript III) with oligo(dT) or random primers

  • SYBR Green PCR master mix

  • Gene-specific primers for the PR gene of interest and a reference gene (e.g., Actin, Ubiquitin)

  • qRT-PCR instrument

  • Optical-grade PCR plates and seals

Procedure:

a) DNase Treatment and cDNA Synthesis:

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA according to the manufacturer's protocol.

  • Perform reverse transcription to synthesize first-strand cDNA from the DNase-treated RNA. A typical reaction includes:

    • 1-5 µg of total RNA

    • Oligo(dT) or random primers

    • dNTPs

    • Reverse transcriptase enzyme and buffer

  • Incubate the reaction according to the reverse transcriptase manufacturer's instructions (e.g., 50 minutes at 42°C, followed by inactivation at 70°C for 15 minutes).

  • The resulting cDNA can be stored at -20°C.

b) qRT-PCR:

  • Thaw the cDNA, primers, and SYBR Green master mix on ice.

  • Prepare a PCR master mix for each gene (target and reference) to be analyzed. For each reaction, combine:

    • SYBR Green Master Mix (2X)

    • Forward Primer (10 µM)

    • Reverse Primer (10 µM)

    • RNase-free water

  • Aliquot the master mix into the wells of an optical PCR plate.

  • Add diluted cDNA to each well. Include no-template controls (NTCs) for each primer set.

  • Seal the plate with an optical seal, centrifuge briefly, and place it in the qRT-PCR instrument.

  • Set up the thermal cycling program, typically:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt curve analysis to verify product specificity.

  • Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway for INA-induced PR gene expression and a typical experimental workflow for its validation.

INA_Signaling_Pathway cluster_perception Chemical Induction cluster_signaling Signal Transduction Cascade cluster_response Cellular Response INA 2,6-Dichloroisonicotinic acid (INA) Catalase Catalase Inhibition INA->Catalase inhibits SA Salicylic Acid (SA) SA->Catalase inhibits ROS Increased ROS (H₂O₂) Catalase->ROS leads to NPR1_inactive NPR1 (oligomer) in cytoplasm ROS->NPR1_inactive triggers monomerization NPR1_active NPR1 (monomer) in nucleus NPR1_inactive->NPR1_active translocates to nucleus TGAs TGA Transcription Factors NPR1_active->TGAs interacts with PR_Genes PR Gene Expression (e.g., PR-1, PR-2, PR-5) TGAs->PR_Genes activates SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

INA/SA Signaling Pathway for PR Gene Induction.

Experimental_Workflow cluster_treatment 1. Plant Treatment cluster_sampling 2. Sample Collection cluster_analysis 3. Molecular Analysis cluster_validation 4. Data Analysis & Validation Plant_Material Plant Material (e.g., Arabidopsis, Tobacco) Treatment Treatment with Inducers (INA, SA, BTH, Control) Plant_Material->Treatment Sampling Harvest Leaf Tissue at Different Time Points Treatment->Sampling Validation Validation of SAR (Disease Resistance Assay) Treatment->Validation Parallel Experiment RNA_Extraction Total RNA Extraction Sampling->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qRT-PCR Analysis (PR Gene Expression) cDNA_Synthesis->qPCR Data_Analysis Relative Gene Expression (Fold Change Calculation) qPCR->Data_Analysis

Experimental Workflow for Validating PR Gene Induction.

References

Comparative analysis of plant defense responses to INA and pathogen infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of plant defense responses elicited by the chemical inducer 2,6-dichloroisonicotinic acid (INA) and by direct pathogen infection. By examining key defense outputs—including the induction of pathogenesis-related (PR) proteins, phytoalexin accumulation, and salicylic (B10762653) acid (SA) biosynthesis—this document offers a quantitative and mechanistic overview to inform research and the development of novel plant protection strategies.

Introduction to Plant Defense Activation

Plants have evolved sophisticated immune systems to defend against a myriad of pathogens. A key signaling molecule in orchestrating defense against biotrophic and hemibiotrophic pathogens is salicylic acid (SA).[1] Systemic Acquired Resistance (SAR) is a long-lasting, broad-spectrum immunity that is activated throughout the plant following an initial localized infection.[1] This response is characterized by the accumulation of SA and the induction of a battery of defense-related genes, including those encoding pathogenesis-related (PR) proteins.

Chemical elicitors, such as INA, are synthetic compounds that can mimic natural defense signals and activate the SA-dependent defense pathway, leading to a state of heightened immunity.[2] Understanding the similarities and differences between chemically-induced and pathogen-induced defense responses is crucial for developing effective and sustainable approaches to crop protection. This guide provides a direct comparison of these two modes of defense activation, supported by experimental data and detailed protocols.

Comparative Analysis of Defense Responses

The plant defense response is a multi-faceted process involving transcriptional reprogramming, synthesis of antimicrobial compounds, and hormonal signaling. Here, we compare the quantitative and temporal dynamics of these responses when induced by INA versus a model bacterial pathogen, Pseudomonas syringae.

Pathogenesis-Related (PR) Gene Expression

The induction of PR genes is a hallmark of SAR. Among these, PR-1 is a widely used molecular marker for the activation of the SA signaling pathway.

Table 1: Comparative Expression of PR-1 Gene in Arabidopsis thaliana

TreatmentTime Post-TreatmentFold Change in PR-1 Expression (relative to control)Reference
INA6 hours~10-fold[2]
INA12 hoursSignificant induction (qualitative)[1]
Pseudomonas syringae (avirulent)6 hours~2.5-fold[3]
Pseudomonas syringae (avirulent)9 hoursSignificant induction (qualitative)[4]
Pseudomonas syringae (virulent)48 hoursSignificant induction (qualitative)[5]
flg22 (a PAMP)6 hoursSignificant induction[6]

Note: Data is compiled from multiple sources and experimental conditions may vary.

Pathogen infection, particularly with an avirulent strain that triggers a strong defense response, leads to a rapid induction of PR-1.[3][4] Similarly, treatment with INA results in a robust and swift up-regulation of PR-1 expression.[2] While both stimuli activate the same signaling pathway, the kinetics and magnitude of the response can differ, likely due to the sustained signaling from an active infection versus the transient nature of a chemical application.

Phytoalexin Accumulation

Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized de novo in response to pathogen attack. In Arabidopsis thaliana, the primary phytoalexin is camalexin (B168466).

Table 2: Comparative Accumulation of Camalexin in Arabidopsis thaliana

TreatmentTime Post-TreatmentCamalexin Concentration (µg/g FW)Reference
Pseudomonas syringae (avirulent)48 hours~1.5 - 2.0[7]
Pseudomonas syringae (virulent)48 hours~2.5 - 3.0[7]
Botrytis cinerea48 hoursSignificantly increased[8]
Silver Nitrate (B79036) (abiotic elicitor)Not specifiedSignificant accumulation[9]

Pathogen infection, by both virulent and avirulent strains of P. syringae, induces the accumulation of camalexin, with levels peaking around 48 hours post-infection.[7] Abiotic elicitors like silver nitrate also trigger camalexin biosynthesis, indicating that the pathway is responsive to general stress signals in addition to specific pathogen recognition.[9]

Salicylic Acid Biosynthesis

The accumulation of SA is a critical step in the activation of SAR. Both pathogen infection and INA treatment influence the endogenous levels of this key signaling hormone.

Table 3: Comparative Accumulation of Salicylic Acid in Arabidopsis thaliana

TreatmentTime Post-TreatmentSA Concentration (relative to control)Reference
Pseudomonas syringae (avirulent)24 hoursSignificant increase[10]
Pseudomonas syringae (virulent)24 hoursSuppression (coronatine-dependent)[10]
Chilling (5°C)20 days20-fold increase (free SA)[11]
Polysaccharide PeptideNot specifiedSignificant increase[12]

Infection with an avirulent strain of P. syringae leads to a significant increase in both intracellular and intercellular SA levels.[10] Conversely, virulent strains can produce effectors, such as coronatine, that actively suppress SA accumulation, thereby promoting disease.[10] It is important to note that INA is a functional analog of SA and acts downstream in the signaling pathway, thus its application bypasses the need for endogenous SA biosynthesis to activate defense responses.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures discussed, the following diagrams are provided in DOT language.

Signaling Pathways

Plant_Defense_Signaling cluster_pathogen Pathogen Infection cluster_chemical Chemical Induction Pathogen Pathogen (e.g., Pseudomonas syringae) PAMPs PAMPs/MAMPs (e.g., flg22) Pathogen->PAMPs Effectors Effectors Pathogen->Effectors PRR Pattern Recognition Receptors (PRRs) PAMPs->PRR recognized by R_Proteins Resistance (R) Proteins Effectors->R_Proteins recognized by INA INA NPR1 NPR1 INA->NPR1 activates PTI PAMP-Triggered Immunity (PTI) PRR->PTI ETI Effector-Triggered Immunity (ETI) R_Proteins->ETI SA_Biosynthesis Salicylic Acid Biosynthesis PTI->SA_Biosynthesis Phytoalexins Phytoalexin Biosynthesis (e.g., Camalexin) PTI->Phytoalexins ETI->SA_Biosynthesis ETI->Phytoalexins SA Salicylic Acid (SA) SA_Biosynthesis->SA SA->NPR1 activates Defense_Genes Defense Gene Expression (e.g., PR-1) NPR1->Defense_Genes induces

Caption: Plant defense signaling pathways activated by pathogen infection and the chemical elicitor INA.

Experimental Workflow for Gene Expression Analysis

Gene_Expression_Workflow Plant_Treatment Plant Treatment (INA or Pathogen) Tissue_Harvest Tissue Harvest (Time-course) Plant_Treatment->Tissue_Harvest RNA_Extraction Total RNA Extraction Tissue_Harvest->RNA_Extraction cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (qRT-PCR) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (Fold Change Calculation) qPCR->Data_Analysis

Caption: A typical experimental workflow for quantifying defense gene expression using qRT-PCR.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Quantification of Gene Expression by qRT-PCR

Objective: To measure the relative transcript abundance of defense-related genes.

Protocol:

  • RNA Extraction: Isolate total RNA from plant tissue (approximately 50-100 mg) using a TRIzol-based method or a commercial plant RNA extraction kit. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

  • qPCR Reaction: Prepare a qPCR master mix containing SYBR Green I dye, DNA polymerase, dNTPs, and gene-specific primers. Aliquot the master mix into a 96-well qPCR plate and add diluted cDNA.

  • Thermocycling: Perform the qPCR reaction in a real-time PCR machine with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative fold change in gene expression using the 2-ΔΔCt method.[13][14][15][16][17]

Quantification of Camalexin by HPLC

Objective: To measure the concentration of the phytoalexin camalexin in plant tissue.

Protocol:

  • Extraction: Homogenize 50-100 mg of frozen plant tissue in 80% methanol.[18][19][20]

  • Centrifugation: Centrifuge the homogenate to pellet cell debris and collect the supernatant.

  • HPLC Analysis: Inject an aliquot of the supernatant into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column.[18][19][21]

  • Detection: Detect camalexin using a fluorescence detector (excitation ~315 nm, emission ~385 nm) or a mass spectrometer (MS).[9][18]

  • Quantification: Calculate the concentration of camalexin by comparing the peak area to a standard curve generated with known concentrations of purified camalexin.[18][21]

Quantification of Salicylic Acid by GC-MS

Objective: To measure the concentration of free and total salicylic acid in plant tissue.

Protocol:

  • Extraction: Homogenize 20-50 mg of frozen plant tissue in an appropriate solvent (e.g., 90% methanol).[22][23][24]

  • Purification: Purify the extract using solid-phase extraction (SPE) to remove interfering compounds.[22][23]

  • Derivatization: Chemically derivatize the SA to increase its volatility for gas chromatography. This is often done by methylation or silylation.[25][26]

  • GC-MS Analysis: Inject the derivatized sample into a Gas Chromatography-Mass Spectrometry (GC-MS) system. The GC separates the components of the sample, and the MS detects and quantifies the derivatized SA based on its mass-to-charge ratio.[22][23][24][25][26]

  • Quantification: Determine the concentration of SA by comparing the signal to that of a labeled internal standard (e.g., deuterated SA) added at the beginning of the extraction.[23][24]

Pseudomonas syringae Growth Assay in Arabidopsis thaliana

Objective: To quantify the in planta growth of Pseudomonas syringae.

Protocol:

  • Bacterial Culture: Grow P. syringae in King's B liquid medium to the desired optical density (OD600).

  • Inoculation: Infiltrate Arabidopsis leaves with a bacterial suspension (e.g., OD600 = 0.001) using a needleless syringe.[27][28][29][30]

  • Incubation: Place the inoculated plants in a growth chamber with high humidity for 2-4 days.[27][28]

  • Bacterial Quantification: At specified time points, collect leaf discs from the inoculated areas, homogenize them in a buffer, and plate serial dilutions of the homogenate on appropriate growth media.[28][29]

  • Colony Counting: After incubation, count the number of colony-forming units (CFUs) to determine the bacterial population size in the leaf tissue.[28][30]

Conclusion

This guide provides a comparative framework for understanding the defense responses elicited by the chemical inducer INA and by pathogen infection. While both stimuli converge on the salicylic acid signaling pathway to activate a common set of defense responses, including the expression of PR genes and the production of phytoalexins, the dynamics and magnitude of these responses can vary. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers and professionals in the field of plant science and drug development, facilitating further investigation into the intricate mechanisms of plant immunity and the development of novel strategies for disease control.

References

A Comparative Guide to the Mode of Action of 2,6-Dichloroisonicotinic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mode of action of the well-characterized plant defense activator, 2,6-Dichloroisonicotinic acid (INA), and its synthesized derivatives. By examining their effects on plant signaling pathways and presenting supporting experimental data, this document aims to facilitate further research and development of novel plant activators.

Introduction to this compound (INA)

This compound (INA) is a synthetic chemical that acts as a potent inducer of Systemic Acquired Resistance (SAR) in a wide range of plant species.[1] SAR is a long-lasting, broad-spectrum defense response that protects plants from subsequent infections by pathogens, including viruses, bacteria, and fungi.[2] INA is a functional analog of the natural plant defense hormone, salicylic (B10762653) acid (SA), and its mode of action is intrinsically linked to the SA signaling pathway.[1]

The primary mechanism of INA involves its function downstream of SA synthesis, meaning it can induce a defense response even in plants that are unable to accumulate SA.[2] A key component of this pathway is the regulatory protein NONEXPRESSER OF PATHOGENESIS-RELATED GENES 1 (NPR1), which is essential for transducing the INA signal and activating the expression of a battery of defense-related genes, including the Pathogenesis-Related (PR) genes.[3]

Furthermore, a significant aspect of INA's mode of action is its ability to inhibit the activity of H₂O₂-scavenging enzymes, such as catalase and ascorbate (B8700270) peroxidase.[4][5] This inhibition leads to a transient increase in the intracellular concentration of reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂), which then function as secondary messengers to amplify the defense signal.[4]

Comparative Analysis of INA and Its Derivatives

While INA is a well-established plant defense activator, research has explored the synthesis of its derivatives to potentially enhance its activity, stability, or other physicochemical properties. The primary modifications to the INA structure have focused on the carboxylic acid group, leading to the formation of esters and amides.

Structure-Activity Relationship of INA Derivatives

Recent studies have investigated how modifications to the carboxylic acid moiety of INA influence its biological activity in inducing plant defense. The general findings suggest that the nature of this functional group is critical for the molecule's efficacy.

  • Amide Derivatives: The conversion of the carboxylic acid to various amides has been shown to, in some cases, significantly increase the SAR-inducing activity compared to the parent INA molecule.[6][7] This suggests that the amide functional group may improve properties such as uptake, transport within the plant, or interaction with the target protein.

  • Ester Derivatives: In contrast, the esterification of the carboxylic acid group of INA has generally resulted in a reduction of its SAR-inducing properties when compared to the acid form.[6][8] This indicates that a free carboxylic acid or a functional group that can be readily converted to it, or an amide, is likely important for optimal activity.

The following diagram illustrates the basic structural differences and the observed trend in biological activity.

G INA This compound (INA) Amide Amide Derivatives INA->Amide Derivatization Ester Ester Derivatives INA->Ester Derivatization Activity_Increase Generally Increased Activity Amide->Activity_Increase Activity_Decrease Generally Decreased Activity Ester->Activity_Decrease G cluster_outside Extracellular cluster_cell Plant Cell INA INA / Active Derivatives Catalase Catalase INA->Catalase Inhibits H2O_O2 H₂O + O₂ Catalase->H2O_O2 ROS Increased ROS (H₂O₂) H2O2_inactive H₂O₂ H2O2_inactive->Catalase Degrades NPR1_inactive NPR1 (inactive) ROS->NPR1_inactive NPR1_active NPR1 (active) NPR1_inactive->NPR1_active Activation PR_Genes PR Gene Expression NPR1_active->PR_Genes Induces SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR G cluster_workflow Experimental Workflow for Plant Activator Evaluation start Plant Treatment with INA or Derivative pathogen Pathogen Inoculation start->pathogen tissue Tissue Sampling for Biochemical Assays start->tissue disease Disease Symptom Quantification pathogen->disease data Data Analysis and Comparison disease->data ros ROS Measurement (H₂O₂ Assay) tissue->ros enzyme Enzyme Activity Assay (e.g., Catalase) tissue->enzyme gene Gene Expression Analysis (e.g., PR-1 by qRT-PCR) tissue->gene ros->data enzyme->data gene->data

References

A Comparative Analysis of 2,6-Dichloroisonicotinic Acid and Acibenzolar-S-Methyl in Plant Defense Induction

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the performance, mechanisms, and experimental evaluation of two key systemic acquired resistance inducers.

In the realm of plant immunology, the development of compounds that can activate a plant's innate defense mechanisms represents a significant advancement in crop protection. Among the most studied synthetic inducers of Systemic Acquired Resistance (SAR) are 2,6-Dichloroisonicotinic acid (INA) and Acibenzolar-S-methyl (ASM), also known as benzothiadiazole (BTH). Both are recognized as functional analogs of the plant defense hormone salicylic (B10762653) acid (SA), capable of priming plants for a broad-spectrum and durable resistance against a variety of pathogens.[1] This guide provides an objective, data-driven comparison of INA and ASM, detailing their mechanisms of action, performance, and the experimental protocols for their evaluation.

At a Glance: Key Distinctions

While both INA and ASM function by activating the SAR pathway, their practical applications are notably different. ASM is a commercially successful plant activator, marketed under trade names such as Bion® and Actigard®, whereas INA is primarily utilized as a research tool.[2] This divergence is largely attributed to the phytotoxic effects that INA can exhibit in certain crop species, a side effect that is generally less pronounced with ASM.[2]

Mechanism of Action: A Shared Pathway

Both this compound and acibenzolar-S-methyl act downstream of salicylic acid accumulation, triggering the plant's defense signaling cascade.[2] This activation leads to the expression of a suite of pathogenesis-related (PR) genes, which are key molecular markers for the onset of SAR.[1][3]

Acibenzolar-S-methyl is a pro-pesticide that is converted within the plant to its active form, 1,2,3-benzothiadiazole-7-carboxylic acid.[2] A key step in the mechanism of action for both INA and SA involves the inhibition of the H2O2-scavenging enzyme, catalase.[4] This inhibition leads to a transient increase in reactive oxygen species (ROS), which act as secondary messengers to activate defense gene expression.[4]

SAR_Signaling_Pathway cluster_0 Chemical Inducer cluster_1 Cellular Response cluster_2 Systemic Response INA INA Catalase_Inhibition Inhibition of Catalase INA->Catalase_Inhibition ASM ASM ASM->Catalase_Inhibition ROS_Accumulation ROS Accumulation Catalase_Inhibition->ROS_Accumulation NPR1_Activation NPR1 Activation ROS_Accumulation->NPR1_Activation PR_Gene_Expression PR Gene Expression NPR1_Activation->PR_Gene_Expression SAR Systemic Acquired Resistance (SAR) PR_Gene_Expression->SAR

Shared signaling pathway for INA and ASM.

Performance and Efficacy: A Comparative Overview

Direct quantitative comparisons of INA and ASM from a single, comprehensive study are limited in publicly available literature. However, analysis of individual studies provides insights into their efficacy. Studies in rice have indicated that INA and BTH (ASM) induce similar patterns of gene expression, suggesting a comparable mode of action at the molecular level.[5]

Acibenzolar-S-Methyl (ASM) Efficacy

ASM has been extensively tested in field and greenhouse trials, demonstrating its effectiveness against a wide range of pathogens. Its efficacy is, however, dependent on the application rate, frequency, and the specific plant-pathogen system.

CropPathogenEfficacy (Disease Reduction %)Application RateReference
WheatFusarium graminearumUp to 28.97%0.075 g/L
TobaccoPeronospora hyoscyami f. sp. tabacinaOver 88% (lesions per plant)17.5 g a.i./ha (3 sprays)[6]
TomatoXanthomonas spp.Significant reduction with weekly applications75 µM to 200 µM[7]
AppleErwinia amylovora22-25% (canker expansion suppression)4 to 30 mg a.i./tree[8]

Note: Efficacy can vary based on experimental conditions and disease pressure.

This compound (INA) Efficacy

While quantitative field data for INA is less common due to its phytotoxicity, its biological activity in inducing SAR is well-documented in laboratory settings. Amide derivatives of INA have shown high biological activity, with up to 92% reduction in viral-induced necrotic spots in tobacco.[9]

Phytotoxicity Profile

A critical factor differentiating INA and ASM is their potential to cause damage to the treated plants.

  • This compound (INA): Can exhibit phytotoxicity in certain crop species, leading to symptoms such as chlorosis (yellowing), necrosis (tissue death), and stunting. This has limited its commercial development as a crop protection agent.[2]

  • Acibenzolar-S-Methyl (ASM): Generally considered less phytotoxic than INA.[2] However, at higher concentrations, ASM can also lead to phytotoxic effects, including temporary foliar spotting and stunting.[10]

Experimental Protocols

To facilitate further comparative research, detailed methodologies for key experiments are provided below.

Experimental_Workflow Plant_Growth 1. Plant Cultivation (e.g., Arabidopsis, Tobacco) Treatment 2. Treatment Application (INA, ASM, Control) Plant_Growth->Treatment Incubation 3. Incubation Period (e.g., 2-7 days) Treatment->Incubation Pathogen_Challenge 4. Pathogen Inoculation Incubation->Pathogen_Challenge Data_Collection 5. Data Collection & Analysis Pathogen_Challenge->Data_Collection

General workflow for SAR inducer evaluation.
Pathogen Challenge Assay

Objective: To quantitatively assess and compare the level of disease resistance induced by INA and ASM.

Procedure:

  • Plant Material: Grow plants (e.g., Arabidopsis thaliana or Nicotiana tabacum) to a suitable developmental stage (e.g., 4-6 weeks old).

  • Treatment Application: Apply INA and ASM at a range of concentrations (e.g., 10 µM, 50 µM, 100 µM) and a control solution (e.g., water with the same solvent concentration) to different sets of plants. Application can be via foliar spray or soil drench.

  • Incubation: Maintain the plants under controlled environmental conditions for a period sufficient to induce SAR (typically 2 to 7 days).

  • Pathogen Inoculation: Inoculate the plants with a virulent pathogen (e.g., Pseudomonas syringae for Arabidopsis). The inoculation method can be infiltration or spraying.

  • Disease Assessment: After a suitable incubation period (e.g., 3-5 days post-inoculation), quantify disease symptoms. This can be done by measuring lesion size, counting the number of lesions, or determining the bacterial population within the leaves.

  • Data Analysis: Calculate the percentage of disease reduction for each treatment compared to the control.

PR Gene Expression Analysis (qRT-PCR)

Objective: To quantify the expression levels of pathogenesis-related (PR) genes as molecular markers of SAR activation.

Procedure:

  • Treatment: Treat plants with INA, ASM, or a control as described in the pathogen challenge assay.

  • Tissue Harvesting: Harvest leaf tissue at various time points after treatment (e.g., 0, 24, 48, 72 hours).

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the harvested tissue and synthesize complementary DNA (cDNA).

  • Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers specific for PR genes (e.g., PR-1, PR-2, PR-5). Use a housekeeping gene (e.g., Actin) for normalization.

  • Data Analysis: Calculate the relative expression levels of the PR genes in the treated samples compared to the control.

Phytotoxicity Assay

Objective: To evaluate and compare the potential phytotoxic effects of INA and ASM.

Procedure:

  • Treatment: Treat plants with a range of concentrations of INA and ASM, including concentrations higher than those typically used for disease control. Include a control group.

  • Visual Assessment: Visually inspect the plants daily for signs of phytotoxicity, such as chlorosis, necrosis, stunting, or developmental abnormalities.

  • Quantitative Measurement: Quantify phytotoxicity by measuring parameters such as plant height, fresh weight, dry weight, and chlorophyll (B73375) content.

  • Data Analysis: Compare the measurements from the treated plants to the control group to determine the concentration at which phytotoxic effects become significant.

Conclusion

Both this compound and acibenzolar-S-methyl are potent inducers of systemic acquired resistance in plants, functioning as synthetic analogs of salicylic acid. Their primary mode of action involves the activation of the SAR signaling pathway, leading to the expression of defense-related genes. The key difference lies in their phytotoxicity profiles, with INA exhibiting a higher potential for causing plant damage, which has limited its commercial application. In contrast, ASM has been successfully developed as a commercial plant activator due to its generally lower phytotoxicity. For researchers, both compounds serve as valuable tools to dissect the intricacies of plant immunity. However, for applications in agriculture and the development of new crop protection strategies, ASM currently represents a more viable option. This guide provides a foundational framework for conducting direct comparative studies to further elucidate the relative performance of these two important plant defense activators.

References

Quantitative analysis of defense gene expression following INA treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative analysis of defense gene expression in plants following treatment with 2,6-dichloroisonicotinic acid (INA), a well-established synthetic inducer of Systemic Acquired Resistance (SAR). By objectively comparing its performance with other alternatives and providing detailed experimental data, this document serves as a valuable resource for professionals in plant science and drug development.

Executive Summary

This compound (INA) is a potent chemical activator of plant defense responses, functioning as a synthetic analog of the natural signaling molecule, salicylic (B10762653) acid (SA).[1][2] Treatment with INA leads to the induction of a broad spectrum of defense-related genes, most notably the Pathogenesis-Related (PR) genes, which are hallmarks of SAR.[1] This guide presents quantitative data on the expression of key defense genes following INA application, offers a comparison with other known inducers, and provides detailed protocols for the experimental procedures cited.

Quantitative Analysis of Defense Gene Expression

The following table summarizes the quantitative changes in the expression of key defense-related genes in Arabidopsis thaliana following treatment with INA. The data, derived from RNA-sequencing and quantitative real-time PCR (qRT-PCR) experiments, illustrates the robust induction of the SA-mediated defense pathway. For comparative purposes, typical responses to Salicylic Acid (SA) and Benzothiadiazole (BTH), another functional SA analog, are included.

GeneGene IDFunctionINA-induced Fold ChangeSA-induced Fold Change (Typical)BTH-induced Fold Change (Typical)
PR-1 AT2G14610Pathogenesis-Related Protein 1; Marker for SA-dependent SAR>10-fold[3]HighHigh
PR-2 AT3G57260Pathogenesis-Related Protein 2 (β-1,3-glucanase)Significant Upregulation[4]HighHigh
PR-5 AT1G75040Pathogenesis-Related Protein 5 (Thaumatin-like)Significant Upregulation[4]HighHigh
ICS1 AT1G74710Isochorismate Synthase 1; Key enzyme in SA biosynthesisUpregulated[4]Moderate (feedback loop)Moderate
NPR1 AT1G64280Nonexpressor of PR Genes 1; Master regulator of SA signaling~71% of INA-inducible genes are NPR1-dependent[1]Essential for SA responseEssential for BTH response
WRKY70 AT3G56400Transcription factor involved in SA and JA signaling crosstalkUpregulatedUpregulatedUpregulated

Note: The fold changes are indicative and can vary based on experimental conditions such as plant age, treatment concentration, and time course.

INA-Induced Signaling Pathway

INA triggers a signaling cascade that largely mirrors the plant's natural defense pathway activated by salicylic acid. The process begins with INA's interaction with cellular components, leading to an increase in reactive oxygen species (ROS), which act as secondary messengers. This culminates in the activation of the master regulator NPR1, which, in conjunction with other transcription factors, initiates the widespread expression of defense-related genes.

INA_Signaling_Pathway cluster_perception Cellular Perception cluster_signaling Signal Transduction cluster_response Transcriptional Response INA INA Catalase Catalase / APX (H₂O₂ Scavenging Enzymes) INA->Catalase inhibition ROS ↑ Reactive Oxygen Species (ROS) Catalase->ROS leads to increase NPR1_inactive NPR1 (inactive oligomer) in cytoplasm ROS->NPR1_inactive triggers redox change NPR1_active NPR1 (active monomer) in nucleus NPR1_inactive->NPR1_active monomerization & nuclear translocation TGA TGA Transcription Factors NPR1_active->TGA interacts with HAC Histone Acetyltransferases (e.g., HAC1) NPR1_active->HAC recruits PR_Genes PR Gene Expression (PR-1, PR-2, PR-5, etc.) TGA->PR_Genes HAC->PR_Genes enables transcription (histone acetylation) SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: INA-induced signaling pathway leading to SAR.

Experimental Workflow for Quantitative Gene Expression Analysis

The following diagram outlines the typical workflow for analyzing defense gene expression in plants following chemical treatment.

Experimental_Workflow Plant_Growth 1. Plant Growth (e.g., Arabidopsis thaliana) Treatment 2. Chemical Treatment (INA, SA, BTH, or Mock) Plant_Growth->Treatment Harvesting 3. Tissue Harvesting (at specific time points) Treatment->Harvesting RNA_Extraction 4. Total RNA Extraction Harvesting->RNA_Extraction cDNA_Synthesis 5. cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR 6. Quantitative RT-PCR (qRT-PCR) (with gene-specific primers) cDNA_Synthesis->qPCR Data_Analysis 7. Data Analysis (Relative quantification, e.g., 2^-ΔΔCt) qPCR->Data_Analysis

Caption: Workflow for qRT-PCR analysis of gene expression.

Experimental Protocols

Plant Growth and INA Treatment
  • Plant Material and Growth Conditions: Arabidopsis thaliana (e.g., ecotype Col-0) seeds are surface-sterilized and sown on Murashige and Skoog (MS) medium. Seedlings are grown under controlled conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

  • INA Treatment: Four-week-old soil-grown plants are sprayed with a 300 µM solution of INA or a mock solution (water with the same solvent concentration).[5]

  • Tissue Harvesting: Leaf tissue is harvested at various time points post-treatment (e.g., 6, 12, 24, and 48 hours), flash-frozen in liquid nitrogen, and stored at -80°C until RNA extraction.

RNA Extraction and cDNA Synthesis
  • Total RNA Extraction: Total RNA is extracted from the frozen leaf tissue using a suitable method, such as a TRIzol-based protocol or a commercial plant RNA extraction kit. The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.

  • DNase Treatment: To remove any contaminating genomic DNA, the RNA samples are treated with DNase I.

  • cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers, following the manufacturer's instructions.[1]

Quantitative Real-Time PCR (qRT-PCR)
  • Primer Design: Gene-specific primers for the target defense genes (e.g., PR-1, PR-2, PR-5) and a reference gene (e.g., Actin or Ubiquitin) are designed using appropriate software and validated for specificity and efficiency.

  • qPCR Reaction Setup: The qPCR reaction is typically performed in a 20 µL volume containing cDNA template, forward and reverse primers, and a SYBR Green master mix.[6]

  • Thermal Cycling: The reaction is carried out in a real-time PCR system with a standard thermal cycling program: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A melt curve analysis is performed at the end to verify the specificity of the amplification.[6]

  • Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the expression of the reference gene.[7] Statistical analysis is performed on data from multiple biological replicates.

References

Safety Operating Guide

Proper Disposal of 2,6-Dichloroisonicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 2,6-dichloroisonicotinic acid, ensuring operational integrity and regulatory compliance.

This guide provides detailed procedures for the safe handling and disposal of this compound, a compound that requires careful management due to its hazardous properties. Researchers, scientists, and drug development professionals must adhere to these protocols to mitigate risks and ensure environmental protection.

Immediate Safety and Handling Precautions

This compound is irritating to the eyes, respiratory system, and skin and may be harmful if swallowed, inhaled, or absorbed through the skin[1][2]. Strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): Proper PPE is the first line of defense against exposure. The following should be worn at all times when handling this compound:

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards)Prevents eye irritation from dust or splashes[3].
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and appropriate protective clothingPrevents skin irritation and absorption[1].
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRequired if exposure limits are exceeded or if dust is generated[1].

Step-by-Step Disposal Procedure

The disposal of this compound, a chlorinated organic compound, is governed by hazardous waste regulations. Improper disposal can lead to environmental contamination and legal repercussions[4][5].

Step 1: Waste Identification and Classification

Chemical waste generators are responsible for determining if a substance is a hazardous waste according to U.S. EPA guidelines (40 CFR Part 261.3) and any applicable state and local regulations[1]. Due to its chemical properties, this compound should be managed as a hazardous waste.

Step 2: Collection and Storage

  • Containment: Collect waste this compound in a designated, properly labeled, and tightly closed container[1][6]. Ensure the container is compatible with the chemical.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound."

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1]. The storage area should be secure.

Step 3: Accidental Spill Cleanup

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Wearing appropriate PPE, vacuum or sweep up the spilled material[1]. Avoid actions that generate dust.

  • Collect: Place the collected material into a suitable, labeled container for hazardous waste disposal[1][6].

  • Decontaminate: Clean the spill area thoroughly.

Step 4: Final Disposal

  • Professional Disposal Service: Contact a licensed professional waste disposal service to handle the final disposal of this compound[6].

  • Incineration: The recommended method for the disposal of chlorinated organic compounds is high-temperature incineration in a facility equipped with an afterburner and a scrubber to neutralize hazardous decomposition products like hydrogen chloride, nitrogen oxides, and carbon monoxide[6][7].

  • Regulatory Compliance: Ensure that the chosen disposal facility is permitted to handle chlorinated hazardous waste in compliance with federal, state, and local regulations[8].

Experimental Protocols

While specific experimental protocols involving this compound are beyond the scope of this disposal guide, all experimental work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure[1]. Facilities must be equipped with an eyewash station and a safety shower[1].

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Start: Handling this compound B Wear Appropriate PPE (Goggles, Gloves, Respirator) A->B C Waste Generation B->C D Collect in Labeled Hazardous Waste Container C->D S Spill Occurs C->S E Store in a Cool, Dry, Well-Ventilated Area D->E F Contact Licensed Waste Disposal Service E->F G Transport to Permitted Facility F->G H High-Temperature Incineration with Scrubber G->H I End: Compliant Disposal H->I T Contain and Clean Up Spill (with PPE) S->T T->D

References

Personal protective equipment for handling 2,6-Dichloroisonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2,6-Dichloroisonicotinic acid, ensuring the well-being of laboratory personnel and adherence to safety protocols.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as an irritant, causing skin, eye, and respiratory tract irritation.[1][2][3][4] Ingestion may also lead to irritation of the digestive tract.[3]

Hazard Identification:

Hazard StatementClassification
Causes skin irritationSkin Irritant
Causes serious eye irritationEye Irritant
May cause respiratory irritationRespiratory Tract Irritant

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is paramount to minimize exposure and ensure safety when handling this compound.

PPE CategoryItemSpecification and Use
Eye and Face Protection Safety Goggles and Face ShieldChemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Hand Protection Chemically Resistant GlovesWhile specific breakthrough time data for this compound is not readily available, gloves made of Viton or Butyl rubber are recommended based on their resistance to chlorinated and aromatic compounds. Neoprene gloves may be suitable for shorter-duration tasks.[5][6][7] It is crucial to inspect gloves for any signs of degradation or perforation before and during use.
Body Protection Laboratory CoatA chemically resistant lab coat or apron should be worn to protect against skin contact.
Respiratory Protection Air-Purifying RespiratorIn well-ventilated areas, a half-mask or full-facepiece air-purifying respirator equipped with an organic vapor/acid gas (yellow) combination cartridge is recommended.[1][8][9][10] For situations with poor ventilation or the potential for high concentrations of dust or vapor, a powered air-purifying respirator (PAPR) or a supplied-air respirator should be used.[11]
Foot Protection Closed-toe ShoesClosed-toe shoes are required in all laboratory settings where this chemical is handled.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that an eyewash station and a safety shower are readily accessible.

  • Before starting, clear the workspace of any unnecessary items and ensure all required equipment is within easy reach.

2. Donning PPE:

  • Put on a lab coat, followed by safety goggles and a face shield.

  • Don the appropriate respirator and ensure a proper fit.

  • Finally, put on the recommended chemically resistant gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

3. Handling and Dispensing:

  • Use the smallest quantity of the chemical necessary for the experiment.

  • Keep containers of this compound tightly closed when not in use.

  • Avoid generating dust or aerosols. If weighing the solid, do so in a fume hood or a ventilated balance enclosure.

4. Post-Handling and Decontamination:

  • Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn.

  • Decontaminate all work surfaces and equipment that may have come into contact with the chemical using a suitable cleaning agent.

Disposal Plan: Waste Management and Neutralization

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All waste containing this compound must be treated as hazardous waste.

  • Collect all liquid and solid waste containing the chemical in separate, clearly labeled, and compatible waste containers.

  • Label the waste container as "Halogenated Organic Waste" and list the full chemical name: "this compound."

2. Container Management:

  • Use robust, leak-proof containers for waste collection.

  • Keep waste containers securely closed except when adding waste.

  • Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

3. Laboratory-Scale Neutralization Protocol (for small quantities):

This protocol is intended for the neutralization of small amounts of this compound waste in a controlled laboratory setting. Always perform this procedure in a chemical fume hood and wear all recommended PPE.

Materials:

  • Sodium bicarbonate (NaHCO₃) or a 5% sodium hydroxide (B78521) (NaOH) solution.

  • pH paper or a calibrated pH meter.

  • Stir plate and stir bar.

  • Appropriate beakers and flasks.

Procedure:

  • If the waste is a solid, dissolve it in a minimal amount of a suitable solvent (e.g., water, if soluble, or an appropriate organic solvent).

  • Place the container with the dissolved this compound in a larger secondary container (e.g., an ice bath) to manage any potential exothermic reaction.

  • Slowly and with constant stirring, add small portions of the sodium bicarbonate or dropwise add the 5% sodium hydroxide solution.

  • Monitor the pH of the solution regularly. Continue adding the base until the pH is between 6 and 8.

  • Allow the neutralized solution to cool to room temperature.

  • The neutralized aqueous solution should be collected as hazardous aqueous waste. If an organic solvent was used, it must be collected as halogenated organic waste.

4. Final Disposal:

  • Arrange for the collection and disposal of all hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_ppe Don PPE cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_fume_hood Work in Fume Hood prep_safety_equipment Verify Eyewash/Shower prep_fume_hood->prep_safety_equipment prep_clear_workspace Clear Workspace prep_safety_equipment->prep_clear_workspace ppe_coat Lab Coat prep_clear_workspace->ppe_coat ppe_goggles Goggles & Face Shield ppe_coat->ppe_goggles ppe_respirator Respirator ppe_goggles->ppe_respirator ppe_gloves Gloves ppe_respirator->ppe_gloves handle_dispense Dispense Smallest Quantity ppe_gloves->handle_dispense handle_close_container Keep Containers Closed handle_dispense->handle_close_container handle_avoid_dust Avoid Dust/Aerosols handle_close_container->handle_avoid_dust post_wash_hands Wash Hands handle_avoid_dust->post_wash_hands post_decontaminate Decontaminate Surfaces post_wash_hands->post_decontaminate disp_segregate Segregate as Halogenated Waste post_decontaminate->disp_segregate disp_label Label Container disp_segregate->disp_label disp_neutralize Neutralize Small Spills/Waste disp_label->disp_neutralize disp_ehs Contact EHS for Pickup disp_neutralize->disp_ehs

Caption: Workflow for handling this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.